molecular formula C9H19ClO B1587087 9-Chloro-1-nonanol CAS No. 51308-99-7

9-Chloro-1-nonanol

Cat. No.: B1587087
CAS No.: 51308-99-7
M. Wt: 178.7 g/mol
InChI Key: XZWFEAMFGGBZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-1-nonanol is a useful research compound. Its molecular formula is C9H19ClO and its molecular weight is 178.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chlorononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFEAMFGGBZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068630
Record name 1-Nonanol, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51308-99-7
Record name 9-Chloro-1-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51308-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanol, 9-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanol, 9-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nonanol, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Selective Monochlorination of 1,9-Nonanediol for the Synthesis of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Chloro-1-nonanol is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a terminal hydroxyl group and a terminal chlorine atom on a nine-carbon chain, allows for orthogonal chemical modifications.[4] The primary challenge in its synthesis from the readily available precursor, 1,9-nonanediol, is achieving selective monochlorination. This guide provides a comprehensive overview of a robust and efficient method for this transformation, focusing on the use of a Vilsmeier-Haack type reagent derived from cyanuric chloride. We delve into the mechanistic underpinnings of this selectivity, present a detailed experimental protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high yields.

The Synthetic Challenge: Achieving Monoselectivity in Symmetrical Diols

The conversion of 1,9-nonanediol to this compound presents a classic chemoselectivity problem. As a symmetrical C9 diol, both primary hydroxyl groups possess nearly identical reactivity.[5] The direct application of many conventional chlorinating agents (e.g., HCl, SOCl₂) often results in a statistical mixture of unreacted starting material, the desired mono-chlorinated product, and the undesired 1,9-dichlorononane byproduct.

Controlling the reaction to favor the formation of the mono-chloro alcohol is paramount. Simply using one equivalent of a chlorinating agent is often insufficient due to the statistical nature of the reaction. As the desired product, this compound, forms, it competes with the remaining 1,9-nonanediol for the chlorinating agent, leading to the formation of the dichloro byproduct. Therefore, the chosen methodology must inherently favor the mono-substitution pathway.

Strategic Approach: The Cyanuric Chloride/DMF System

To overcome the challenge of monoselectivity, a mild and highly efficient chlorinating system employing cyanuric chloride in N,N-dimethylformamide (DMF) is recommended. This combination forms a Vilsmeier-Haack type reagent in situ, which demonstrates high selectivity for the monochlorination of diols.[6]

Causality for Method Selection (Expertise & Experience):

  • High Selectivity: The bulky nature of the intermediate Vilsmeier-Haack reagent and the reaction mechanism itself favors a single substitution on the diol. Once one hydroxyl group has reacted, the resulting intermediate is sterically and electronically less favorable for a second reaction compared to a fresh diol molecule.

  • Mild Reaction Conditions: The reaction proceeds at low temperatures (-5°C to 0°C), which minimizes side reactions and preserves sensitive functional groups that might be present in more complex substrates.[6]

  • Simplified Purification: The high selectivity leads to a cleaner reaction mixture, significantly simplifying the downstream purification process compared to methods that produce statistical mixtures.[6]

  • Cost-Effectiveness and Availability: The reagents—cyanuric chloride, DMF, and 1,9-nonanediol—are readily available and cost-effective, making this process scalable.

Mechanistic Insights

The success of this protocol hinges on the formation and reactivity of the active chlorinating agent, a Vilsmeier-Haack type reagent.

  • Activator Formation: Cyanuric chloride reacts with DMF to form a reactive iminium salt. This is the active chlorinating species.

  • Alcohol Activation: One of the primary hydroxyl groups of 1,9-nonanediol acts as a nucleophile, attacking the electrophilic carbon of the iminium salt.

  • Chlorination: A chloride ion (from the iminium salt complex) then displaces the activated hydroxyl group via an SN2-type mechanism, yielding the desired this compound and regenerating DMF. The reaction stoichiometry and conditions are optimized to ensure that once one hydroxyl group is chlorinated, the reaction is quenched before the second hydroxyl group can react.

Data Presentation

Table 1: Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
1,9-Nonanediol3937-56-2C₉H₂₀O₂160.2545-47
This compound51308-99-7C₉H₁₉ClO178.7028
Cyanuric Chloride108-77-0C₃Cl₃N₃184.41146
N,N-Dimethylformamide68-12-2C₃H₇NO73.09-61

Data sourced from[3][5][7][8].

Experimental Protocol: Selective Monochlorination

This protocol is adapted from a validated method for the selective monochlorination of analogous diols.[6]

Materials and Equipment
  • 1,9-Nonanediol (1.0 eq)

  • Cyanuric Chloride (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel

  • Ice-salt bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and filtration

Step-by-Step Methodology

Part A: Activator (Vilsmeier-Haack Reagent) Preparation

  • In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add DMF (approx. 5 mL per gram of cyanuric chloride).

  • Begin stirring and cool the flask to 10-20°C using a water bath.

  • Add cyanuric chloride (1.1 eq) to the DMF in portions, ensuring the temperature does not exceed 20°C.

  • Once the addition is complete, allow the mixture to stir at room temperature for approximately 4-6 hours. A white precipitate of the Vilsmeier-Haack reagent will form.

Part B: Chlorination Reaction

  • In a separate flask, prepare a solution of 1,9-nonanediol (1.0 eq) in a minimal amount of DMF.

  • Cool the activator suspension from Part A to between -5°C and 0°C using an ice-salt bath.

  • Slowly add the 1,9-nonanediol solution dropwise to the cold activator suspension via an addition funnel. Meticulously maintain the internal temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

Part C: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous mixture three times with dichloromethane (DCM).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Activator: Cyanuric Chloride + DMF C Combine Solutions (-5°C to 0°C) A->C B Prepare Solution: 1,9-Nonanediol + DMF B->C D Stir at 0°C (2-3 hours) C->D E Monitor by TLC/GC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Final Product: This compound J->K

Caption: High-level experimental workflow for the synthesis.

Simplified Reaction Mechanism

G diol HO-(CH₂)₉-OH (1,9-Nonanediol) activated_diol HO-(CH₂)₉-O-CH=N⁺(CH₃)₂ Cl⁻ (Activated Intermediate) diol->activated_diol + Vilsmeier Reagent vilsmeier [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) product HO-(CH₂)₉-Cl (this compound) activated_diol->product + Cl⁻ (SN2 attack) byproduct O=CHN(CH₃)₂ (DMF) activated_diol->byproduct

Caption: Simplified reaction mechanism for monochlorination.

Conclusion

The selective monochlorination of 1,9-nonanediol is a critical transformation for accessing the versatile this compound intermediate. The outlined method, utilizing a cyanuric chloride/DMF system, provides a reliable and high-yielding pathway that addresses the inherent challenge of selectivity. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly temperature, researchers can consistently produce the target molecule with high purity. This guide serves as a foundational document for scientists and professionals engaged in pharmaceutical development and fine chemical synthesis, enabling the efficient incorporation of this valuable building block into their synthetic programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug development, a thorough understanding of the fundamental physicochemical properties of intermediate compounds is paramount. This guide provides a comprehensive technical overview of 9-Chloro-1-nonanol, a molecule of interest for its bifunctional nature, incorporating both a terminal hydroxyl group and a chloroalkane moiety. As a Senior Application Scientist, this document is structured to deliver not just raw data, but to provide context, experimental rationale, and actionable protocols, ensuring a robust foundation for its application in research and development. The methodologies described herein are grounded in established, internationally recognized standards to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Molecular Structure

This compound is a long-chain fatty alcohol derivative characterized by a nine-carbon aliphatic chain with a hydroxyl group at one terminus and a chlorine atom at the other.[1] This unique structure imparts it with distinct chemical reactivity, making it a versatile building block in organic synthesis.

Molecular Structure:

References

An In-Depth Technical Guide to 9-Chloro-1-nonanol (CAS: 51308-99-7): A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional organic compound. Possessing both a terminal hydroxyl group and a primary alkyl chloride on a flexible nine-carbon backbone, this molecule serves as a critical intermediate and building block in diverse synthetic applications, from pharmaceuticals to specialty polymers.[1] This document delineates its physicochemical properties, explores its core reactivity, presents methodologies for its analytical characterization, outlines its applications in drug discovery and complex molecule synthesis, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Value of Bifunctionality

This compound is an aliphatic haloalcohol characterized by a C9 alkyl chain, with a hydroxyl (-OH) group at position 1 and a chlorine (-Cl) atom at position 9.[2] This unique structural arrangement confers dual reactivity, allowing for orthogonal or sequential chemical modifications. The hydroxyl group can undergo classic alcohol reactions such as esterification, etherification, or oxidation, while the terminal chlorine atom is a prime site for nucleophilic substitution.[2]

This duality makes this compound an invaluable linker molecule and a strategic starting material for constructing complex molecular architectures where precise spacing and differential functionalization are required. Its nine-carbon chain provides a flexible, hydrophobic spacer, a desirable attribute in the design of pharmacologically active molecules and functional materials.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification procedures. This compound is typically a colorless to pale yellow liquid above its melting point.[2]

PropertyValueSource(s)
CAS Number 51308-99-7[3]
Molecular Formula C₉H₁₉ClO[2][4]
Molecular Weight 178.70 g/mol [3][4]
Appearance White to light yellow solid below 28°C; Colorless to pale yellow liquid above 28°C[2][5]
Melting Point 28°C[3][6]
Boiling Point 142-143°C at 20 Torr; 254.55°C (estimated)[3][6]
Density ~0.972 g/cm³ (estimate)[6]
Solubility Soluble in organic solvents; limited solubility in water[2]
pKa 15.19 ± 0.10 (Predicted)[6]
Refractive Index ~1.4575 (estimate)[6]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling chemists to build complexity in a controlled, stepwise manner.

  • The Hydroxyl Group (-OH): As a primary alcohol, this group is readily derivatized. It can be protected using standard protecting groups (e.g., silyl ethers) to isolate its reactivity, oxidized to an aldehyde or carboxylic acid, or directly used in nucleophilic attacks for the formation of esters and ethers.[7][8] The choice of reagent and reaction conditions dictates the outcome, a cornerstone of modern organic synthesis.[9]

  • The Chloro Group (-Cl): The terminal primary chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions.[10] It can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This functionality is critical for introducing nitrogen-containing moieties in drug candidates or for chain extension protocols.[11]

G cluster_main cluster_oh cluster_cl main This compound (Cl-(CH₂)₉-OH) oh_react Alcohol (-OH) Reactions main->oh_react cl_react Alkyl Chloride (-Cl) Reactions main->cl_react ester Esterification (+ RCOCl) oh_react->ester ether Williamson Ether Synthesis (+ R-X, base) oh_react->ether oxidation Oxidation ([O]) oh_react->oxidation sn2 Nucleophilic Substitution (Sₙ2) (+ Nu⁻) cl_react->sn2 grignard Grignard Formation (+ Mg) cl_react->grignard

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a critical intermediate in multi-step syntheses.[1]

  • As a Linker Molecule: In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker molecules are essential. This compound provides a long, flexible, and chemically accessible scaffold to connect two different molecular entities, such as a targeting moiety and a payload.

  • Synthesis of Heterocycles and Complex Molecules: The compound can be used to introduce a C9 chain that can be later functionalized or cyclized. For example, the chloride can be converted to an amine, which can then react with the oxidized alcohol (carboxylic acid) end to form a macrocyclic lactam.

  • Precursor for Other Bifunctional Reagents: The terminal chloride can be substituted by other functional groups (e.g., azide, alkyne) to generate new bifunctional building blocks for use in click chemistry or other biocompatible ligation reactions.

G cluster_path1 Pathway A: Modify -OH First cluster_path2 Pathway B: Modify -Cl First start This compound a1 1. Protect -OH group (e.g., TBDMS-Cl) start->a1 b1 1. Substitute -Cl (e.g., KCN) start->b1 a2 2. Substitute -Cl (e.g., NaN₃) a1->a2 a3 3. Deprotect -OH a2->a3 end_node Advanced Bifunctional Intermediate a3->end_node b2 2. Modify -OH (e.g., Oxidation) b1->b2 b2->end_node

Caption: General synthetic workflow using this compound.

Analytical Characterization Protocol

Purity assessment and structural confirmation are paramount. A multi-technique approach is recommended for comprehensive characterization.

Objective: To confirm the identity and assess the purity of a supplied sample of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC is ideal for separating volatile and thermally stable compounds like this compound, providing a quantitative measure of purity.[12] MS provides structural information based on mass-to-charge ratio and fragmentation patterns.

  • Methodology:

    • Prepare a 1 mg/mL solution in a suitable solvent (e.g., Dichloromethane).

    • Inject 1 µL onto a non-polar GC column (e.g., DB-5ms).

    • Use a temperature gradient (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min).

    • Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragments (e.g., [M-H₂O]⁺, [M-Cl]⁺).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.[13]

  • Methodology:

    • Dissolve ~10-20 mg of the sample in 0.7 mL of CDCl₃.

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Signals (300 MHz, CDCl₃):

    • δ ~3.64 ppm (triplet, 2H, -CH₂OH)

    • δ ~3.53 ppm (triplet, 2H, -CH₂Cl)

    • δ ~1.2-1.8 ppm (multiplets, 14H, internal -CH₂- groups)

    • A broad singlet corresponding to the -OH proton.

  • Expected ¹³C NMR Signals (75 MHz, CDCl₃):

    • δ ~62.9 ppm (-CH₂OH)

    • δ ~45.1 ppm (-CH₂Cl)

    • Multiple signals between δ ~25-33 ppm for the internal carbons.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: IR spectroscopy identifies the key functional groups present in the molecule.[14]

  • Methodology:

    • Acquire a spectrum using a neat sample (liquid film) on a salt plate (NaCl or KBr).

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹ (broad): O-H stretch

    • ~2850-2950 cm⁻¹ (strong): C-H aliphatic stretch

    • ~1050 cm⁻¹ (strong): C-O stretch

    • ~650-750 cm⁻¹ (variable): C-Cl stretch

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

    • Avoid contact with eyes, skin, and clothing.[16] In case of contact, rinse the affected area immediately and thoroughly with water.[16]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a tightly closed container under an inert atmosphere (nitrogen or argon).[5][6]

    • Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16]

    • Incompatible Materials: Strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a highly valuable and versatile building block for the modern synthetic chemist. Its dual-ended, differential reactivity provides a powerful tool for the strategic construction of complex molecules, particularly as a flexible linker in pharmaceutical research and as a key intermediate in materials science. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for unlocking its full synthetic potential.

References

The Solubility Profile of 9-Chloro-1-nonanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 9-Chloro-1-nonanol in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict the solubility behavior of this bifunctional molecule. By estimating the HSP values for this compound and calculating the Relative Energy Difference (RED) against a curated list of solvents, we present a semi-quantitative framework for solvent selection. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate these predictions and ascertain definitive solubility values tailored to their specific applications. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in drug development, chemical synthesis, and materials science where this compound is a key intermediate or component.

Introduction: The Molecular Landscape of this compound and Its Implications for Solubility

This compound (C₉H₁₉ClO) is a long-chain bifunctional organic molecule featuring a primary alcohol (-OH) at one terminus and a chloro (-Cl) group at the other, connected by a nine-carbon aliphatic chain. This unique structure imparts a distinct physicochemical profile that governs its interactions with various solvents. The long, nonpolar alkyl chain suggests an affinity for nonpolar solvents, while the presence of the hydroxyl group introduces the capacity for hydrogen bonding, and the terminal chlorine atom adds a degree of polarity. Consequently, predicting its solubility is not straightforward and requires a nuanced understanding of intermolecular forces.

This guide aims to deconstruct the solubility of this compound by:

  • Establishing a theoretical framework for solubility based on the principle of "like dissolves like," quantified through Hansen Solubility Parameters.

  • Providing estimated HSP values for this compound, derived from known values of analogous compounds.

  • Presenting a predicted solubility profile in a range of common organic solvents, categorized by their polarity and chemical nature.

  • Detailing robust experimental methodologies for the empirical determination of solubility, ensuring scientific integrity and reproducibility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters. The principle posits that substances with similar HSP values are likely to be miscible or have high solubility in one another. The "distance" between the HSPs of a solute (1) and a solvent (2) in this three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

The term Ra represents the Hansen solubility parameter distance. To further refine the prediction, an interaction radius (R₀ ) for the solute is determined, defining a "solubility sphere." Solvents that fall within this sphere (i.e., have an Ra less than R₀) are predicted to be good solvents for the solute. The Relative Energy Difference (RED) number provides a convenient metric for this:

  • RED < 1.0: High likelihood of solubility.

  • RED = 1.0: On the borderline of solubility.

  • RED > 1.0: Low likelihood of solubility.

The RED number is calculated as: RED = Ra / R₀

Estimated Hansen Solubility Parameters for this compound

The established HSPs for 1-nonanol are:

  • δD: 16.0 MPa½

  • δP: 4.8 MPa½

  • δH: 11.0 MPa½

The introduction of a terminal chlorine atom will primarily influence the polar and dispersion components. Based on group contribution methods, we can approximate the values for This compound :

  • δD: 16.2 MPa½ (A slight increase due to the larger, more polarizable chlorine atom)

  • δP: 5.5 MPa½ (A notable increase in polarity)

  • δH: 10.5 MPa½ (A slight decrease as the chlorine may have a minor shielding effect on the hydroxyl group's hydrogen bonding)

For the purpose of our predictions, we will assume an interaction radius (R₀) of 7.0 , which is a typical value for molecules of this size and complexity.

Predicted Solubility Profile of this compound

Based on the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the following table presents the calculated Ra and RED values, along with a qualitative solubility prediction.

SolventδD (MPa½)δP (MPa½)δH (MPa½)RaREDPredicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.012.51.79Low
Toluene18.21.42.09.91.41Moderate
Dichloromethane18.26.36.16.30.90High
Polar Aprotic Solvents
Acetone15.510.47.06.40.91High
Ethyl Acetate15.85.37.23.50.50Very High
Tetrahydrofuran (THF)16.85.78.03.00.43Very High
Polar Protic Solvents
Methanol15.112.322.314.22.03Low
Ethanol15.88.819.410.41.49Moderate
Isopropanol15.86.116.46.20.89High

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable for initial screening, empirical determination of solubility is crucial for definitive formulation and process development. The following are standard, reliable methods for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

  • Equilibration: Agitate the mixture at a constant, defined temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.

  • Phase Separation: Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any suspended solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution). Quantify the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Cloud Point Titration

This method is particularly useful for determining the temperature-dependent solubility and for systems where a distinct phase change is observable.

Methodology:

  • Initial Solution: Prepare a solution of this compound in the solvent at a concentration known to be below the saturation point at an elevated temperature.

  • Controlled Cooling: Slowly cool the solution while stirring.

  • Cloud Point Detection: The temperature at which the solution first becomes turbid (the "cloud point") is the saturation temperature for that specific concentration.

  • Data Collection: Repeat this process with solutions of varying concentrations to construct a solubility curve as a function of temperature.

Diagrams and Visualizations

Experimental Workflow for Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B Thermostatted Vessel C Cease agitation and allow phases to separate B->C D Centrifuge (if necessary) C->D E Withdraw supernatant aliquot C->E D->E F Quantify concentration (GC/HPLC) E->F G Express solubility in desired units F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion and Recommendations

This technical guide provides a robust theoretical framework for understanding and predicting the solubility of this compound in a variety of organic solvents. The predictions based on Hansen Solubility Parameters suggest that this compound exhibits favorable solubility in polar aprotic solvents such as ethyl acetate and THF, and in moderately polar protic solvents like isopropanol. Its solubility is predicted to be lower in highly non-polar solvents like hexane and highly polar, hydrogen-bonding solvents like methanol.

It is imperative for researchers and formulation scientists to utilize these predictions as a foundational guide for solvent screening. However, for critical applications, these theoretical values must be substantiated with empirical data. The experimental protocols detailed herein offer reliable methods for obtaining precise and accurate solubility measurements. By integrating theoretical predictions with experimental validation, a comprehensive and reliable understanding of this compound's solubility can be achieved, facilitating its effective use in scientific research and industrial applications.

A Technical Guide to High-Purity 9-Chloro-1-nonanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, foundational step in the journey of discovery. The integrity of a synthesis, the reliability of biological data, and ultimately, the viability of a drug candidate can hinge on the quality of its starting materials. 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional molecule, serves as a key building block in the synthesis of a variety of pharmaceutical compounds and complex organic structures.[1] Its nine-carbon chain, functionalized with a terminal hydroxyl group and a chloro group, allows for a diverse range of chemical modifications.[2][3]

This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, offering insights into supplier evaluation, purity assessment, and the scientific rationale behind selecting the optimal grade for your research and development needs.

Understanding the Landscape: Commercial Suppliers of this compound

A survey of the chemical marketplace reveals several commercial suppliers offering this compound, typically with purity specifications ranging from 97% to over 98%. The selection of a supplier should be a meticulous process, extending beyond mere cost considerations to a thorough evaluation of their quality control measures and the transparency of their analytical data.

Below is a comparative summary of representative commercial suppliers and their stated purity levels for this compound. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from any potential supplier before purchase.

SupplierStated PurityAdditional Information
Weifang Yangxu Group Co., Ltd.99%Offers the product for lab/research institutions.[4]
Shaanxi Dideu New Materials Co. Ltd.98.0%Provides the compound for various applications.[5]
Career Henan Chemical Co.>98%Lists the product among its chemical offerings.[5]
CymitQuimicaVariesAggregates products from multiple sources with varying purities.[3]
ChemicalBookVariesA platform listing various suppliers and their specifications.[2]

The Chemistry of Purity: Synthesis and Potential Impurities

To truly understand the purity of this compound, one must consider its synthetic origins. A common and logical synthetic route to this compound involves the selective chlorination of 1,9-nonanediol. This reaction, often employing a reagent like thionyl chloride (SOCl₂) or hydrochloric acid, aims to replace one of the hydroxyl groups with a chlorine atom.

A plausible synthetic pathway is as follows:

HO-(CH₂)₉-OH + SOCl₂ → Cl-(CH₂)₉-OH + SO₂ + HCl

This seemingly straightforward reaction can, however, lead to the formation of several process-related impurities that may be present in the final product. Understanding these potential impurities is crucial for interpreting analytical data and assessing the suitability of a particular batch of this compound for a specific application.

Potential Impurities:

  • 1,9-Nonanediol (Starting Material): Incomplete reaction will result in the presence of the starting diol in the final product.

  • 1,9-Dichlorononane (Over-reaction Product): If the reaction conditions are not carefully controlled, both hydroxyl groups of 1,9-nonanediol can be chlorinated, leading to the formation of the dichloroalkane.

  • Solvent Residues: The reaction is typically carried out in a solvent, and traces of this solvent may remain in the final product.

  • Reagent-derived Impurities: Residual reagents or byproducts from the chlorinating agent can also be present.

The following diagram illustrates the synthetic pathway and the potential for impurity formation.

G 1,9-Nonanediol 1,9-Nonanediol This compound This compound 1,9-Nonanediol->this compound Controlled Chlorination 1,9-Dichlorononane 1,9-Dichlorononane 1,9-Nonanediol->1,9-Dichlorononane Over-reaction SOCl2 SOCl2 SOCl2->this compound SOCl2->1,9-Dichlorononane

Caption: Synthetic pathway of this compound and potential byproducts.

Analytical Verification of Purity: A Practical Approach

While suppliers provide a Certificate of Analysis, it is often prudent for researchers to perform their own analytical verification, especially for critical applications. The choice of analytical method depends on the desired level of detail and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of this compound and its volatile impurities.

Experimental Protocol: Purity Determination by GC-MS

This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

3. Data Analysis:

  • The purity of this compound is typically determined by area percent normalization. The peak area of this compound is divided by the total area of all detected peaks.

  • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by considering the likely impurities from the synthetic route.

Decision-Making Framework for Supplier Selection

The selection of a commercial supplier for high-purity this compound should be a structured process. The following flowchart provides a logical framework for this decision-making process, emphasizing technical due diligence.

G A Identify Potential Suppliers B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Evaluate Stated Purity and Price B->C D Analyze CoA for Impurity Profile C->D E Are Impurities Identified and Quantified? D->E F Assess Supplier's Quality System and Reputation E->F Yes K Reject Supplier or Request Further Information E->K No G Request a Sample for In-house Analysis F->G H Perform In-house QC (e.g., GC-MS) G->H I Does the Sample Meet Purity Requirements? H->I J Select Supplier and Place Order I->J Yes I->K No

Caption: Decision-making flowchart for selecting a this compound supplier.

The Role of High-Purity this compound in Drug Discovery

Chlorine-containing compounds are of significant interest in medicinal chemistry, with numerous FDA-approved drugs incorporating this halogen.[6] The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its dual functionality, serves as a valuable synthon for introducing a nine-carbon linker with a reactive hydroxyl group, which can be further modified to build more complex molecular architectures.

The use of high-purity this compound is paramount in these applications. Impurities can lead to the formation of undesired side products, complicating purification processes and potentially leading to the generation of compounds with altered or undesirable biological activity. For instance, the presence of 1,9-dichlorononane as an impurity could lead to the formation of cross-linked dimers in subsequent reactions, while unreacted 1,9-nonanediol could result in the synthesis of a more polar, undesired analog.

Conclusion

The selection and validation of high-purity this compound is a critical, yet often overlooked, aspect of the drug discovery and development process. By understanding the commercial supplier landscape, the chemistry of its synthesis and potential impurities, and by implementing robust analytical verification methods, researchers can ensure the quality and integrity of their starting materials. This diligence at the outset of a research program can save considerable time and resources, and ultimately contribute to the successful advancement of new therapeutic agents.

References

A Technical Guide to the Synthetic Applications of ω-Chloroalkanols: From Versatile Building Blocks to Complex Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Reactivity of ω-Chloroalkanols

In the landscape of modern organic synthesis, the strategic value of a chemical building block is often defined by its versatility and predictable reactivity. Among the most useful bifunctional synthons are the ω-chloroalkanols. These linear aliphatic molecules, characterized by a hydroxyl group (-OH) at one terminus and a chlorine atom (-Cl) at the other, offer a powerful platform for the construction of a wide array of more complex structures. Their utility is central to fields ranging from pharmaceutical discovery to materials science.[1][2]

Chemical Structure and Inherent Reactivity

The fundamental appeal of ω-chloroalkanols lies in the orthogonal reactivity of their two functional groups. The hydroxyl group serves as a potent nucleophile or can be readily converted into an ester or ether.[3][4] Conversely, the terminal chloride acts as a leaving group in nucleophilic substitution reactions or can be transformed into an organometallic species for carbon-carbon bond formation.[5][6] This differential reactivity allows for selective, stepwise transformations, making them ideal starting materials for multi-step syntheses.

G cluster_molecule General Structure of an ω-Chloroalkanol cluster_reactivity Dual Reactive Sites HO HO CH2_1 CH2_1 HO->CH2_1 Nuc Nucleophilic Site (e.g., Etherification, Esterification) HO->Nuc Hydroxyl Group paren (CH₂)n CH2_1->paren CH2_2 CH2_2 paren->CH2_2 Cl Cl CH2_2->Cl Elec Electrophilic Site (e.g., Nucleophilic Substitution) Cl->Elec Chloroalkyl Group

Caption: Orthogonal reactive sites in an ω-chloroalkanol molecule.

Intramolecular Cyclization: A Premier Route to Cyclic Ethers

One of the most elegant and widespread applications of ω-chloroalkanols is the synthesis of saturated oxygen heterocycles, such as tetrahydrofuran (THF) and tetrahydropyran (THP).[7][8] These motifs are ubiquitous in natural products and are key structural units in many pharmaceuticals.[8][9][10] The intramolecular Williamson ether synthesis provides a direct and efficient method for this transformation.[11]

The Intramolecular Williamson Ether Synthesis

This reaction proceeds via a two-step sequence initiated by the deprotonation of the terminal hydroxyl group.[12] The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form a sodium alkoxide without competing in a substitution reaction.[13] The resulting alkoxide, now a potent intramolecular nucleophile, attacks the carbon atom bearing the chlorine in a concerted SN2 displacement, forging the cyclic ether and expelling a chloride ion.[5][11]

G Start ω-Chloroalkanol Alkoxide Intermediate Alkoxide Start->Alkoxide + NaH - H₂ TS SN2 Transition State Alkoxide->TS Intramolecular Attack Product Cyclic Ether + NaCl TS->Product Cl⁻ Displacement

Caption: Workflow for intramolecular Williamson ether synthesis.

Factors Influencing Cyclization

The favorability of this reaction is largely governed by thermodynamics and kinetics, with the formation of five- and six-membered rings being particularly efficient.[11] The formation of five-membered rings like THF is entropically and enthalpically favored, resulting in rapid reaction rates.[11]

ChloroalkanolRing SizeProductTypical Yield
3-Chloro-1-propanol4OxetaneModerate
4-Chloro-1-butanol5Tetrahydrofuran (THF)High
5-Chloro-1-pentanol6Tetrahydropyran (THP)High
Experimental Protocol: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

This protocol describes a standard laboratory procedure for the synthesis of THF.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagents: Sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is suspended in anhydrous dimethylformamide (DMF).

  • Reaction Initiation: 4-Chloro-1-butanol (1.0 eq.) dissolved in anhydrous DMF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases.

  • Cyclization: The reaction mixture is heated to 80-100 °C and maintained for 2-4 hours to ensure complete cyclization. Progress can be monitored by TLC or GC-MS.

  • Workup: After cooling, the reaction is carefully quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: THF is isolated by fractional distillation.

ω-Chloroalkanols as Linchpins in Linear Synthesis

The orthogonal nature of ω-chloroalkanols allows them to act as molecular "linchpins," connecting two different molecular fragments through sequential reactions at each end.

Selective Esterification of the Hydroxyl Group

The hydroxyl group can be selectively esterified while leaving the chloro group intact for subsequent transformations. While Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a classic method, it is reversible and often requires removal of water to achieve high yields.[4][14] A more robust and generally higher-yielding approach involves acylation with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.[3][14]

G cluster_workflow Sequential Functionalization Workflow Step1 Step 1: Esterification Intermediate ω-Chloroalkyl Ester Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Final Final Product Step2->Final Start ω-Chloroalkanol Start->Intermediate RCOCl, Pyridine Intermediate->Final Na-Nuc

Caption: Stepwise modification of an ω-chloroalkanol.

Nucleophilic Substitution at the Carbon-Chlorine Bond

With the hydroxyl group protected or unreacted, the terminal chloride serves as an excellent electrophilic site. It readily undergoes SN2 reactions with a variety of nucleophiles. A particularly valuable transformation is the reaction with ammonia or primary amines to yield amino alcohols, which are important precursors in pharmaceutical synthesis.[15][16] Other common nucleophiles include cyanide (for chain extension), azide (precursor to amines), and thiolates (for sulfur-containing compounds).

Advanced Strategies: Carbon-Carbon Bond Formation

A more advanced application involves converting the electrophilic chloro-terminus into a nucleophilic carbon center via an organometallic intermediate, most commonly a Grignard reagent.[17]

The Challenge: The Incompatibility of Grignard Reagents and Alcohols

A direct attempt to form a Grignard reagent from an ω-chloroalkanol will fail. The Grignard reagent is a powerful base and will be instantly quenched by the acidic proton of the hydroxyl group.[6][18] This is a classic example where understanding competing reaction pathways is essential for successful synthesis design.

The Solution: Protecting Group Strategy

To overcome this, the hydroxyl group must first be "protected" by converting it into a functional group that is stable to the Grignard formation conditions. A common choice is a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether. Once protected, magnesium metal can be inserted into the C-Cl bond to form the Grignard reagent.[18] This reagent can then react with electrophiles like aldehydes, ketones, or esters to form a new carbon-carbon bond.[19][20][21] A final deprotection step liberates the original hydroxyl group.

Experimental Protocol: Two-Step Synthesis of a 1,6-Diol

This workflow outlines the synthesis of a diol using a protected ω-chloroalkanol.

  • Protection: React 4-chloro-1-butanol (1.0 eq.) with dihydropyran (1.1 eq.) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) to form the THP-protected chloroalkane.

  • Grignard Formation: In a flame-dried flask under nitrogen, react the THP-protected chloroalkane with magnesium turnings (1.2 eq.) in anhydrous THF to form the Grignard reagent.

  • C-C Bond Formation: Cool the Grignard solution to 0 °C and add a solution of an appropriate electrophile, such as acetaldehyde (1.0 eq.), in anhydrous THF.

  • Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product and remove the THP protecting group by stirring with a mild acid (e.g., acetic acid in THF/water) to yield the final 1,6-diol.

Applications in Drug Discovery and Materials Science

The synthetic routes enabled by ω-chloroalkanols provide access to molecular scaffolds of significant industrial importance.

  • Pharmaceuticals: The ability to construct heterocycles and introduce varied functionality is crucial in drug discovery.[22] Many approved drugs contain cyclic ether or amino alcohol moieties that can be synthesized using ω-chloroalkanol precursors.[2][23] The stereocontrolled synthesis of complex natural products often relies on building blocks derived from these reagents.[24]

  • Polymers: ω-Chloroalkanols can serve as monomers or initiators in polymerization reactions. For example, the hydroxyl group can initiate ring-opening polymerization of cyclic esters like caprolactone, while the terminal chloride provides a site for post-polymerization modification.

Conclusion

ω-Chloroalkanols represent a class of exceptionally versatile and cost-effective building blocks in organic synthesis. Their value stems from the predictable and orthogonal reactivity of their terminal chloro and hydroxyl groups. From the straightforward synthesis of essential cyclic ethers via intramolecular cyclization to their use as linchpins in multi-step linear syntheses and advanced applications in organometallic chemistry, these reagents provide chemists with a reliable toolkit for molecular construction. A thorough understanding of their reactivity and the strategic implementation of techniques like protecting group chemistry unlock a vast chemical space, enabling the efficient synthesis of complex and valuable molecules for both research and industrial applications.[25][26]

References

Methodological & Application

Synthesis of Long-Chain Ethers Utilizing 9-Chloro-1-nonanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Ethers in Modern Research and Development

Long-chain ethers, characterized by their extended alkyl or aryl-alkyl chains, are a class of molecules gaining increasing attention across various scientific disciplines, particularly in the realms of drug development and materials science. Their unique physicochemical properties, including hydrophobicity, chemical stability, and the ability to participate in specific molecular interactions, make them invaluable components in the design of advanced therapeutic and diagnostic agents.

In the pharmaceutical industry, long-chain ethers serve as critical building blocks in the synthesis of complex molecules. They are integral to the structure of certain lipids used in drug delivery systems, such as liposomes and lipid nanoparticles, where they can influence the stability, drug-loading capacity, and pharmacokinetic profile of the formulation.[1][2] Furthermore, their application as flexible linkers in antibody-drug conjugates (ADCs) is an area of active research, enabling the attachment of potent cytotoxic agents to monoclonal antibodies for targeted cancer therapy. The length and composition of the ether chain can be precisely tuned to optimize the stability and release characteristics of the drug payload.

This guide provides a detailed exploration of the synthesis of long-chain ethers, with a specific focus on the versatile starting material, 9-chloro-1-nonanol. We will delve into the foundational Williamson ether synthesis, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic and robust method for forming an ether linkage, remains the cornerstone for preparing both symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[3][5]

The general mechanism can be visualized as follows:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-OH (Long-Chain Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide TransitionState [R-O···(CH₂)₉···Cl]⁻ (SN2 Transition State) Alkoxide->TransitionState Nucleophilic Attack This compound Cl-(CH₂)₉-OH (this compound) This compound->TransitionState LongChainEther R-O-(CH₂)₉-OH (Long-Chain Ether) TransitionState->LongChainEther Chloride Departure

Figure 1: General mechanism of the Williamson ether synthesis.

In the context of our topic, a long-chain alcohol is first deprotonated by a strong base to form a highly reactive alkoxide. This alkoxide then attacks the primary carbon bearing the chlorine atom in this compound, displacing the chloride ion and forming the desired long-chain ether.

Causality in Experimental Design: Key Considerations for Success

Synthesizing long-chain ethers via the Williamson method presents unique challenges compared to their shorter-chain counterparts. Understanding the underlying principles is crucial for optimizing reaction conditions and achieving high yields.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For deprotonating long-chain alcohols, strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred to minimize side reactions.[3] The choice of solvent is equally important. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion, thereby accelerating the SN2 reaction.[5][6]

  • Reactivity of Alkyl Halides: The reactivity of the alkyl halide follows the order I > Br > Cl. While this compound is a suitable substrate, for less reactive systems, converting the chloro group to a more reactive iodo group in situ (Finkelstein reaction) can significantly improve reaction rates. However, for many applications, the chloro-derivative provides a good balance of reactivity and stability. The primary nature of the halide in this compound is ideal for the SN2 mechanism, as secondary and tertiary halides are more prone to elimination (E2) side reactions.[4]

  • Solubility Challenges: Long-chain reactants and products often exhibit poor solubility in common polar solvents at room temperature. This can lead to heterogeneous reaction mixtures and reduced reaction rates. Employing co-solvents or carrying out the reaction at elevated temperatures can help to mitigate these issues.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can be highly beneficial. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[7] This can lead to milder reaction conditions, faster reaction times, and improved yields.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative long-chain ether using this compound.

Protocol 1: Standard Williamson Ether Synthesis of a Long-Chain Ether

This protocol details the synthesis of a long-chain ether from this compound and a generic long-chain primary alcohol (e.g., 1-dodecanol).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
1-Dodecanol186.341.86 g10
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11
This compound178.701.79 g10
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Diethyl ether-As needed-
Saturated aqueous NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Alkoxide Formation: To the flask, add 1-dodecanol (1.86 g, 10 mmol) and anhydrous DMF (30 mL). Stir the solution and cool it to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas will be evolved.

  • Alkoxide Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Addition of this compound: Dissolve this compound (1.79 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture via a dropping funnel.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol_Workflow Start Reaction Setup AlkoxideFormation Alkoxide Formation (1-Dodecanol + NaH in DMF) Start->AlkoxideFormation AddChloroNonanol Addition of This compound AlkoxideFormation->AddChloroNonanol Reaction Heating and Monitoring (80-90 °C, 12-24h) AddChloroNonanol->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Characterization Purification->End

Figure 2: Experimental workflow for the synthesis of long-chain ethers.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol offers an alternative approach using a phase-transfer catalyst, which can be advantageous for certain substrates and reaction conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
1-Dodecanol186.341.86 g10
Potassium Carbonate (K₂CO₃), anhydrous powder138.212.76 g20
This compound178.701.79 g10
Tetrabutylammonium bromide (TBAB)322.370.32 g1
Toluene-50 mL-
Diethyl ether-As needed-
Water-As needed-
Brine-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-dodecanol (1.86 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), this compound (1.79 g, 10 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product obtained from either protocol will likely contain unreacted starting materials and potentially some side products. Purification is essential to obtain the desired long-chain ether in high purity.

Purification Techniques
  • Column Chromatography: For non-polar, high molecular weight ethers, column chromatography on silica gel is a highly effective purification method.[8][9] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate), is typically employed.[10][11] The progress of the separation can be monitored by TLC.

    • Recommended Solvent Systems:

      • Hexane/Diethyl Ether gradient (e.g., from 100:0 to 80:20)

      • Hexane/Ethyl Acetate gradient (e.g., from 100:0 to 90:10)

  • Recrystallization: If the synthesized long-chain ether is a solid at room temperature, recrystallization can be an excellent purification technique.[12] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] For non-polar ethers, a mixed solvent system, such as ethanol/water or diethyl ether/hexane, may be effective.[14][15]

Characterization

The purified long-chain ether should be characterized to confirm its structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the new ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the ether C-O stretch and the absence of the starting alcohol O-H stretch.

Applications in Drug Development

The long-chain ethers synthesized from this compound possess a bifunctional nature, with a terminal hydroxyl group that can be further functionalized. This makes them particularly valuable in drug development.

  • Lipid-Based Drug Delivery Systems: The long hydrophobic chain of these ethers makes them suitable for incorporation into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.[1][16] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[2] The terminal hydroxyl group can be used to attach targeting ligands or other functional moieties.

  • Bifunctional Linkers and Cross-linkers: The ability to have two distinct functionalities at either end of a long, flexible chain makes these ethers excellent candidates for use as bifunctional linkers or cross-linkers.[17][18] In the context of drug delivery, they can be used to construct cross-linked hydrogels for controlled drug release or as linkers in more complex drug delivery constructs.[19][20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of the alcohol.- Low reactivity of the alkyl chloride.- Presence of water in the reaction.- Use a stronger base or ensure the base is fresh.- Add a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of elimination byproducts - Steric hindrance around the reaction center.- High reaction temperature.- Use a less sterically hindered alcohol if possible.- Lower the reaction temperature and extend the reaction time.
Difficulty in purification - Similar polarities of product and starting materials.- Optimize the solvent system for column chromatography.- Consider derivatizing the unreacted alcohol to facilitate separation.

Conclusion

The synthesis of long-chain ethers using this compound via the Williamson ether synthesis is a versatile and powerful tool for researchers in drug development and related fields. By carefully considering the reaction parameters, including the choice of base, solvent, and temperature, and by employing appropriate purification techniques, high yields of pure products can be achieved. The bifunctional nature of the resulting ethers opens up a wide range of possibilities for their application in advanced drug delivery systems and as specialized chemical linkers, contributing to the development of next-generation therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution on 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 9-chloro-1-nonanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a versatile bifunctional molecule featuring a primary alkyl chloride and a primary alcohol. This unique structure allows for selective chemical modifications at either functional group. Nucleophilic substitution at the C-9 position, displacing the chloride, is a fundamental transformation that opens avenues for the synthesis of a diverse array of functionalized nonanol derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

The primary alkyl chloride in this compound is susceptible to bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. Since the carbon at the C-9 position is not a stereocenter, this aspect is not a concern. The SN2 pathway is favored for primary alkyl halides due to minimal steric hindrance.[1]

This guide will detail two exemplary nucleophilic substitution reactions on this compound: the synthesis of 9-azido-1-nonanol and the Williamson ether synthesis to produce 9-phenoxy-1-nonanol.

Mechanistic Considerations

The nucleophilic substitution reactions described herein proceed via a concerted SN2 mechanism. The key factors influencing the success of these reactions are the choice of nucleophile, solvent, and temperature.

  • Nucleophile: A strong nucleophile is required for an efficient SN2 reaction. In the protocols below, the azide ion (N₃⁻) and the phenoxide ion (PhO⁻) serve as potent nucleophiles.

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.[2] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.

  • Leaving Group: The chloride ion is a reasonably good leaving group, making the substitution reaction feasible.

  • Substrate: As a primary alkyl halide, this compound is an ideal substrate for SN2 reactions, minimizing the competing E2 elimination pathway.

A critical consideration is the presence of the hydroxyl group in the substrate. While the -OH group is a weaker nucleophile than the azide or phenoxide ions, it can potentially compete in the substitution reaction, leading to the formation of byproducts. However, under the described reaction conditions with strong nucleophiles, the desired substitution at the C-9 position is the predominant pathway. In cases where a weaker nucleophile is used or higher temperatures are required, protection of the alcohol functionality may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 9-Azido-1-nonanol

This protocol details the synthesis of 9-azido-1-nonanol, a valuable intermediate for the introduction of an amine group via reduction or for use in "click" chemistry.

Workflow Diagram:

Caption: Workflow for the synthesis of 9-Azido-1-nonanol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Azide (NaN₃)≥99.5%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.6 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add sodium azide (0.73 g, 11.2 mmol, 2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford pure 9-azido-1-nonanol.[3]

Expected Yield: 85-95%

Characterization Data (¹H NMR, CDCl₃):

  • δ 3.64 (t, 2H, J = 6.6 Hz, -CH₂OH)

  • δ 3.25 (t, 2H, J = 6.9 Hz, -CH₂N₃)

  • δ 1.55-1.65 (m, 4H)

  • δ 1.25-1.40 (m, 8H)

Protocol 2: Williamson Ether Synthesis of 9-Phenoxy-1-nonanol

This protocol describes the synthesis of 9-phenoxy-1-nonanol via a Williamson ether synthesis, a classic method for forming ethers.[4][5]

Reaction Mechanism Diagram:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: SN2 Attack Phenol Ph-OH Phenoxide Ph-O⁻ Na⁺ Phenol->Phenoxide Deprotonation NaH NaH NaH->Phenoxide H2 H₂ (gas) 9_Chloro_1_nonanol Cl-(CH₂)₉-OH Phenoxide->9_Chloro_1_nonanol SN2 Attack 9_Phenoxy_1_nonanol Ph-O-(CH₂)₉-OH 9_Chloro_1_nonanol->9_Phenoxy_1_nonanol NaCl NaCl

Caption: Mechanism of the Williamson Ether Synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Phenol≥99%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateCommercially Available
HexanesCommercially Available
1 M HClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • To a stirred suspension of sodium hydride (0.26 g, 6.5 mmol, 1.1 equivalents, pre-washed with hexanes to remove mineral oil) in anhydrous DMF (15 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of phenol (0.55 g, 5.8 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of this compound (1.0 g, 5.6 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water (10 mL).

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate) to yield pure 9-phenoxy-1-nonanol.

Expected Yield: 75-85%

Characterization Data (¹H NMR, CDCl₃):

  • δ 7.25-7.35 (m, 2H, Ar-H)

  • δ 6.90-7.00 (m, 3H, Ar-H)

  • δ 3.95 (t, 2H, J = 6.5 Hz, -CH₂OAr)

  • δ 3.64 (t, 2H, J = 6.6 Hz, -CH₂OH)

  • δ 1.75-1.85 (m, 2H)

  • δ 1.25-1.55 (m, 12H)

Troubleshooting and Self-Validation

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction.Increase reaction time and/or temperature. Ensure reagents are of high purity and anhydrous where specified.
Inactive nucleophile.For the Williamson synthesis, ensure complete deprotonation of the phenol. For the azide synthesis, ensure the sodium azide is dry.
Formation of multiple products Side reactions.For the Williamson synthesis, ensure the temperature is not too high to favor elimination. Consider protecting the alcohol group if intermolecular etherification is suspected.
Impure starting materials.Purify starting materials before use.
Difficult purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider a different purification technique, such as distillation or recrystallization if applicable.

Conclusion

The protocols described provide robust and reproducible methods for the nucleophilic substitution of this compound. These procedures are scalable and yield valuable synthetic intermediates. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of 9-substituted nonanol derivatives for various applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: 9-Chloro-1-nonanol as a Versatile Linker in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in Advanced Polymer Design

In the realm of polymer chemistry and materials science, the ability to impart specific functionalities to macromolecules is paramount. This is particularly true in the development of advanced materials for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and diagnostic agents. Functionalized polymers are at the forefront of these innovations, offering unparalleled versatility in tailoring material properties to meet complex biological requirements.[1][2] Central to the synthesis of such functionalized polymers is the concept of a "linker" or "spacer" – a bifunctional molecule that covalently connects different polymer chains, attaches small molecules to a polymer backbone, or anchors polymers to a substrate.

9-Chloro-1-nonanol is an exemplary bifunctional linker that offers a strategic advantage in polymer modification. Its structure comprises a nine-carbon aliphatic chain, providing flexibility and hydrophobicity, terminated by a primary alcohol (-OH) at one end and a primary alkyl chloride (-Cl) at the other. This dual-functionality allows for sequential and orthogonal chemical reactions, making it a powerful tool for the synthesis of complex polymer architectures. The hydroxyl group can participate in esterification, etherification, or serve as an initiator for polymerization, while the chloro group is an excellent leaving group for nucleophilic substitution reactions. This application note provides a comprehensive guide to the use of this compound as a linker in polymer chemistry, detailing its properties, key applications, and step-by-step protocols for its implementation.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application. The long alkyl chain influences its solubility and the spatial orientation of the linked moieties, while the terminal functional groups dictate its reactivity.

PropertyValueReference
CAS Number 51308-99-7[3]
Molecular Formula C₉H₁₉ClO[3]
Molecular Weight 178.70 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point ~254.5 °C (estimated)[4]
Melting Point 28 °C[5]
Density ~0.972 g/cm³ (estimated)[5]
Solubility Soluble in organic solvents (e.g., THF, DMF, Chloroform), limited solubility in water.[3]

Core Application: Polymer Modification via Williamson Ether Synthesis

A primary application of this compound as a linker is in the etherification of polymers bearing hydroxyl groups, such as poly(vinyl alcohol) (PVA), cellulose, or dextran. The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[6][7] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[6]

In the context of polymer modification, the hydroxyl groups on the polymer backbone are deprotonated with a suitable base, and the resulting poly-alkoxide reacts with the chloro-end of this compound. This "grafting-to" approach attaches the nine-carbon chain to the polymer, leaving a terminal hydroxyl group for further functionalization.

Williamson_Ether_Synthesis Polymer_OH Polymer-OH Polymer_O_minus Polymer-O⁻ Polymer_OH->Polymer_O_minus Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Polymer_O_minus Linker Cl-(CH₂)₉-OH (this compound) SN2_complex Linker->SN2_complex Sₙ2 Attack Polymer_O_minus->SN2_complex Modified_Polymer Polymer-O-(CH₂)₉-OH SN2_complex->Modified_Polymer Salt Byproduct (e.g., NaCl, KCl) SN2_complex->Salt

Caption: General scheme of Williamson ether synthesis for polymer modification.

Protocol 1: "Grafting-To" Modification of Poly(vinyl alcohol) (PVA)

This protocol details the attachment of this compound to a PVA backbone, resulting in a polymer with pendant hydroxyl-terminated alkyl chains. This modification increases the hydrophobicity of PVA and provides reactive sites for further conjugation.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Dialysis tubing (MWCO suitable for the PVA used)

Procedure:

  • PVA Dissolution: Dissolve 1 g of PVA in 50 mL of anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Heat to 80-90 °C with stirring until the PVA is completely dissolved. Then, cool the solution to room temperature.

  • Deprotonation: Under a nitrogen atmosphere, carefully add 1.2 molar equivalents of NaH (relative to the hydroxyl groups of PVA) to the PVA solution in portions. Stir the mixture at room temperature for 2-4 hours. The formation of a viscous, slightly colored solution indicates the formation of the PVA alkoxide.

  • Linker Addition: Dissolve 1.5 molar equivalents of this compound in a minimal amount of anhydrous DMF and add it dropwise to the PVA alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under nitrogen for 24-48 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench any unreacted NaH.

  • Purification:

    • Precipitate the modified polymer by pouring the reaction mixture into a large volume of diethyl ether.

    • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted this compound and DMF.

    • Redissolve the polymer in a minimal amount of water or a suitable solvent mixture.

    • Purify the polymer by dialysis against deionized water for 3-4 days to remove any remaining low molecular weight impurities.

    • Lyophilize the purified polymer solution to obtain the final product as a white solid.

Characterization:

  • FT-IR Spectroscopy: The successful grafting of the linker can be confirmed by the appearance of new C-H stretching peaks around 2850-2920 cm⁻¹ corresponding to the nonyl chain and a more pronounced C-O-C ether stretching band around 1100 cm⁻¹.[8][9]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), new peaks corresponding to the methylene protons of the nonyl chain will appear in the range of 1.2-1.6 ppm. The protons adjacent to the ether linkage and the terminal hydroxyl group will also be visible.[10]

Advanced Applications and Protocols

Application 1: Synthesis of Polymer Brushes ("Grafting-From")

The hydroxyl-terminated linker, once attached to a substrate (e.g., a silicon wafer or another polymer backbone), can serve as an initiator for surface-initiated polymerization (SIP). This "grafting-from" approach allows for the growth of dense polymer brushes with controlled chain length and architecture.[2][3]

Grafting_From_Workflow Substrate Substrate with Reactive Groups (e.g., -OH) Linker_Attachment Attach this compound via Williamson Ether Synthesis Substrate->Linker_Attachment Initiator_Surface Substrate with Pendant -O-(CH₂)₉-OH Groups Linker_Attachment->Initiator_Surface Polymerization Surface-Initiated Polymerization (e.g., ROP, ATRP) Initiator_Surface->Polymerization Polymer_Brush Polymer Brush on Substrate Polymerization->Polymer_Brush

Caption: Workflow for the synthesis of polymer brushes using this compound.

Protocol 2: Surface-Initiated Ring-Opening Polymerization (ROP) of ε-Caprolactone

This protocol describes the "grafting-from" synthesis of poly(ε-caprolactone) (PCL) brushes from a hydroxyl-functionalized surface.

Materials:

  • Hydroxyl-functionalized substrate (e.g., PVA-grafted with this compound as prepared in Protocol 1, or a hydroxyl-terminated self-assembled monolayer on a silicon wafer)

  • ε-Caprolactone, freshly distilled

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous toluene

Procedure:

  • Substrate Preparation: Place the hydroxyl-functionalized substrate in a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Monomer and Catalyst Addition: Add anhydrous toluene to the flask, followed by the desired amount of ε-caprolactone monomer. Then, add a catalytic amount of Sn(Oct)₂.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for the desired polymerization time (this will influence the length of the polymer brushes).

  • Termination and Purification: Cool the reaction to room temperature and remove the substrate. Wash the substrate extensively with a good solvent for PCL (e.g., chloroform or THF) to remove any non-grafted polymer. Dry the substrate under vacuum.

Characterization:

  • Contact Angle Measurement: Successful grafting of hydrophobic PCL brushes will significantly increase the water contact angle of the surface.

  • Atomic Force Microscopy (AFM): AFM can be used to measure the thickness of the grafted polymer brush layer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the change in surface elemental composition, showing an increase in the carbon and oxygen signals corresponding to the PCL.

Application 2: Synthesis of Block Copolymers

This compound can act as a linker to connect two different pre-synthesized polymer chains, leading to the formation of A-B block copolymers. This is achieved by first reacting one polymer with a terminal nucleophilic group with the chloro-end of the linker, followed by reacting the hydroxyl-end of the linker with another polymer containing a suitable functional group.

Protocol 3: Synthesis of a Poly(ethylene glycol)-block-Polystyrene (PEG-b-PS) Copolymer

This protocol outlines the synthesis of a PEG-b-PS block copolymer using this compound as a linker.

Materials:

  • Monofunctional hydroxyl-terminated polystyrene (PS-OH)

  • This compound

  • Sodium hydride (NaH)

  • Monofunctional methoxy-terminated poly(ethylene glycol) with a terminal tosyl group (mPEG-OTs)

  • Anhydrous THF

Procedure:

  • Synthesis of PS-O-(CH₂)₉-OH:

    • Dissolve PS-OH in anhydrous THF.

    • Add NaH and stir to form the polystyrene alkoxide.

    • Add a slight excess of this compound and react at 60 °C overnight.

    • Purify the product by precipitation in methanol.

  • Synthesis of mPEG-O-(CH₂)₉-O-PS:

    • Dissolve the purified PS-O-(CH₂)₉-OH in anhydrous THF.

    • Add NaH and stir to deprotonate the terminal hydroxyl group.

    • Add mPEG-OTs and react at 60 °C for 48 hours.

    • Purify the final block copolymer by precipitation in a non-solvent (e.g., hexane or water, depending on the block lengths).

Characterization:

  • Gel Permeation Chromatography (GPC): GPC will show an increase in the molecular weight from the initial polymer blocks to the final block copolymer, with a narrow molecular weight distribution.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic peaks for both the PEG and PS blocks, as well as signals from the nonyl linker.

Applications in Drug Development

The ability to precisely control polymer architecture using linkers like this compound is of significant interest to drug development professionals.[8][11]

  • Drug Conjugation: The terminal hydroxyl group on the linker can be used to attach drug molecules to a polymer carrier, often through an ester linkage that can be designed to be hydrolytically or enzymatically cleavable for controlled drug release.[12][13]

  • Stealth Polymers: The flexible, long-chain nature of the linker can be used to attach poly(ethylene glycol) (PEG) to nanoparticles or drug carriers, creating a "stealth" coating that can reduce immunogenicity and prolong circulation time.

  • Targeted Delivery: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to a drug delivery system, enabling it to selectively accumulate at the desired site of action.

Conclusion

This compound is a highly versatile bifunctional linker that provides a powerful tool for the synthesis of a wide range of advanced polymer architectures. Its distinct terminal functionalities allow for controlled, sequential reactions, enabling the creation of well-defined graft copolymers, polymer brushes, and block copolymers. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this compound in their own polymer synthesis and functionalization endeavors, particularly in the development of innovative materials for biomedical and pharmaceutical applications.

References

Application Note: A Detailed Protocol for the Grignard Reaction with 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Intricacies of Grignard Reactions with Haloalcohols

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1][2][3] This organometallic reaction involves the addition of an organomagnesium halide, the Grignard reagent, to an electrophilic carbon atom, typically found in carbonyl groups.[1][4][5] The versatility of this reaction has made it an indispensable tool in the synthesis of a vast array of organic compounds, including primary, secondary, and tertiary alcohols.[4][5]

This application note provides a comprehensive guide to the experimental setup for a Grignard reaction involving 9-chloro-1-nonanol. This specific substrate presents a unique challenge due to the presence of both a halide (chloro) group, necessary for the formation of the Grignard reagent, and a hydroxyl (-OH) group. The acidic proton of the hydroxyl group is incompatible with the highly basic nature of the Grignard reagent, as it will readily quench the reagent through an acid-base reaction.[3][6][7] Therefore, a key aspect of this protocol is the in-situ protection of the alcohol functionality before the formation and subsequent reaction of the Grignard reagent.

The Mechanistic Challenge: The Dichotomy of Reactivity in this compound

A Grignard reagent, with its general formula RMgX, is characterized by a highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom.[1][8][9][10] This potent nucleophilicity is the driving force behind its reaction with electrophiles. However, this same reactivity makes Grignard reagents extremely strong bases.[1][3]

The hydroxyl group in this compound possesses an acidic proton that will react with and destroy the Grignard reagent as it is formed.[6][7] This acid-base reaction is typically faster than the desired nucleophilic addition. To circumvent this, a protection strategy is necessary.[7][11][12][13] In this protocol, we will employ an in situ protection method, where a protecting group is introduced to the hydroxyl group in the same reaction vessel prior to the Grignard formation. A common and effective strategy for alcohol protection is the formation of a silyl ether.[7][11][12][13]

Experimental Protocol: Synthesis of 1,10-Decanediol via a Protected Grignard Intermediate

This protocol details the synthesis of 1,10-decanediol from this compound. The overall transformation involves the protection of the hydroxyl group, formation of the Grignard reagent, reaction with an electrophile (in this case, we will consider a self-condensation/dimerization pathway for simplicity, though other electrophiles could be used), and subsequent deprotection to yield the final diol product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich
Magnesium turnings≥99.5%Sigma-Aldrich
IodineCrystal, Reagent GradeFisher ScientificFor activation
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Sigma-AldrichProtecting agent
Imidazole≥99%Sigma-AldrichBase for protection step
Anhydrous Diethyl Ether (Et2O)DriSolv®EMD MilliporeCrucial for reaction success[14][15][16]
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor work-up
Saturated aqueous Ammonium Chloride (NH4Cl)Fisher ScientificFor work-up
Anhydrous Magnesium Sulfate (MgSO4)Fisher ScientificDrying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended for rigorous exclusion of air and moisture)[17]

  • Glassware for work-up (separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere B Activate Magnesium turnings with Iodine A->B   C In-situ protection of this compound with TBDMSCl B->C   D Initiate Grignard reagent formation C->D   E Addition of remaining protected haloalcohol D->E   F Reflux to complete reaction E->F   G Quench with aq. NH4Cl F->G   H Aqueous work-up and extraction G->H   I Deprotection with acid H->I   J Purification (e.g., column chromatography) I->J  

Caption: Experimental workflow for the Grignard reaction with this compound.

Step-by-Step Procedure

1. Preparation of Glassware and Reagents:

  • Crucial Step: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[18][19] Flame-dry the three-neck flask, condenser, and addition funnel under a stream of inert gas (Nitrogen or Argon). Allow to cool to room temperature under the inert atmosphere.

  • Assemble the apparatus. The central neck of the flask should be fitted with the addition funnel, one side neck with the reflux condenser (topped with a gas inlet), and the other side neck with a septum for reagent addition.

  • Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The iodine serves as an activating agent to disrupt the passivating magnesium oxide layer on the surface of the turnings.[2][8]

2. In-situ Protection of the Hydroxyl Group:

  • In a separate dry flask, dissolve this compound (1 equivalent) and imidazole (1.1 equivalents) in anhydrous diethyl ether.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) to this solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete protection of the alcohol.

  • This solution of the protected 9-chloro-1-(tert-butyldimethylsilyloxy)nonane will be used in the next step.

3. Formation of the Grignard Reagent and Reaction:

  • Initiation: Add a small portion (approximately 10%) of the ethereal solution of the protected haloalcohol to the flask containing the magnesium turnings. The reaction is often subject to an induction period.[8] Gentle warming with a heat gun may be necessary to initiate the reaction. Signs of initiation include the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and gray.[2] The reaction is exothermic, so have an ice-water bath ready to control the temperature if necessary.[17][18]

  • Addition: Once the reaction has initiated, add the remaining solution of the protected haloalcohol dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

4. Work-up and Deprotection:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This will protonate the alkoxide intermediate and hydrolyze any remaining Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • To the crude product, add a solution of 1 M HCl in a mixture of THF and water. Stir at room temperature until TLC analysis shows complete deprotection of the silyl ether.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO4, and concentrate in vacuo.

5. Purification:

  • The crude 1,10-decanediol can be purified by recrystallization or column chromatography on silica gel.

Safety Considerations

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[18] All operations should be conducted in a well-ventilated fume hood, and no open flames should be present in the laboratory.[17][18]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[17][20] It is crucial to have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[17][21]

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and air.[8][17] The use of anhydrous solvents and an inert atmosphere is paramount for the success of the reaction.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[21][22]

Conclusion

The successful execution of a Grignard reaction with a bifunctional starting material like this compound hinges on a carefully planned experimental setup that addresses the inherent reactivity challenges. The in-situ protection of the acidic hydroxyl group is a critical step that enables the formation of the Grignard reagent without premature quenching. By following this detailed protocol and adhering to the stringent safety precautions, researchers can effectively utilize this powerful carbon-carbon bond-forming reaction for the synthesis of valuable molecules such as 1,10-decanediol.

References

The Versatile Precursor: 9-Chloro-1-nonanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic route. 9-Chloro-1-nonanol, a bifunctional nine-carbon chain molecule, has emerged as a valuable and versatile precursor for the synthesis of a variety of pharmaceutical intermediates. Its dual reactivity, stemming from the terminal hydroxyl and chloro functionalities, allows for selective and sequential transformations, providing a robust platform for the construction of complex molecular architectures. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its role in the synthesis of key intermediates, providing detailed, field-proven protocols for its conversion into azido and imidazole derivatives, which are prevalent motifs in modern medicinal chemistry.

Introduction: The Strategic Advantage of this compound

This compound (Cl-(CH₂)₉-OH) is a colorless to pale yellow liquid characterized by a nine-carbon aliphatic backbone, a primary alcohol at one terminus, and a primary alkyl chloride at the other. This unique structural arrangement offers a distinct synthetic advantage: the differential reactivity of the hydroxyl and chloro groups. The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation, while the chloro group is an excellent leaving group for nucleophilic substitution reactions. This orthogonality allows for a stepwise and controlled elaboration of the molecule, minimizing the need for complex protection-deprotection strategies and leading to more efficient and atom-economical synthetic pathways.

The nonyl chain itself is a recurring structural element in a number of pharmacologically active agents, contributing to the lipophilicity and membrane permeability of the final drug molecule. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This guide will focus on two pivotal transformations of this compound that yield versatile intermediates for drug discovery: the synthesis of 9-Azido-1-nonanol and 9-(1H-Imidazol-1-yl)nonan-1-ol.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValue
CAS Number 51308-99-7
Molecular Formula C₉H₁₉ClO
Molecular Weight 178.70 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 254.7 °C at 760 mmHg
Melting Point 28 °C
Flash Point 114.1 °C
Solubility Soluble in organic solvents, limited solubility in water

Synthetic Transformation I: Preparation of 9-Azido-1-nonanol

The conversion of alkyl halides to organic azides is a cornerstone reaction in organic synthesis. The azide functional group is a versatile synthon, serving as a precursor to primary amines via reduction or participating in [3+2] cycloaddition reactions, famously exemplified by "click chemistry," to form triazoles. The synthesis of 9-Azido-1-nonanol from this compound is a straightforward and high-yielding nucleophilic substitution reaction.

Mechanistic Rationale

The reaction proceeds via a classic Sₙ2 mechanism. The azide anion (N₃⁻), typically from sodium azide, is a potent nucleophile that attacks the electrophilic carbon atom attached to the chlorine atom. The reaction is best carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly reactive. The use of such solvents accelerates the rate of the Sₙ2 reaction.

Experimental Protocol: Synthesis of 9-Azido-1-nonanol

This protocol is adapted from established procedures for the azidation of alkyl halides.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of this compound).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, 9-Azido-1-nonanol, can be purified further by column chromatography on silica gel if necessary.

Expected Yield: >90%

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods. The IR spectrum should show a characteristic strong, sharp absorption band for the azide group around 2100 cm⁻¹. ¹H NMR spectroscopy will confirm the disappearance of the signal corresponding to the proton on the carbon bearing the chlorine and the appearance of a new signal for the proton on the carbon bearing the azide group, typically shifted slightly upfield.

Synthetic Transformation II: Preparation of 9-(1H-Imidazol-1-yl)nonan-1-ol

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets. The N-alkylation of imidazole with an alkyl halide is a common method for its incorporation into a target molecule. This compound serves as an ideal reagent for introducing a hydroxyl-terminated nonyl chain onto an imidazole ring.

Mechanistic Considerations

The N-alkylation of imidazole with this compound is another example of a nucleophilic substitution reaction. The imidazole ring contains two nitrogen atoms, one of which is basic and nucleophilic. In the presence of a base, the pyrrole-like nitrogen is deprotonated, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon of the C-Cl bond in this compound. The choice of base and solvent is critical to ensure a high yield and prevent side reactions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 9_Chloro_1_nonanol This compound Reaction_Mixture Reaction in Acetonitrile (Solvent) 9_Chloro_1_nonanol->Reaction_Mixture Imidazole Imidazole Imidazole->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Deprotonation Product_Intermediate 9-(1H-Imidazol-1-yl)nonan-1-ol Reaction_Mixture->Product_Intermediate N-Alkylation (SN2)

Experimental Protocol: Synthesis of 9-(1H-Imidazol-1-yl)nonan-1-ol

This protocol is based on established methods for the N-alkylation of imidazoles.[1]

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.1 eq).

  • Add anhydrous acetonitrile to the flask (approximately 10-15 mL per gram of imidazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitor the reaction by TLC until completion (typically 24-48 hours).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product, 9-(1H-Imidazol-1-yl)nonan-1-ol, by column chromatography on silica gel.

Expected Yield: 70-85%

Self-Validation: Successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals for the imidazole ring protons and carbons, as well as the signals for the nonyl chain. The disappearance of the signal for the proton on the carbon attached to chlorine in the starting material is a key indicator of reaction completion. Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and cost-effective building block for the synthesis of pharmaceutical intermediates. The detailed protocols provided herein for the synthesis of 9-Azido-1-nonanol and 9-(1H-Imidazol-1-yl)nonan-1-ol demonstrate the practical utility of this precursor. The straightforward and high-yielding nature of these transformations makes them amenable to both laboratory-scale synthesis and industrial-scale production.

The resulting intermediates, a long-chain azido alcohol and an imidazole-containing alcohol, open up a vast chemical space for further derivatization. The azido group can be reduced to a primary amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The imidazole derivative can be further functionalized at the other nitrogen atom or on the imidazole ring itself. The terminal hydroxyl group in both intermediates provides another handle for modifications such as esterification or etherification to modulate the physicochemical properties of the final compounds.

As the demand for novel therapeutics with tailored properties continues to grow, the strategic use of versatile precursors like this compound will undoubtedly play an increasingly important role in accelerating the drug discovery and development process.

References

Application Notes and Protocols for Surface Modification Using 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Linker

In the landscape of materials science and drug development, the ability to precisely control the chemistry of surfaces is paramount. Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the performance of a material in its given application. 9-Chloro-1-nonanol is a bifunctional linear-chain alcohol poised to be a versatile tool in the surface modification toolbox. Its nine-carbon backbone provides a desirable length for the formation of well-ordered monolayers, while its two distinct terminal functional groups—a hydroxyl (-OH) group and a chloro (-Cl) group—offer orthogonal reactivity. This allows for a two-step modification strategy: first, anchoring the molecule to a surface via one group, and second, utilizing the other group for further chemical transformations.

This guide provides an in-depth exploration of the application of this compound for the surface modification of two common and important substrates: gold and silica. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting modified surfaces. The protocols and principles described herein are designed to be a robust starting point for researchers, scientists, and drug development professionals seeking to tailor surface properties for a wide range of applications, from creating defined surface energies to providing a platform for the covalent attachment of biomolecules or polymers.

Part 1: Modification of Gold Surfaces

Gold surfaces are widely used in sensor technology, nanotechnology, and biomedical devices due to their inertness and the well-established thiol-gold chemistry for forming self-assembled monolayers (SAMs). While this compound lacks a thiol group, its hydroxyl and chloro groups offer alternative, albeit less common, routes for attachment to gold, or for use in mixed monolayer systems. The hydroxyl group can facilitate physisorption or be chemically converted to a thiol, while the chloro group can act as a reactive site for subsequent functionalization.

Mechanism of Interaction with Gold

The interaction of this compound with a gold surface is not as direct as the strong covalent-like bond formed between thiols and gold. However, the hydroxyl group can participate in hydrogen bonding with a hydrated gold surface or interact with low-coordination gold atoms.[1] For a more robust attachment, the hydroxyl group can be converted to a thiol in situ or prior to exposure to the gold substrate. Alternatively, the chloro group can potentially interact with the gold surface, although this interaction is weaker than the thiol-gold bond. In many applications, this compound will be used in conjunction with a thiol-containing molecule to form a mixed SAM, where the thiol provides strong anchoring and the this compound provides a reactive handle for further chemistry.

Experimental Protocol: Formation of a Mixed Monolayer on Gold

This protocol describes the formation of a mixed self-assembled monolayer of 11-mercaptoundecanoic acid (MUA) and this compound on a gold surface. MUA provides a stable, carboxyl-terminated surface, while the this compound introduces a reactive chloro-group for post-modification.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 11-mercaptoundecanoic acid (MUA)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.[2]

    • Rinse thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM stock solution of MUA in anhydrous ethanol.

    • Prepare a 1 mM stock solution of this compound in anhydrous ethanol.

    • In a clean glass vial, prepare the mixed solution by combining the MUA and this compound stock solutions at the desired molar ratio (e.g., 9:1 MUA to this compound for a surface primarily composed of carboxyl groups with some chloro-functionalization).

  • Monolayer Formation:

    • Immerse the clean, dry gold substrate into the mixed thiol/alcohol solution.

    • Seal the vial and allow the self-assembly process to proceed for 18-24 hours at room temperature.

    • For optimal monolayer quality, the headspace of the vial can be purged with nitrogen to minimize oxidation.

  • Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Workflow for Mixed Monolayer Formation on Gold

workflow sub Gold Substrate clean Piranha Clean sub->clean Remove Organics rinse_dry1 Rinse & Dry clean->rinse_dry1 immerse Immerse Substrate rinse_dry1->immerse solution Prepare Mixed MUA/9-Chloro-1-nonanol Solution solution->immerse incubate Incubate 24h immerse->incubate Self-Assembly rinse_dry2 Rinse & Dry incubate->rinse_dry2 functionalized Functionalized Gold Surface rinse_dry2->functionalized

Caption: Workflow for creating a mixed monolayer on a gold substrate.

Part 2: Modification of Silica Surfaces

Silica (SiO₂) and other oxide surfaces are ubiquitous in microelectronics, chromatography, and as fillers in composites. The surface of silica is rich in silanol groups (Si-OH), which can be readily functionalized through silanization reactions.[3] this compound can be attached to silica surfaces via its hydroxyl group, which can react with the surface silanols to form a stable siloxane bond. The terminal chloro-group is then available for further reactions.

Mechanism of Silanization

The reaction between this compound and a silica surface is a condensation reaction. In the presence of an acid or base catalyst, or with thermal activation, the hydroxyl group of this compound reacts with a surface silanol group, eliminating a molecule of water and forming a Si-O-C bond. While this bond is stable, the more common approach for robust modification is to first convert the this compound to a trialkoxysilane derivative, which can then readily react with the silica surface to form multiple, stable Si-O-Si bonds. For the purpose of this guide, we will focus on the direct attachment method, which is simpler but may result in a less dense and less stable monolayer.

Experimental Protocol: Direct Silanization of Silica

This protocol details the direct attachment of this compound to a silica surface.

Materials:

  • Silica substrate (e.g., silicon wafer with a native oxide layer, glass slide)

  • This compound

  • Anhydrous toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Activation:

    • Clean the silica substrate by sonicating in acetone and then ethanol for 10 minutes each.

    • Immerse the substrate in a piranha solution (7:3 H₂SO₄/H₂O₂) for 30 minutes to hydroxylate the surface. EXTREME CAUTION: Handle piranha solution with care.

    • Rinse the substrate extensively with DI water.

    • Dry the substrate in an oven at 120 °C for at least 1 hour to remove adsorbed water.

  • Silanization Reaction:

    • In a glovebox or under an inert atmosphere to minimize water, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the dry, activated silica substrate in the solution.

    • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.[4] The elevated temperature drives the condensation reaction.

  • Rinsing and Curing:

    • Remove the substrate from the hot solution and allow it to cool.

    • Rinse the substrate sequentially with toluene, acetone, and ethanol to remove any unreacted this compound.

    • Dry the substrate under a stream of nitrogen.

    • Cure the modified substrate in an oven at 110 °C for 1 hour to further stabilize the monolayer.

Reaction Diagram for Silica Modification

reaction sub Si-OH Si-OH Si-OH plus + reagent Cl-(CH₂)₉-OH arrow (Heat, Toluene) product Si-O-(CH₂)₉-Cl Si-OH Si-OH plus2 + H₂O grafting start Substrate (Au or SiO₂) mod Functionalize with This compound start->mod init Surface with - (CH₂)₉-Cl Groups mod->init atrp ATRP Reaction (Monomer, Cu(I)/Ligand) init->atrp grafted Polymer-Grafted Surface atrp->grafted

References

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of Bifunctional Molecules

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the selective manipulation of functional groups is paramount.[1][2] 9-Chloro-1-nonanol presents a classic synthetic challenge as a bifunctional molecule, featuring a primary alcohol and a primary alkyl chloride. The hydroxyl group, with its inherent nucleophilicity and acidity, can interfere with a wide array of desired transformations at other sites in the molecule or on other substrates.[2][3] Therefore, a robust protecting group strategy for the hydroxyl moiety is not merely a procedural step but a critical cornerstone for achieving high-yield, chemoselective outcomes.

This guide provides a detailed exploration of two orthogonal protecting group strategies for the hydroxyl group of this compound: the formation of a tert-butyldimethylsilyl (TBDMS) ether and a tetrahydropyranyl (THP) ether. We will delve into the rationale behind the selection of these groups, provide detailed, step-by-step protocols for their installation and removal, and discuss critical considerations for avoiding potential side reactions, such as intramolecular cyclization.

Selecting the Optimal Protecting Group: A Strategic Decision

The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal.[4][5] For this compound, the presence of the alkyl chloride must be considered, as it may be susceptible to nucleophilic attack under certain conditions.

A crucial consideration for ω-haloalcohols like this compound is the potential for intramolecular cyclization to form a cyclic ether (e.g., oxecane) under basic conditions. While the formation of a 10-membered ring is kinetically less favorable than smaller rings, it remains a potential side reaction, particularly with strong, non-hindered bases or elevated temperatures. The selection of protecting and deprotecting conditions should therefore aim to minimize this pathway.

Diagram 1: Decision Framework for Protecting Group Selection

G cluster_0 Analysis of this compound cluster_1 Protecting Group Strategy cluster_2 Key Considerations start This compound TBDMS TBDMS Ether (Silyl Ether) start->TBDMS Mild basic conditions (Imidazole) THP THP Ether (Acetal) start->THP Acidic conditions (p-TsOH, PPTS) stability Stability Profile TBDMS->stability Stable to: - Grignard Reagents - Organolithiums - Mild Oxidants/Reductants deprotection Deprotection Conditions TBDMS->deprotection Fluoride ions (TBAF) Acidic conditions side_reactions Potential Side Reactions (Intramolecular Cyclization) TBDMS->side_reactions Minimal risk during protection THP->stability Stable to: - Strongly Basic Conditions - Organometallics - Hydrides THP->deprotection Acidic hydrolysis THP->side_reactions Minimal risk during protection deprotection->side_reactions Choice of base is critical to avoid cyclization

Caption: Strategic selection of a protecting group for this compound.

Strategy 1: The Robust Tert-butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl (TBDMS) group is a workhorse in organic synthesis due to its substantial steric bulk, which confers significant stability towards a wide range of reagents.[6][7] It is readily introduced under mild basic conditions and can be cleaved with fluoride ions or under acidic conditions. The use of a hindered, non-nucleophilic base like imidazole for its installation minimizes the risk of competing intermolecular reactions or intramolecular cyclization.[7]

Experimental Protocol: Protection of this compound as a TBDMS Ether

Diagram 2: Workflow for TBDMS Protection

G A Dissolve this compound, TBDMS-Cl, and Imidazole in DMF B Stir at room temperature (monitor by TLC) A->B C Aqueous Workup (Water, Ether/EtOAc extraction) B->C D Purification (Flash Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: Experimental workflow for the TBDMS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 9-chloro-1-(tert-butyldimethylsilyloxy)nonane.

Table 1: Key Parameters for TBDMS Protection

ParameterValue
Reagents This compound, TBDMS-Cl, Imidazole
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Workup Aqueous extraction
Purification Flash column chromatography
Experimental Protocol: Deprotection of 9-chloro-1-(tert-butyldimethylsilyloxy)nonane

The cleavage of the TBDMS ether is most commonly and selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6] This method is highly efficient and orthogonal to many other functional groups, including the alkyl chloride.

Materials:

  • 9-chloro-1-(tert-butyldimethylsilyloxy)nonane

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

  • Add TBAF solution (1.1 eq, 1.0 M in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield pure this compound.

Strategy 2: The Acid-Labile Tetrahydropyranyl (THP) Ether

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols.[8][9] It is stable to a broad range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[10] The THP ether is formed under acidic catalysis by the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP) and is readily removed by acidic hydrolysis.[11][12]

Experimental Protocol: Protection of this compound as a THP Ether

Diagram 3: Mechanism of THP Ether Formation

G cluster_0 Acid-Catalyzed THP Protection DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP (Resonance Stabilized Carbocation) DHP->Protonated_DHP + H⁺ Oxonium_Ion Oxonium Ion Intermediate Protonated_DHP->Oxonium_Ion + this compound Alcohol This compound Alcohol->Oxonium_Ion THP_Ether 2-((9-Chlorononyl)oxy)tetrahydro-2H-pyran Oxonium_Ion->THP_Ether - H⁺

Caption: Acid-catalyzed formation of a THP ether from this compound.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq) or PPTS (0.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain 2-((9-chlorononyl)oxy)tetrahydro-2H-pyran.

Table 2: Key Parameters for THP Protection

ParameterValue
Reagents This compound, DHP, p-TsOH·H₂O or PPTS
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Basic aqueous wash
Purification Flash column chromatography
Experimental Protocol: Deprotection of 2-((9-chlorononyl)oxy)tetrahydro-2H-pyran

The THP ether is readily cleaved under mild acidic conditions, regenerating the alcohol. This deprotection is orthogonal to the alkyl chloride functionality.

Materials:

  • 2-((9-chlorononyl)oxy)tetrahydro-2H-pyran

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Amberlyst-15 resin

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the THP-protected alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq) or a scoop of Amberlyst-15 resin.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution (if p-TsOH was used) or by filtering off the Amberlyst-15 resin.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether or ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield pure this compound.

Conclusion: Enabling Advanced Synthetic Transformations

The strategic protection of the hydroxyl group in this compound using either a TBDMS or a THP ether opens the door to a wide array of subsequent chemical transformations at the alkyl chloride terminus or on other molecules in the reaction mixture. The choice between these two robust protecting groups will depend on the specific reaction conditions of the planned synthetic route. By understanding the principles of orthogonal protection and carefully selecting reaction conditions to avoid potential side reactions, researchers can confidently employ these strategies to achieve their synthetic goals with high efficiency and selectivity.

References

Application Note: Synthesis, Purification, and Characterization of Nonyl-Chain Containing Surfactants for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Amphiphilic World of Nonyl-Chain Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group.[1] This dual nature allows them to adsorb at interfaces (e.g., oil-water, air-water) and dramatically lower surface or interfacial tension.[2] Surfactants containing a nine-carbon (nonyl) alkyl chain represent a significant class of these compounds, offering a balanced hydrophobicity that is effective for a multitude of applications. They are broadly classified based on the charge of their hydrophilic head group into non-ionic (no charge), anionic (negative charge), cationic (positive charge), and zwitterionic (both charges) categories.[1][3] Non-ionic and anionic nonyl-chain surfactants are particularly prevalent in industrial and research settings.

Significance in Research and Drug Development

In the pharmaceutical and drug development sectors, nonyl-chain surfactants are indispensable tools. Their ability to form micelles—self-assembled colloidal structures—in aqueous solutions enables the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing bioavailability.[4] They are critical for creating and stabilizing emulsions and microemulsions for drug delivery systems, and for preparing stable nanoparticle dispersions.[4][5] Furthermore, they serve as wetting agents in suspension and solid dosage formulations, improving the interaction between the drug substance and physiological fluids.[4] The choice of surfactant is critical, as it directly impacts formulation stability, drug delivery efficiency, and biocompatibility.

Scope of This Application Note

This guide provides detailed synthetic protocols, purification methods, and characterization techniques for two key classes of nonyl-chain containing surfactants:

  • Non-ionic Surfactants: Represented by n-nonyl-β-D-glucopyranoside, a type of Alkyl Polyglucoside (APG).

  • Anionic Surfactants: Represented by Sodium Nonyl Sulfate.

The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs. A brief discussion on Nonylphenol Ethoxylates (NPEs) is included to provide regulatory context and highlight the industry's shift towards more sustainable alternatives.

Synthesis Methodologies and Protocols

Non-ionic Surfactants: n-Nonyl Glucoside via Fischer Glycosidation

Alkyl polyglucosides (APGs) are a class of non-ionic surfactants synthesized from renewable resources, namely fatty alcohols and sugars.[6] Their synthesis is a prime example of green chemistry. The most common and industrially viable method is the Fischer glycosidation, which involves the acid-catalyzed reaction of a sugar, such as D-glucose, with an alcohol—in this case, 1-nonanol.[7][8] The reaction is an equilibrium process where water is formed as a by-product. To drive the reaction towards the formation of the desired glycoside product, water must be continuously removed from the reaction mixture, typically by distillation under reduced pressure.[7]

This protocol outlines the direct glycosylation of D-glucose with 1-nonanol.

Materials:

  • D-Glucose (anhydrous)

  • 1-Nonanol

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (catalyst)

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus connected to a vacuum pump.

Procedure:

  • Reactant Charging: In a round-bottom flask, create a slurry of D-glucose and 1-nonanol. A molar ratio of alcohol to glucose of 4:1 to 5:1 is recommended to facilitate the reaction and act as the solvent.[9]

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA) at a concentration of approximately 0.015 moles per mole of glucose.[9]

  • Reaction Under Vacuum: Heat the mixture to 110-120°C with vigorous stirring.[9] Gradually reduce the pressure to facilitate the removal of water formed during the reaction.

  • Monitoring: The reaction progress can be monitored by observing the clarification of the initially cloudy mixture and the cessation of water distillation. The reaction is typically complete within 4-6 hours.[9]

  • Neutralization: Once the reaction is complete, cool the mixture to 80-90°C and neutralize the acid catalyst by adding a stoichiometric amount of a base, such as sodium hydroxide solution. This step is crucial to prevent product degradation.

  • Removal of Excess Alcohol: The excess 1-nonanol is removed via vacuum distillation to yield the crude n-nonyl glucoside product as a viscous, pale-yellow liquid or solid.

cluster_0 Fischer Glycosidation Workflow Reactants D-Glucose + 1-Nonanol (Excess) + Acid Catalyst Reaction Heat (110-120°C) Vigorous Stirring Vacuum (Remove H2O) Reactants->Reaction Neutralization Cool to 90°C Add Base (e.g., NaOH) Reaction->Neutralization Distillation Vacuum Distillation (Remove excess 1-Nonanol) Neutralization->Distillation Product Crude n-Nonyl Glucoside Distillation->Product

Caption: Workflow for n-Nonyl Glucoside Synthesis.

The efficiency and outcome of the Fischer glycosidation are highly sensitive to several parameters.

ParameterTypical RangeRationale and Impact on Outcome
Temperature 100 - 120°CHigher temperatures increase the reaction rate but can lead to caramelization and the formation of undesirable polydextrose by-products if not carefully controlled.[6][10]
Molar Ratio (Alcohol:Glucose) 3:1 to 6:1A high excess of alcohol acts as a solvent, improves the miscibility of the polar glucose, and shifts the equilibrium towards the product.[9]
Catalyst Concentration 1-2 mol% (relative to glucose)Sufficient catalyst is needed for a practical reaction rate. However, excessive acidity can promote side reactions and product degradation.[9]
Vacuum Level 20-50 mbarA strong vacuum is essential for the efficient removal of water, which is critical for driving the reaction to completion.[9]
Anionic Surfactants: Sodium Nonyl Sulfate via Sulfation

Alkyl sulfates are a major class of anionic surfactants produced by the sulfation of a long-chain alcohol, followed by neutralization.[11] The reaction involves the electrophilic addition of a sulfur trioxide (SO₃) equivalent to the alcohol's hydroxyl group.[12] While various sulfating agents exist (e.g., chlorosulfonic acid, oleum), sulfur trioxide-amine complexes (like SO₃-pyridine) or urea-modified sulfuric acid are often preferred in laboratory settings as they are safer to handle and lead to fewer side reactions compared to highly corrosive alternatives.[13][14] The resulting alkyl sulfuric acid is a strong acid and is immediately neutralized with a base, typically sodium hydroxide, to yield the stable and water-soluble sodium alkyl sulfate salt.[15]

This protocol uses a sulfur trioxide-pyridine complex for the sulfation of 1-nonanol.

Materials:

  • 1-Nonanol

  • Sulfur trioxide pyridine complex

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Sodium hydroxide (NaOH)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reactant Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 1-nonanol in anhydrous DCM. Cool the flask in an ice bath to 0-5°C.

  • Sulfating Agent Addition: Dissolve the sulfur trioxide pyridine complex in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred alcohol solution over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Neutralization: Cool the mixture again in an ice bath. Slowly add a pre-calculated amount of aqueous NaOH solution dropwise to neutralize the nonyl sulfuric acid. Monitor the pH, aiming for a final pH of 7-8. The sodium nonyl sulfate product will often precipitate or form a separate phase.

  • Isolation: Remove the solvent (DCM) using a rotary evaporator. The remaining aqueous solution can be used as is, or the solid product can be isolated by evaporating the water or by precipitation upon addition of a solvent like isopropanol.

cluster_1 Sodium Nonyl Sulfate Synthesis Workflow Reactants 1-Nonanol in Anhydrous Solvent Sulfation Add SO3-Pyridine Complex Dropwise at 0-5°C Reactants->Sulfation Stirring Warm to RT Stir for 2-3h Sulfation->Stirring Neutralization Cool to 0-5°C Add NaOH (aq) to pH 7-8 Stirring->Neutralization Isolation Solvent Removal (Rotary Evaporation) Neutralization->Isolation Product Crude Sodium Nonyl Sulfate Isolation->Product cluster_2 General Purification & Analysis Workflow Crude Crude Surfactant from Synthesis Purification Purification Step (e.g., Chromatography, Recrystallization) Crude->Purification Impure Impurities (Waste) Purification->Impure Remove Pure Purified Surfactant Purification->Pure Analysis Characterization & QC (NMR, MS, HPLC, Tensiometry) Pure->Analysis Final Final Product (Meets Specification) Analysis->Final

References

Application Notes & Protocols: Strategic Esterification of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9-Chloro-1-nonanol serves as a critical bifunctional linker in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The selective esterification of its primary alcohol moiety is a foundational transformation that enables subsequent molecular elaboration. The presence of a terminal alkyl chloride, however, demands careful selection of reaction conditions to prevent undesirable side reactions. This guide provides a comprehensive analysis of two robust esterification protocols, Fischer-Speier and Steglich, offering researchers detailed, field-proven methodologies. We delve into the mechanistic rationale behind each protocol, providing the necessary insights for strategic experimental design, troubleshooting, and optimization.

I. Mechanistic Considerations & Strategic Choices

The conversion of an alcohol to an ester is a cornerstone of organic chemistry. For a substrate like this compound, the choice of method is not merely about efficiency but also about chemoselectivity.

  • Fischer-Speier Esterification: This is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which significantly enhances the carbonyl carbon's electrophilicity.[5][6] The alcohol then acts as a nucleophile, attacking this activated carbon. While economically favorable and procedurally simple, the requisite strong acid and heat can pose a risk to the alkyl chloride functionality through potential elimination (to form an alkene) or substitution reactions. This method is best suited for robust carboxylic acids and when cost is a primary driver.

  • Steglich Esterification (DCC/DMAP Coupling): For more delicate substrates or when milder conditions are imperative, the Steglich esterification offers a superior alternative.[7][8][9] This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][10] The reaction is catalyzed by a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), which intercepts the intermediate to form an even more reactive N-acylpyridinium salt.[7][11] This "active ester" is then readily attacked by the alcohol at room temperature, avoiding the harsh conditions of the Fischer-Speier method.[9] This protocol is the method of choice for high-value, acid-sensitive, or sterically hindered coupling partners.

II. Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This protocol describes a classic, cost-effective method for synthesizing 9-chlorononyl acetate, a common intermediate.

Workflow Diagram:

Fischer_Esterification Fischer-Speier Esterification Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Water Removal cluster_workup Workup & Purification A Combine this compound, Acetic Acid, & Toluene B Add p-TsOH (catalyst) A->B Catalysis C Heat to Reflux with Dean-Stark Trap B->C Heating D Monitor by TLC/GC-MS C->D In-process control E Cool to RT, Wash with saturated NaHCO3 D->E Upon completion F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (MgSO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I Steglich_Esterification Steglich Esterification Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid, this compound, & DMAP in anhydrous DCM B Cool to 0°C A->B Cooling C Add DCC solution dropwise B->C Initiation D Stir at 0°C, then warm to RT C->D Progression E Monitor by TLC/LC-MS D->E In-process control F Filter to remove DCU precipitate E->F Upon completion G Wash filtrate with dilute HCl F->G H Wash with sat. NaHCO3 & Brine G->H I Dry (Na2SO4), Concentrate H->I J Purify by Column Chromatography I->J

References

Application Notes and Protocols for the Synthesis of Novel Fragrance Esters from 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring New Frontiers in Fragrance Chemistry

The flavor and fragrance industry is in a perpetual quest for novel molecules that can elicit unique and memorable sensory experiences. Esters are a well-established class of compounds known for their pleasant fruity and floral aromas, forming the backbone of many perfumes and flavor formulations.[1][2] Traditionally, these esters are synthesized through the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This application note delves into the innovative use of a less conventional starting material, 9-Chloro-1-nonanol, for the synthesis of a new family of fragrance esters. The presence of a terminal chloro-substituent on a long-chain alcohol opens up intriguing possibilities for creating bifunctional molecules with potentially unique scent profiles and reactive handles for further chemical modification. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and potential applications for researchers and professionals in the fields of fragrance chemistry and drug development.

Scientific Rationale and Mechanistic Insights

The core of this synthetic approach lies in the selective esterification of the primary hydroxyl group of this compound, while preserving the terminal chloro- group. The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution reaction. The reaction mechanism, illustrated below, involves the protonation of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the desired ester.

Mechanism of Fischer Esterification

Fischer_Esterification cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer cluster_3 Dehydration and Deprotonation R-COOH R-COOH H+ H+ R-COOH->H+ + R-C(OH)2+ R-C(OH)₂⁺ H+->R-C(OH)2+ R'-OH R'-OH R-C(OH)2+->R'-OH + Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') R'-OH->Tetrahedral_Intermediate Protonated_Ester_Intermediate R-C(OH)(O⁺H₂)R' Tetrahedral_Intermediate->Protonated_Ester_Intermediate Ester R-COOR' Protonated_Ester_Intermediate->Ester - H₂O, - H⁺

Caption: The mechanism of Fischer Esterification.

The selection of a strong acid catalyst, such as sulfuric acid, is crucial for accelerating this otherwise slow reaction. The presence of the chloro- group at the 9-position is not expected to significantly interfere with the esterification at the 1-position due to its distance from the reaction center. This allows for the synthesis of a novel class of 9-chlorononyl esters.

Experimental Protocols

General Protocol for the Synthesis of 9-Chlorononyl Esters

This protocol outlines the synthesis of 9-chlorononyl acetate as a representative example. The same procedure can be adapted for other carboxylic acids.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme caution as it is highly corrosive.

  • All procedures should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round Bottom Flask (50 mL)

  • Reflux Condenser

  • Heating Mantle or Water Bath

  • Separatory Funnel (100 mL)

  • Beakers and Erlenmeyer Flasks

  • Distillation Apparatus

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, combine this compound (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.12 mol, 1.2 equivalents).

  • Catalyst Addition: Cautiously add 5-10 drops of concentrated sulfuric acid to the reaction mixture while swirling.[1][3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-100 °C) using a heating mantle or a water bath for 1-2 hours.[1]

  • Workup and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water. Carefully add 5% sodium bicarbonate solution in portions to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) twice. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain the pure 9-chlorononyl acetate.

Characterization

The final product should be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity, and Infrared (IR) spectroscopy to verify the presence of the ester functional group. The odor of the purified ester should be carefully evaluated and recorded.

Data Presentation: A Library of Novel Fragrance Esters

The following table outlines a proposed library of 9-chlorononyl esters that can be synthesized using the general protocol described above, along with their predicted scent profiles based on the known fragrances of their non-chlorinated analogues.

Carboxylic AcidEster NamePredicted Scent Profile
Acetic Acid9-Chlorononyl AcetateFruity, slightly floral, with a potential waxy undertone
Propionic Acid9-Chlorononyl PropionateFruity, rum-like
Butyric Acid9-Chlorononyl ButyrateSweet, fruity, pineapple-like
Isovaleric Acid9-Chlorononyl IsovalerateFruity, apple-like
Benzoic Acid9-Chlorononyl BenzoateFaintly balsamic, sweet
Salicylic Acid9-Chlorononyl SalicylateWintergreen-like, minty

Future Perspectives: The Chloro- Group as a Reactive Handle

The true innovation in using this compound lies in the potential for subsequent modifications of the terminal chloro- group in the final ester product. This opens a gateway to a diverse range of novel bifunctional fragrance molecules.

Potential Downstream Reactions

Downstream_Reactions cluster_0 Nucleophilic Substitution cluster_1 Grignard Formation Start 9-Chlorononyl Ester Azide Azido Ester (via NaN₃) Start->Azide Sₙ2 Thiol Thioester (via NaSH) Start->Thiol Sₙ2 Amine Amino Ester (via NH₃) Start->Amine Sₙ2 Grignard Grignard Reagent (via Mg) Start->Grignard Insertion Further_Reaction Further Elaboration Grignard->Further_Reaction React with electrophiles

Caption: Potential subsequent modifications of the chloro- group.

These subsequent transformations could lead to the development of fragrance molecules with enhanced substantivity, controlled release properties, or even entirely new odor profiles. For instance, conversion to an azide followed by reduction could yield an amino-ester with potential for creating Schiff bases with other fragrance aldehydes. The formation of a Grignard reagent would allow for carbon-carbon bond formation, significantly expanding the molecular complexity.

Conclusion

The use of this compound as a precursor for fragrance ester synthesis represents a promising and underexplored avenue in fragrance chemistry. The straightforward adaptation of the well-established Fischer esterification allows for the creation of a novel class of 9-chlorononyl esters. The true potential of this approach, however, lies in the versatility of the terminal chloro- group, which serves as a reactive handle for the design and synthesis of next-generation fragrance molecules with unique properties. This application note provides a solid foundation and a starting point for researchers to explore this exciting new chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 9-chloro-1-nonanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction yields.

Core Principles: Understanding the Reactivity of this compound

This compound is a primary alkyl halide, a structure that strongly favors the bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, chloride) from the backside, in a single, concerted step.[2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]

However, achieving a high yield requires careful management of a competing reaction: bimolecular elimination (E2) . This is especially true when using nucleophiles that are also strong bases.[4] The E2 pathway leads to the formation of 9-nonen-1-ol, an undesired byproduct. Optimizing the substitution reaction is therefore a balancing act of promoting the S(_N)2 pathway while suppressing E2 and other potential side reactions.

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Reaction Conversion

Q1: My reaction has stalled. TLC and GC-MS analysis shows a high percentage of unreacted this compound after several hours. What are the likely causes and how can I fix this?

A1: Stalled reactions are a common issue, typically pointing to one of four factors: insufficient nucleophilicity, poor leaving group ability, inappropriate solvent choice, or inadequate temperature.

  • Nucleophile Strength: Weak nucleophiles react slowly with primary alkyl chlorides. If your nucleophile is weak (e.g., water, alcohols), you must enhance its reactivity. Using a strong base to deprotonate it (e.g., converting an alcohol to an alkoxide) will dramatically increase the reaction rate.[5] However, for pH-sensitive substrates, a better approach is to switch to a polar aprotic solvent.

  • Solvent Choice: The choice of solvent is critical. Polar protic solvents (like water, ethanol, methanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the substrate.[6] This significantly slows down S(_N)2 reactions. Polar aprotic solvents (like DMF, DMSO, or acetone) do not form these strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[7] For most substitutions on this substrate, switching to a polar aprotic solvent is the single most effective way to increase the reaction rate.

  • Leaving Group: Chloride is a satisfactory leaving group, but not exceptional. For sluggish reactions, consider converting the chloride to a better leaving group, such as iodide. This can be accomplished via the Finkelstein reaction , where sodium iodide (NaI) in acetone is used to replace the chloride with iodide.[8] The reaction is driven to completion because the resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out. The resulting 9-iodo-1-nonanol is significantly more reactive.

  • Temperature: S(_N)2 reactions have an activation energy barrier that must be overcome. If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 50-80 °C) can provide the necessary energy to increase the rate. However, be cautious, as excessive heat can favor the E2 elimination side reaction.[9]

G start Low Conversion of This compound q_solvent What is the solvent? start->q_solvent a_protic Polar Protic (e.g., EtOH, H₂O) q_solvent->a_protic a_aprotic Polar Aprotic (e.g., DMF, DMSO) q_solvent->a_aprotic sol_solvent Action: Switch to a polar aprotic solvent (DMF, DMSO, Acetone) a_protic->sol_solvent q_nucleophile Is the nucleophile strong? a_aprotic->q_nucleophile a_weak_nuc Weak q_nucleophile->a_weak_nuc a_strong_nuc Strong q_nucleophile->a_strong_nuc sol_nuc Action: Increase nucleophile concentration or use a stronger nucleophile. a_weak_nuc->sol_nuc q_temp Is the reaction heated? a_strong_nuc->q_temp a_no_heat No q_temp->a_no_heat a_yes_heat Yes q_temp->a_yes_heat sol_temp Action: Increase temperature moderately (e.g., 50-80 °C). Monitor for E2 byproducts. a_no_heat->sol_temp sol_finkelstein Final Option: Convert -Cl to -I via Finkelstein Reaction a_yes_heat->sol_finkelstein

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Significant Side Product Formation

Q2: I'm observing a significant amount of an alkene byproduct (9-nonen-1-ol). How can I minimize this E2 elimination reaction?

A2: The formation of an alkene is the classic signature of a competing E2 elimination reaction. This pathway is favored by strong, sterically hindered bases and higher temperatures.[9][10]

  • Base/Nucleophile Choice: If your nucleophile is also a strong base (e.g., alkoxides like t-BuOK or EtO⁻), it can abstract a proton from the carbon adjacent to the chlorine, leading to elimination. To minimize this, use a nucleophile that is less basic. For example, azide (N₃⁻), cyanide (CN⁻), and halides are excellent nucleophiles but are relatively weak bases.[10] If you must use a basic nucleophile, choose one that is less sterically hindered (e.g., methoxide over tert-butoxide) as bulky bases are more likely to act as bases rather than nucleophiles due to steric hindrance around the electrophilic carbon.[11]

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored by an increase in entropy.[12] Therefore, increasing the reaction temperature will favor the E2 pathway more than the S(_N)2 pathway.[9] Run your reaction at the lowest temperature that allows for a reasonable reaction rate to maximize the substitution product.

Q3: I am isolating a high-boiling impurity identified as 9-(nonyloxy)nonan-1-ol. What is causing this and how can I prevent it?

A3: This is a classic Williamson ether synthesis side product, where the alkoxide of either the starting material or the product acts as a nucleophile.[2] This occurs if you are using a strong base (like NaH or NaOH) to deprotonate your intended nucleophile. The base can also deprotonate the hydroxyl group of this compound, creating an alkoxide that then attacks another molecule of this compound.

  • Solution 1 (Protecting Group): The most robust solution is to protect the hydroxyl group before performing the substitution. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is stable to most nucleophiles but can be easily removed with fluoride (e.g., TBAF) or acid after the substitution is complete.

  • Solution 2 (Control Stoichiometry): If protection is not feasible, you can minimize this side reaction by controlling the addition of reagents. Prepare your nucleophile solution first, and then slowly add the this compound to it. This maintains a low concentration of the alkyl halide, reducing the chance of it reacting with the deprotonated starting material.

Problem: Difficult Product Isolation

Q4: My product is difficult to separate from the unreacted starting material due to very similar polarities. What purification strategies are effective?

A4: Separating long-chain aliphatic compounds with similar functional groups can be challenging.

  • Vacuum Distillation: If your product is thermally stable and has a sufficiently different boiling point from the starting material, vacuum distillation is a highly effective method for large-scale purification.[13]

  • Flash Column Chromatography: This is the most common laboratory-scale solution. To improve separation, you may need to screen different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) is typically effective.[14]

  • Chemical Conversion: If chromatographic separation is still poor, you can temporarily alter the polarity of the product or starting material. For example, if your product has a free hydroxyl group and the starting material does not, you could react the crude mixture with an isocyanate to form a carbamate, which will be much more polar and easily separable. The original alcohol can then be regenerated by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for S(_N)2 reactions with this compound?

A1: Polar aprotic solvents are strongly recommended. They are polar enough to dissolve the substrate and most nucleophilic salts but do not significantly solvate the nucleophile, leaving it highly reactive.[7]

SolventTypeDielectric Constant (ε)S(_N)2 Rate (Relative)Comments
DMF Polar Aprotic37~2800Excellent choice, high boiling point.
DMSO Polar Aprotic47~1300Excellent choice, high boiling point, can be hard to remove.
Acetone Polar Aprotic21~700Good choice, lower boiling point, easy to remove.
Ethanol Polar Protic24~4Poor choice, solvates nucleophile.
Methanol Polar Protic331Very poor choice, strongly solvates nucleophile.
Data adapted from studies on typical S(_N)2 reactions and illustrate general trends.[7]

Q2: Should I protect the hydroxyl group before running the substitution?

A2: This depends entirely on your reaction conditions and nucleophile.

  • Protection is Recommended: If you are using a strong base (e.g., NaH, LDA, alkoxides) or a highly reactive organometallic reagent (e.g., Grignard reagents). The unprotected hydroxyl group is acidic and will be deprotonated, consuming your reagent and potentially leading to the side reactions discussed in Q3 of the troubleshooting guide.[8]

  • Protection is Often Unnecessary: If you are using non-basic or weakly basic nucleophiles such as halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻). These will selectively react at the carbon-chlorine bond without affecting the hydroxyl group.

Q3: How can I synthesize 9-azido-1-nonanol with a high yield?

A3: The synthesis of 9-azido-1-nonanol is an excellent example of a high-yield S(_N)2 reaction. The azide ion (N₃⁻) is an excellent nucleophile and a weak base, so elimination is not a significant concern.[15]

  • Recommended Conditions: React this compound with 1.5 to 2.0 equivalents of sodium azide (NaN₃) in N,N-dimethylformamide (DMF) as the solvent. Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 4-12 hours. The product can be isolated by aqueous workup and extraction.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 9-Azido-1-nonanol

This protocol details a standard procedure for the substitution of the chloride with an azide nucleophile.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and N,N-dimethylformamide (DMF, approx. 5 mL per gram of substrate).

  • Reaction: Heat the mixture in an oil bath to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The product, 9-azido-1-nonanol, will have a slightly higher R(_f) value than the starting material.

  • Workup: Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).

  • Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of an ether using an alkoxide nucleophile and highlights the necessary anhydrous conditions.[2][16]

  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (R-OH, 1.1 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution will be observed.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol. Dilute with water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the resulting ether by flash chromatography or vacuum distillation.

References

common side reactions with 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 9-Chloro-1-nonanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimentation with this bifunctional molecule. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its chemistry?

This compound possesses two distinct functional groups: a primary alcohol (-OH) at one end of the nine-carbon chain and a primary alkyl chloride (-Cl) at the other.[1][2] This dual reactivity is the source of its versatility and also its potential for complex side reactions.

  • The Primary Alcohol (-OH): This group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), which can lead to elimination or substitution reactions, though this typically requires harsh conditions.[3]

  • The Primary Alkyl Chloride (-Cl): The carbon-chlorine bond is polarized, making the carbon atom electrophilic.[4] This site is susceptible to nucleophilic substitution (predominantly Sₙ2) and base-induced elimination (E2) reactions.[5][6][7]

The interplay between these two sites, especially the potential for the alcohol (or its corresponding alkoxide) to act as an internal nucleophile, is a critical consideration in experimental design.

Q2: I am attempting a nucleophilic substitution on the alkyl chloride using a strong base like sodium hydroxide, but my yields are consistently low. What is happening?

When using a strong, non-bulky base like NaOH, you are likely promoting two major competing side reactions alongside your desired substitution:

  • E2 Elimination: Strong bases can abstract a proton from the carbon adjacent to the chlorine (C-8), leading to the formation of an alkene, 9-nonen-1-ol , via an E2 mechanism.[6][7]

  • Intramolecular Cyclization: The base deprotonates the terminal alcohol, forming an alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the chlorine in an intramolecular Sₙ2 reaction, forming the cyclic ether oxacyclodecane .

The desired intermolecular substitution is often outcompeted by these faster or thermodynamically favored pathways.

Q3: Can this compound react with itself? I see a high molecular weight impurity in my analysis.

Yes, intermolecular self-condensation is a very common side reaction, especially at higher concentrations. This occurs via an intermolecular Williamson ether synthesis.[8] One molecule's alcohol group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the alkyl chloride end of a second molecule. This results in the formation of a dimer ether, 1-((9-chlorononan-1-yl)oxy)nonane-9-ol , and can continue to form oligomers.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a deeper dive into specific experimental problems and offers validated protocols to overcome them.

Problem 1: Low Yields Due to Competing Elimination and Substitution Reactions

When your target reaction is a nucleophilic substitution at the chloride, the formation of 9-nonen-1-ol is a clear indicator that E2 elimination is occurring.

Causality: The ratio of Sₙ2 to E2 products is heavily influenced by the nature of the base/nucleophile, the solvent, and the temperature.[6]

  • Base Strength & Steric Hindrance: Strong, sterically hindered bases favor E2 elimination because they are poor nucleophiles but effective at abstracting protons. Strong, non-hindered bases can lead to a mixture of Sₙ2 and E2 products.

  • Temperature: Higher temperatures generally favor elimination over substitution.[9]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate the rate of Sₙ2 reactions.[6][7] Polar protic solvents can solvate the nucleophile, reducing its reactivity.

G start Goal: Nucleophilic Substitution at Alkyl Chloride base_choice Select Base/Nucleophile start->base_choice temp_choice Set Reaction Temperature base_choice->temp_choice Use a non-basic or weakly basic nucleophile (e.g., N3-, CN-, RS-). Avoid strong, hindered bases. e2_base Strong, hindered base (e.g., t-BuOK) base_choice->e2_base solvent_choice Choose Solvent temp_choice->solvent_choice Maintain low to moderate temperature (e.g., 0°C to RT) outcome Optimized for Sₙ2 Product solvent_choice->outcome Use a polar aprotic solvent (DMSO, DMF, Acetone) e2_temp High Temperature e2_base->e2_temp e2_outcome Favors E2 Product e2_temp->e2_outcome

Caption: Decision workflow for maximizing Sₙ2 substitution.

Base/NucleophileTypePredominant Reaction with Primary Alkyl HalideRationale
NaN₃, KCN, NaSHWeakly Basic, Good NucleophileSₙ2 These anions are strong nucleophiles but weak bases, minimizing proton abstraction.
CH₃CO₂⁻ (Acetate)Weakly Basic, Moderate NucleophileSₙ2 Favors substitution.
NaOH, CH₃O⁻Strong Base, Good NucleophileMixture of Sₙ2 and E2 Competes effectively in both pathways.[6]
(CH₃)₃CO⁻ (t-butoxide)Strong, Sterically Hindered BaseE2 Steric bulk prevents it from acting as a nucleophile, making it highly selective for elimination.
Problem 2: Formation of Unwanted Ethers (Intramolecular vs. Intermolecular)

The presence of both a nucleophile (alcohol) and an electrophile (alkyl chloride) in the same molecule makes ether formation a significant challenge.

Causality: Under basic conditions, the alcohol is deprotonated to an alkoxide. This powerful nucleophile can attack either an external molecule (intermolecular) or the internal alkyl chloride (intramolecular).

  • Intramolecular Cyclization: This leads to oxacyclodecane . The rate of this reaction is governed by factors that favor ring formation.

  • Intermolecular Dimerization: This leads to a linear dimer and potentially oligomers. This process is highly dependent on the concentration of the reactant.

G cluster_inter Intermolecular Pathway (High Concentration) cluster_intra Intramolecular Pathway (Low Concentration) Reactant HO-(CH₂)₉-Cl This compound Alkoxide ⁻O-(CH₂)₉-Cl Alkoxide Intermediate Reactant->Alkoxide + Base - H₂O Dimer HO-(CH₂)₉-O-(CH₂)₉-Cl Dimer Product Alkoxide->Dimer + Reactant (Sₙ2) Cyclic c(-O-(CH₂)₉-) Oxacyclodecane Alkoxide->Cyclic Intramolecular Sₙ2 (High Dilution)

Caption: Competing intermolecular and intramolecular ether formation.

This protocol is designed for reactions where an external nucleophile is intended to react with the alkyl chloride, and the alcohol group should remain passive.

Objective: Minimize self-reaction (dimerization/cyclization) while promoting reaction with an external nucleophile.

Methodology:

  • Protect the Alcohol: The most robust method is to protect the alcohol functional group before performing the substitution. A common protecting group is a silyl ether (e.g., TBDMS).

    • Step 1a: Dissolve this compound (1 eq.) in anhydrous DCM or DMF.

    • Step 1b: Add imidazole (1.5 eq.) followed by TBDMS-Cl (1.2 eq.) at 0°C.

    • Step 1c: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Step 1d: Perform an aqueous workup and purify the protected intermediate.

  • Perform Nucleophilic Substitution: With the alcohol protected, proceed with your desired Sₙ2 reaction on the alkyl chloride. The risk of ether side products is now eliminated.

  • Deprotection: After the substitution is complete, remove the protecting group (e.g., using TBAF for a TBDMS ether) to regenerate the free alcohol.

If protection is not an option (e.g., one-pot synthesis):

  • Use High Dilution: To favor your desired intermolecular reaction over self-reaction, run the experiment at very low concentrations. This reduces the probability of two reactant molecules encountering each other.

  • Control Reagent Addition: Use a syringe pump to slowly add the base or your reactant to the solution. This keeps the instantaneous concentration of the reactive species low, disfavoring dimerization.

References

Technical Support Center: 9-Chloro-1-nonanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9-Chloro-1-nonanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional substrate. Here, we address common challenges, particularly the prevention of undesired elimination reactions, to help you maximize the yield of your target substitution products.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is producing a significant amount of 9-nonen-1-ol. What is causing this, and how can I minimize it?

A1: The formation of 9-nonen-1-ol is a classic sign that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. Since this compound is a primary alkyl halide, SN2 reactions are generally favored, but certain conditions can significantly increase the rate of E2 elimination.[1][2]

Primary Causes & Troubleshooting Steps:

  • Strong, Sterically Hindered Base: The use of a strong, bulky base is the most common reason for favoring E2 elimination.[1][3][4] Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are sterically hindered, making it difficult for them to attack the electrophilic carbon (SN2 pathway).[2][5] Instead, they will more readily abstract a beta-hydrogen, leading to the alkene product.

    • Solution: Switch to a less sterically hindered base that is still a good nucleophile. For instance, if you are attempting a Williamson ether synthesis, use sodium hydride (NaH) to form the alkoxide of your desired alcohol, or use weaker bases like carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH), provided they are compatible with your substrate.[6] Good nucleophiles that are weak bases, such as iodide (I⁻), cyanide (CN⁻), or thiolates (RS⁻), strongly favor the SN2 pathway.[1][4]

  • High Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will favor the elimination pathway more than the substitution pathway.[1][7]

    • Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and monitoring the reaction's progress by TLC or GC-MS.

  • Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a bulky solvent shell that hinders its ability to attack the carbon, thus favoring elimination.[8][9]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone.[7][8][9] These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive, which enhances its nucleophilicity and favors the SN2 reaction.[10]

Q2: I'm trying to substitute the chloride with an external nucleophile, but I'm observing an unexpected cyclic ether. What is happening?

A2: The formation of a cyclic ether (specifically, oxacyclodecane) indicates an intramolecular SN2 reaction. In the presence of a base, the terminal hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine to form a 10-membered ring. This is an intramolecular Williamson ether synthesis.

While this is a substitution reaction, it competes with your desired intermolecular substitution.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective way to prevent this intramolecular cyclization is to "mask" the hydroxyl group with a protecting group.[11] This makes the alcohol non-nucleophilic, ensuring that only your external nucleophile can react with the alkyl chloride.

    • Solution: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice.[12] It is easily installed, stable under a wide range of nucleophilic and basic conditions, and can be selectively removed later using a fluoride source (like TBAF) without disturbing other functional groups.[12] See the protocol section below for a detailed procedure.

  • Control Stoichiometry and Addition: Use a high concentration of your external nucleophile to favor the intermolecular pathway by simple mass action. Slow addition of the base can also help minimize the concentration of the internal alkoxide at any given time.

Troubleshooting Summary Table

Issue ObservedProbable Cause(s)Recommended Solutions
High yield of 9-nonen-1-ol (E2 product) 1. Strong, bulky base (e.g., KOtBu)[3][13]2. High reaction temperature[1]3. Polar protic solvent (e.g., Ethanol)[8][9]1. Use a non-bulky, strong nucleophile (e.g., NaCN, NaI) or a weaker, non-hindered base (e.g., K₂CO₃).2. Lower the reaction temperature.3. Switch to a polar aprotic solvent (e.g., DMF, DMSO).[7]
Formation of cyclic ether (Oxacyclodecane) Intramolecular SN2 reaction from the deprotonated hydroxyl group.Protect the alcohol, typically as a silyl ether (e.g., TBS-ether), before performing the substitution reaction.[11][12]

Visualizing Reaction Pathways

The choice of reagents and conditions directly influences the outcome of your reaction. The diagrams below illustrate the competing pathways for an unprotected and protected substrate.

G sub This compound reagent + Strong Base (B⁻) + Nucleophile (Nu⁻) int1 int1 sub->int1 SN2 vs E2 Competition sn2_prod Substitution Product (R-Nu) int1->sn2_prod SN2 Path (Good Nu⁻, Low Temp) e2_prod Elimination Product (Alkene) int1->e2_prod E2 Path (Bulky Base, High Temp) intra_prod Cyclic Ether int1->intra_prod Intramolecular SN2 (Base present)

Caption: Competing reaction pathways for unprotected this compound.

By protecting the hydroxyl group, you can eliminate the intramolecular side reaction and steer the reaction exclusively towards the intermolecular SN2 vs. E2 competition.

G sub 9-Chloro-1-(OTBS)-nonane (Protected Substrate) reagent + Nucleophile (Nu⁻) int1 int1 sub->int1 sn2_prod Desired Substitution Product (R-Nu) int1->sn2_prod SN2 Path (Favored for 1° halides) e2_prod Elimination Product (Minor Side Product) int1->e2_prod E2 Path (Minimized with weak base/good Nu⁻)

Caption: Reaction pathways after hydroxyl group protection, favoring SN2.

Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

This protocol prevents intramolecular cyclization and protects the alcohol from other undesired reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TBSCl (1.2 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (9-chloro-1-(t-butyldimethylsilyloxy)nonane) by flash column chromatography on silica gel if necessary.

Protocol 2: General SN2 Reaction with a Protected Substrate to Minimize Elimination

This protocol outlines a general method for substituting the chloride using a generic nucleophile (Nu⁻) while minimizing the E2 side reaction.

Materials:

  • 9-chloro-1-(t-butyldimethylsilyloxy)nonane (from Protocol 1)

  • Nucleophile source (e.g., Sodium Iodide, Sodium Cyanide) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Magnetic stirrer and stir bar

  • Round-bottom flask, condenser, and standard glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the protected 9-chloro-1-(t-butyldimethylsilyloxy)nonane (1.0 eq) in anhydrous DMF.

  • Add the nucleophile (e.g., NaI, 1.5 eq).

  • Stir the reaction at room temperature. If the reaction is slow, gently heat to 40-50 °C. Avoid high temperatures to disfavor elimination.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer 2-3 times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting product can then be deprotected or used in the next synthetic step.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for one of the most fundamental reactions in organic chemistry: ether synthesis. Low conversion rates can be a significant roadblock, and this resource aims to equip you with the knowledge to diagnose and resolve common issues encountered during your experiments.

Introduction: The Nuances of Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely used and versatile method for preparing ethers.[1][2] It typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3][4] While seemingly straightforward, the success of this reaction is highly sensitive to a variety of factors. This guide will explore the critical parameters that influence reaction outcomes and provide a logical framework for troubleshooting suboptimal yields.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address the most common and pressing questions that arise when ether synthesis reactions underperform.

Question 1: I'm getting a very low yield or no product at all. What are the most likely culprits?

Low or no yield in a Williamson ether synthesis can typically be traced back to one or more of the following critical areas: the choice of substrates, the reaction conditions, or the presence of competing side reactions.

The Williamson ether synthesis is fundamentally an SN2 reaction, and its success is therefore highly dependent on the structure of your electrophile (the alkylating agent).[1][3]

  • Steric Hindrance is a Major Obstacle: The SN2 mechanism involves a backside attack on the electrophilic carbon.[3] Bulky groups around this carbon will physically block the incoming nucleophile (the alkoxide), significantly slowing down or even preventing the reaction.[1][2]

    • Best choices for alkylating agents: Methyl and primary alkyl halides are ideal.[1][3]

    • Problematic choices: Secondary alkyl halides will often result in a mixture of substitution (ether) and elimination (alkene) products.[1] Tertiary alkyl halides will almost exclusively yield the elimination product.[1][3]

  • Leaving Group Ability: A good leaving group is essential for an efficient SN2 reaction. The leaving group's ability is inversely related to its basicity.

    • Excellent leaving groups: Iodide (I⁻), bromide (Br⁻), tosylates (OTs), and mesylates (OMs).[1][4]

    • Poor leaving groups: Chloride (Cl⁻) is less reactive, and fluoride (F⁻) is generally not used.[1]

  • Base Selection is Crucial: The first step in a typical Williamson synthesis is the deprotonation of the alcohol to form the more nucleophilic alkoxide.

    • Strong, non-nucleophilic bases are preferred: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas.[1]

    • Other strong bases: Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) can also be used.[5]

    • Weaker bases: For the synthesis of aryl ethers, weaker bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be effective.[5]

  • Solvent Effects Can Make or Break a Reaction: The solvent plays a critical role in stabilizing the reactants and intermediates.

    • Polar aprotic solvents are ideal: Acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are excellent choices because they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion.[3][5]

    • Protic solvents should be avoided: Solvents like water or alcohols can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[2][3]

  • Temperature Control is Key:

    • Finding the sweet spot: A typical temperature range for the Williamson ether synthesis is 50-100 °C.[3][6]

    • Too high can be detrimental: Higher temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.[6][7]

    • Too low can be inefficient: The reaction may be impractically slow at lower temperatures.[8]

The most common side reaction in Williamson ether synthesis is E2 elimination, which competes with the desired SN2 substitution.[2] This is particularly problematic when:

  • Using secondary or tertiary alkyl halides.[1][3]

  • Employing a sterically hindered (bulky) alkoxide.[2]

  • Running the reaction at elevated temperatures.[7]

Question 2: My reaction seems to be working, but the conversion is incomplete. How can I drive it to completion?

Incomplete conversion can be frustrating. Here are some strategies to improve your yield:

  • Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to complete.[3] It's essential to monitor the reaction's progress using an appropriate analytical technique like thin-layer chromatography (TLC).

  • Anhydrous Conditions: Alkoxides are strong bases and will readily react with any water present.[6][9] Ensure all your glassware is thoroughly dried and you are using anhydrous solvents.

  • Purity of Reagents: Impurities in your starting materials can lead to unexpected side reactions.[6] Use freshly purified reagents whenever possible. If using sodium hydride, ensure it has not been deactivated by improper storage (it should be a fine, white to light gray powder).[6]

Question 3: I am trying to synthesize a sterically hindered ether and the Williamson synthesis is failing. What are my alternatives?

The Williamson synthesis is notoriously difficult for producing sterically crowded ethers.[10] When faced with this challenge, consider these alternative approaches:

  • Acid-Catalyzed Dehydration of Alcohols: This method can be used to synthesize symmetrical ethers from primary alcohols.[7] However, it is not suitable for secondary or tertiary alcohols as they will predominantly undergo elimination.[7][11]

  • Modern Catalytic Methods: Recent advancements have provided new ways to synthesize hindered ethers. For instance, electrocatalytic methods like the Hofer-Moest reaction have been revived and modified to produce hindered ethers with better yields than traditional methods.[10] Other transition-metal-free methods have also been developed for the arylation of tertiary alcohols.[12]

Visualizing the Reaction Pathways

To better understand the competition between substitution and elimination, consider the following diagrams:

sn2_vs_e2 cluster_reactants Reactants cluster_products Potential Products Alkoxide Alkoxide (RO⁻) Ether Ether (R-O-R') Alkoxide->Ether SN2 Attack (Substitution) Alkene Alkene Alkoxide->Alkene E2 Attack (Elimination) AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in ether synthesis.

troubleshooting_workflow Start Low Conversion Rate CheckSubstrates Review Substrates: - Primary Alkyl Halide? - Good Leaving Group? Start->CheckSubstrates CheckConditions Evaluate Conditions: - Anhydrous? - Strong, Non-nucleophilic Base? - Polar Aprotic Solvent? CheckSubstrates->CheckConditions Substrates OK ConsiderAlternatives Consider Alternative Synthesis for Hindered Ethers CheckSubstrates->ConsiderAlternatives Hindered Substrates CheckTempTime Optimize Temperature & Time: - 50-100°C? - Monitored by TLC? CheckConditions->CheckTempTime Conditions OK CheckTempTime->ConsiderAlternatives Still Low Yield

Caption: A logical workflow for troubleshooting low yields.

Data at a Glance: Key Parameters for Williamson Ether Synthesis

ParameterRecommendedTo AvoidRationale
Alkyl Halide Methyl, Primary[1][3]Secondary, Tertiary[1][3]Minimizes competing E2 elimination due to reduced steric hindrance.[2]
Base NaH, KH[1][5]Weaker bases (for alkyl ethers)Strong, non-nucleophilic bases ensure complete and irreversible deprotonation of the alcohol.[1]
Solvent DMF, DMSO, Acetonitrile[3][5]Protic solvents (e.g., water, alcohols)[2][3]Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[3]
Temperature 50-100 °C[3][6]Excessively high temperaturesBalances reaction rate with minimizing the E2 side reaction.[7]
Leaving Group I, Br, OTs, OMs[1][4]F, Cl (less reactive)[1]Good leaving groups are essential for a favorable SN2 reaction rate.

Advanced Topic: Phase Transfer Catalysis

For reactions that are sluggish or require harsh conditions, phase transfer catalysis (PTC) can be a powerful tool.[13] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[14][15] This can lead to:

  • Milder reaction conditions.[13][14]

  • The ability to use less expensive bases like NaOH.

  • Elimination of the need for strictly anhydrous solvents.[14]

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

This is a generalized protocol and should be adapted for specific substrates and scales.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use an alcohol as the solvent? While historically the parent alcohol of the alkoxide was used as the solvent, this is generally not ideal as it is a protic solvent and can slow down the reaction rate.[1][3] Polar aprotic solvents are preferred for better yields.[3][5]

Q2: My starting alcohol is a phenol. Are there any special considerations? Phenols are more acidic than aliphatic alcohols, so a weaker base like potassium carbonate can often be used for deprotonation.[5] However, be aware that phenoxides are ambident nucleophiles and can sometimes undergo C-alkylation as a side reaction.[5]

Q3: Is it possible to form cyclic ethers using this method? Yes, the Williamson ether synthesis can be used for intramolecular reactions to form cyclic ethers, particularly 5- and 6-membered rings.[1][16] This is often used to form epoxides from halohydrins.[3]

Q4: I am trying to synthesize an aryl ether. What is the best strategy? To synthesize an aryl ether (Ar-O-R), you should react a phenoxide (Ar-O⁻) with an alkyl halide (R-X).[17] The alternative, reacting an aryl halide (Ar-X) with an alkoxide (R-O⁻), will not work via a standard SN2 mechanism because nucleophilic substitution on an sp²-hybridized carbon is extremely difficult.[1][18]

References

identifying impurities in 9-Chloro-1-nonanol starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for identifying impurities in 9-Chloro-1-nonanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound as a starting material. Here, we will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the integrity of your research and development processes.

Troubleshooting Guide: Navigating Impurity Identification

This section addresses specific issues you may encounter during the quality control and use of this compound.

Question 1: I'm observing unexpected peaks in my Gas Chromatography (GC) analysis of this compound. What are the likely culprits?

The presence of extraneous peaks in your GC chromatogram often points to impurities arising from the synthesis or degradation of this compound. The most probable impurities are related to the starting materials and byproducts of common synthetic routes.

Common Synthetic Routes & Potential Impurities:

One prevalent method for synthesizing this compound involves the ring-opening of cyclononene followed by hydrochlorination. Another common route is the reduction of 9-chlorononanoic acid.

  • From Starting Materials:

    • 1,9-Nonanediol: A primary precursor in some synthetic pathways. Its presence suggests an incomplete chlorination reaction.

    • 9-Chlorononanoic Acid: If the synthesis involves the reduction of this carboxylic acid, its incomplete conversion can lead to its presence as an impurity.

  • From Side Reactions and Byproducts:

    • 1,9-Dichlorononane: Over-chlorination of 1,9-nonanediol can lead to the formation of this di-chloro impurity.

    • Unreacted Reagents: Depending on the specific chlorinating agent used (e.g., thionyl chloride, hydrochloric acid), residual amounts may be present if not properly quenched and removed during workup.

Expert Insight: The volatility of these compounds makes Gas Chromatography-Mass Spectrometry (GC-MS) the ideal method for both separation and identification. The mass spectrum of each peak can provide a fragmentation pattern that is crucial for structural elucidation.

Experimental Protocol: GC-MS Analysis for Impurity Profiling

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution until the sample is completely dissolved.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of major impurities by running commercially available standards, if possible.

Potential Impurity Typical Elution Order (Relative to this compound) Key Mass Spectral Fragments (m/z)
1,9-DichlorononaneEarlier129, 93, 69, 41
This compound Reference 143, 111, 82, 69, 55
1,9-NonanediolLater142, 124, 111, 97, 83, 69, 55
9-Chlorononanoic AcidLater (may require derivatization)143, 111, 82, 60, 45
Question 2: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows signals that I cannot account for. How can I interpret these?

Unidentified signals in an NMR spectrum can be indicative of structural isomers, residual solvents, or other impurities that may not be easily detected by GC.

  • ¹H NMR of Pure this compound:

    • ~3.64 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

    • ~3.54 ppm (triplet): Protons on the carbon bearing the chlorine atom (-CH₂Cl).

    • ~1.2-1.8 ppm (multiplets): Protons of the methylene groups in the alkyl chain.

    • Variable ppm (singlet): The hydroxyl proton (-OH), which can exchange and may appear broad.

  • Interpreting Unexpected Signals:

    • Signals around 3.6 ppm with different splitting patterns: Could indicate the presence of isomeric diols or other alcohols.

    • Additional triplets in the 3.5-3.7 ppm region: May suggest the presence of regioisomers where the chlorine and hydroxyl groups are at different positions.

    • Signals in the 2.0-2.5 ppm region: Could be indicative of aldehydes or ketones formed from oxidation of the alcohol.

    • Sharp singlets: Often correspond to residual solvents from purification (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl₃).

Workflow for NMR-Based Impurity Identification

G start Unexpected Signals in NMR Spectrum check_solvent Check for Residual Solvent Peaks start->check_solvent compare_known Compare with Spectra of Known Impurities check_solvent->compare_known two_d_nmr Perform 2D NMR (COSY, HSQC) compare_known->two_d_nmr If still unidentified structural_elucidation Elucidate Structure of Unknown Impurity two_d_nmr->structural_elucidation quantify Quantify Impurity using an Internal Standard structural_elucidation->quantify

Caption: A logical workflow for identifying unknown impurities using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity specification for high-quality this compound?

For applications in pharmaceutical and fine chemical synthesis, a purity of ≥98% as determined by GC-FID (Gas Chromatography with Flame Ionization Detection) is generally considered high quality. However, the required purity is application-dependent.

Q2: How can I remove diol impurities from my this compound?

Column chromatography is an effective method for removing more polar impurities like 1,9-nonanediol.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar this compound will elute before the more polar 1,9-nonanediol.

Q3: Can this compound degrade during storage?

Yes, although it is relatively stable, long-term storage, especially under non-ideal conditions (e.g., exposure to light, high temperatures, or moisture), can lead to degradation.

  • Hydrolysis: The terminal chloride can be susceptible to hydrolysis, reverting to 1,9-nonanediol.

  • Oxidation: The primary alcohol can be oxidized to 9-chlorononanal and further to 9-chlorononanoic acid.

It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Navigating the Scale-Up of Reactions with 9-Chloro-1-nonanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for challenges in scaling up chemical reactions involving 9-Chloro-1-nonanol. As a bifunctional molecule featuring a primary chloride and a primary alcohol on a nine-carbon chain, this compound presents unique opportunities and challenges in chemical synthesis, particularly during the transition from laboratory to pilot or production scale. This guide, structured in a practical question-and-answer format, is designed to provide you, our fellow scientists and engineers, with actionable insights and troubleshooting strategies rooted in fundamental chemical principles and process experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?

A1: this compound possesses two reactive sites: a primary alkyl chloride and a primary alcohol.[1] The terminal chlorine is susceptible to nucleophilic substitution, while the hydroxyl group can undergo a variety of reactions typical of primary alcohols.[1] Understanding the relative reactivity of these two functional groups under your specific reaction conditions is paramount. In many synthetic applications, such as the Williamson ether synthesis, the goal is to selectively react at the chloride position while leaving the alcohol intact, or vice-versa. During scale-up, even minor side reactions can become significant, impacting yield and purity.

Q2: What are the most common side reactions to anticipate when scaling up nucleophilic substitution at the chloride terminus?

A2: The most prevalent side reaction is elimination (E2), which competes with the desired substitution (SN2) pathway.[1][2][3] While this compound is a primary alkyl halide, which favors the SN2 mechanism, the use of strong, sterically hindered bases or elevated temperatures can increase the rate of elimination, leading to the formation of 9-nonen-1-ol. Another potential issue is the intramolecular reaction where the alcohol end of one molecule acts as a nucleophile on another, leading to oligomerization, although this is generally less favored under standard conditions.

Q3: Are there specific safety concerns related to the thermal stability of this compound?

A3: While specific thermal stability data for this compound is not extensively published, long-chain alkyl halides are generally stable at moderate temperatures. However, prolonged heating at elevated temperatures, especially in the presence of impurities or certain metals, can lead to dehydrochlorination. When heated to decomposition, it may emit toxic fumes of hydrogen chloride and other irritating compounds.[4] A thorough thermal hazard evaluation, using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry, is strongly recommended before performing any large-scale, exothermic reaction.

Troubleshooting Guides for Scale-Up Challenges

This section delves into specific issues that you may encounter during the scale-up of reactions involving this compound and provides a systematic approach to troubleshooting.

Issue 1: Decreased Yield and Purity Upon Scale-Up of Williamson Ether Synthesis

Scenario: You have successfully performed a Williamson ether synthesis at the lab scale (e.g., reacting this compound with a sodium alkoxide to form a long-chain ether) with high yield. However, upon increasing the scale, you observe a significant drop in yield and the appearance of new impurities in your crude product.

cluster_0 Troubleshooting Decreased Yield in Williamson Ether Synthesis start Low Yield/Purity at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control check_mixing->check_temp If mixing is adequate check_base Re-evaluate Base Addition and Stoichiometry check_temp->check_base If temperature is well-controlled check_impurities Investigate Starting Material and Solvent Purity check_base->check_impurities If base addition is optimized ptc Consider Phase Transfer Catalysis check_impurities->ptc If impurities are ruled out purification Optimize Purification Protocol ptc->purification

Caption: Troubleshooting workflow for low yield in scaled-up Williamson ether synthesis.

  • Step 1: Evaluate Mixing Efficiency

    • Problem: Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture may increase at larger scales, making efficient mixing more challenging.

    • Solution:

      • Ensure your reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to maintain a homogeneous mixture.

      • For heterogeneous reactions (e.g., using a solid base), consider the use of a phase transfer catalyst to facilitate the reaction between the immiscible phases.[5][6]

  • Step 2: Analyze Temperature Control

    • Problem: Exothermic reactions are more difficult to control at scale due to a lower surface-area-to-volume ratio. Poor heat removal can lead to temperature spikes, favoring the E2 elimination side reaction.

    • Solution:

      • Characterize the heat of reaction using calorimetry to properly design the cooling capacity of your reactor.

      • Implement controlled addition of the limiting reagent to manage the rate of heat generation.

      • Ensure the reactor's heat transfer fluid and jacket design are adequate for the expected heat load.

  • Step 3: Re-evaluate Base Addition and Stoichiometry

    • Problem: The method of base addition can significantly impact the reaction outcome. A large excess of a strong base added all at once can increase the likelihood of elimination.

    • Solution:

      • Consider a slow, subsurface addition of the base to maintain a low instantaneous concentration.

      • Precisely control the stoichiometry of the base. A slight excess is often necessary, but a large excess should be avoided.

  • Step 4: Investigate Starting Material and Solvent Purity

    • Problem: The presence of water or other protic impurities in the solvent or starting materials can consume the base and reduce the effective concentration of the nucleophile.

    • Solution:

      • Use anhydrous solvents and ensure that the this compound and the alcohol for the alkoxide are dry.

      • Analyze the purity of your starting materials to identify any potential inhibitors or sources of side reactions.

  • Step 5: Consider Phase Transfer Catalysis (PTC)

    • Problem: If your reaction involves an aqueous base and an organic phase, the reaction rate may be limited by the mass transfer of the alkoxide into the organic phase.

    • Solution:

      • The use of a phase transfer catalyst, such as a quaternary ammonium salt, can shuttle the nucleophile into the organic phase, increasing the reaction rate and allowing for milder reaction conditions, which can suppress side reactions.[7][8]

Issue 2: Formation of Stable Emulsions During Aqueous Work-up

Scenario: After quenching the reaction, you proceed with an aqueous wash to remove salts and other water-soluble impurities. However, you encounter a stable emulsion that is difficult to break, leading to product loss and extended processing times.

cluster_1 Troubleshooting Emulsion Formation start Stable Emulsion Formed gentle_mixing Reduce Agitation Intensity start->gentle_mixing salting_out Add Brine (Saturated NaCl) gentle_mixing->salting_out If emulsion persists solvent_swap Change Extraction Solvent salting_out->solvent_swap If still emulsified filtration Filter through Celite or Glass Wool solvent_swap->filtration If problem continues centrifugation Utilize Centrifugation filtration->centrifugation

Caption: Decision tree for resolving stable emulsions during work-up.

  • Step 1: Reduce Agitation Intensity

    • Problem: High-shear mixing during the wash step can create fine droplets that are slow to coalesce.

    • Solution:

      • Use a lower agitation speed that is sufficient for mass transfer without creating a stable emulsion. Gentle swirling or a slow paddle speed is often effective.[9]

  • Step 2: Add Brine (Saturated NaCl)

    • Problem: The densities of the organic and aqueous phases may be too similar, and the interfacial tension may be low.

    • Solution:

      • Adding a saturated sodium chloride solution (brine) will increase the ionic strength and density of the aqueous phase, which can help to break the emulsion. This technique is known as "salting out".[10][11]

  • Step 3: Change Extraction Solvent

    • Problem: The solvent used for extraction may have partial miscibility with the aqueous phase, contributing to emulsion formation.

    • Solution:

      • Consider switching to a more non-polar or a denser solvent to improve phase separation. For example, if you are using diethyl ether, you might try methyl tert-butyl ether (MTBE) or dichloromethane.

  • Step 4: Filter through Celite or Glass Wool

    • Problem: Particulate matter can stabilize emulsions.

    • Solution:

      • Filtering the entire mixture through a pad of Celite or a plug of glass wool can sometimes break the emulsion by disrupting the interface.[11]

  • Step 5: Utilize Centrifugation

    • Problem: For persistent emulsions, gravitational separation may be too slow.

    • Solution:

      • If the scale allows, centrifuging the mixture can provide the necessary force to separate the phases.

Issue 3: Difficulty in Purifying the Final Product by Chromatography

Scenario: Your final product, a long-chain ether derived from this compound, is difficult to separate from non-polar impurities using standard flash chromatography.

cluster_2 Troubleshooting Chromatographic Purification start Poor Separation in Chromatography optimize_solvent Optimize Solvent System start->optimize_solvent change_stationary_phase Consider Alternative Stationary Phases optimize_solvent->change_stationary_phase If separation is still poor alternative_methods Explore Other Purification Techniques change_stationary_phase->alternative_methods If chromatography is not effective pure_product Achieve Desired Purity alternative_methods->pure_product

Caption: A guide to optimizing the purification of non-polar products.

  • Step 1: Optimize Solvent System

    • Problem: For non-polar compounds, achieving good separation on silica gel can be challenging as they tend to elute quickly.

    • Solution:

      • Use a very non-polar mobile phase, such as hexane or heptane, with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane to achieve the desired separation.[12][13] A good starting point is a solvent system that gives your product an Rf of 0.2-0.4 on TLC.[14]

  • Step 2: Consider Alternative Stationary Phases

    • Problem: Silica gel may not provide sufficient selectivity for separating structurally similar non-polar compounds.

    • Solution:

      • Reversed-phase chromatography, using a C18-functionalized silica gel and a polar mobile phase (e.g., acetonitrile/water), can be very effective for separating non-polar compounds.[14]

  • Step 3: Explore Other Purification Techniques

    • Problem: Chromatography may not be the most efficient or scalable purification method.

    • Solution:

      • Distillation: If your product and the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

      • Crystallization: If your product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent method for achieving high purity.

Material Compatibility Considerations for Scale-Up

When moving to larger scale, the materials of construction for your reactor and downstream equipment become a critical consideration. For reactions involving chlorinated aliphatic compounds like this compound, it is important to select materials that are resistant to corrosion.

MaterialCompatibility with Chlorinated AliphaticsNotes
Glass-Lined Steel ExcellentA common and highly resistant choice for multi-purpose reactors.
Stainless Steel (316L) Good to FairCan be susceptible to pitting and stress corrosion cracking, especially in the presence of water and at elevated temperatures.
Hastelloy C-276 ExcellentA highly corrosion-resistant nickel-molybdenum-chromium alloy suitable for a wide range of aggressive chemicals.
PTFE/PFA Linings ExcellentInert to most chemicals, but may have limitations with respect to temperature and pressure.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and process hazard analysis conducted by qualified personnel. Always consult the Safety Data Sheet (SDS) for all chemicals and follow appropriate laboratory and plant safety procedures.

References

Technical Support Center: Temperature Control in 9-Chloro-1-nonanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reactions involving 9-Chloro-1-nonanol. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of temperature control during the synthesis of this important chemical intermediate. Precise temperature management is paramount not only for achieving high yield and purity but also for ensuring the safety and predictability of the reaction.

This resource provides in-depth, field-proven insights structured into a user-friendly question-and-answer format, covering foundational principles, frequently asked questions, and a detailed troubleshooting guide.

Section 1: Foundational Principles of Temperature Management

The conversion of a primary alcohol like 1,9-nonanediol to this compound using common chlorinating agents such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) is a classic nucleophilic substitution. The success of this synthesis is fundamentally tied to thermodynamic and kinetic control, which are both governed by temperature.

The reaction between an alcohol and thionyl chloride is particularly energetic.[1] The mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1][2] This process is highly exothermic, meaning it releases a significant amount of heat. Without adequate control, this heat can accumulate, leading to a rapid increase in temperature, a condition known as a thermal runaway.

A thermal runaway can cause vigorous boiling of the solvent, uncontrolled release of toxic gases (SO₂ and HCl), and a significant decrease in product selectivity due to the formation of undesired byproducts. Therefore, the core principle of temperature control in this synthesis is to ensure that the rate of heat removal from the system is always greater than or equal to the rate of heat generation from the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical when synthesizing this compound?

A1: There are three primary reasons:

  • Safety: The most common chlorinating agents, like thionyl chloride, react exothermically with alcohols.[1][2] Poor temperature control can lead to a thermal runaway, causing a rapid increase in pressure and the release of corrosive gases like HCl and SO₂.[3][4][5][6][7]

  • Selectivity and Yield: The desired reaction to form this compound competes with side reactions, such as the formation of ethers or elimination products. Higher temperatures can favor these side reactions, reducing the overall yield and purity of the final product.

  • Reaction Kinetics: The rate of the reaction is directly dependent on temperature. Maintaining a consistent, optimal temperature ensures a predictable reaction rate, leading to consistent batch times and results.

Q2: What is the typical optimal temperature range for this reaction?

A2: The optimal temperature depends heavily on the specific chlorinating agent and solvent used.

  • Using Thionyl Chloride (SOCl₂): The reaction is often initiated at a reduced temperature, typically between 0°C and 5°C, during the dropwise addition of the reagent. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to ensure completion.

  • Using Hydrochloric Acid (HCl): When using concentrated HCl, often with a catalyst like zinc chloride (ZnCl₂), the reaction may require heating to proceed at a reasonable rate.[2][8] Temperatures can range from 50°C to 100°C, depending on the phase-transfer catalyst and solvent system employed.

Q3: What are the immediate signs of a loss of temperature control or a potential thermal runaway?

A3: Be vigilant for the following indicators:

  • A rapid, unexpected increase in the internal reaction temperature that outpaces the cooling system's ability to compensate.

  • A sudden, vigorous evolution of gas from the reaction mixture.

  • Noticeable boiling or refluxing of the solvent when the reaction temperature is supposedly below its boiling point.

  • A rapid change in the color of the reaction mixture.

  • Visible fumes escaping the reaction apparatus (indicative of a breach of containment).

Q4: How does the rate of reagent addition impact temperature control?

A4: The rate of addition is one of the most critical control parameters. The reaction's heat generation is directly proportional to the rate at which the limiting reagent (usually the chlorinating agent) is introduced. A slow, controlled addition allows the cooling system to dissipate the heat as it is generated, maintaining a stable internal temperature. Adding the reagent too quickly will generate heat faster than it can be removed, leading to a temperature spike.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Temperature Overshoots Setpoint During Addition 1. Reagent addition rate is too high. 2. Cooling bath is not cold enough or has insufficient thermal mass. 3. Inefficient stirring, leading to localized "hot spots."1. Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. 2. Lower the setpoint of the cooling bath or use a larger bath with more cooling fluid (e.g., an ice/salt or dry ice/acetone slurry). 3. Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel wall.
Reaction is Sluggish or Incomplete 1. Reaction temperature is too low. 2. Insufficient amount of chlorinating agent or catalyst. 3. Poor quality of reagents (e.g., hydrolyzed thionyl chloride).1. After the exothermic addition phase is complete, slowly and carefully raise the temperature of the heating mantle/oil bath in small increments (e.g., 5-10°C). Monitor for any delayed exotherm. 2. Re-verify your stoichiometric calculations. Quench a small aliquot and analyze for starting material before considering adding more reagent. 3. Use freshly opened or distilled reagents. Thionyl chloride reacts violently with atmospheric moisture.[4][6]
Formation of Dark-Colored Byproducts 1. The reaction temperature was too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting material or solvent.1. Re-run the reaction with a more robust cooling protocol, especially during the initial addition phase. 2. Ensure all glassware is scrupulously dry. Use anhydrous grade solvents and purify starting materials if necessary.
Internal Thermometer Reading is Unstable 1. Thermocouple/probe is not sufficiently immersed in the reaction mixture. 2. Inefficient stirring is causing temperature stratification. 3. Faulty temperature probe or controller.1. Ensure the tip of the temperature probe is positioned well below the surface of the liquid and away from the vessel walls. 2. Increase the stirring speed to ensure a homogenous mixture. 3. Calibrate the probe against a known standard. Test the controller's response in a simple solvent/heating setup.
Troubleshooting Logic Flow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing temperature deviations during the reaction.

G start Temperature Deviation Detected problem Is Temperature Too High or Too Low? start->problem cause_high Identify Cause problem->cause_high Too High cause_low Identify Cause problem->cause_low Too Low cause cause solution solution end end problem_addition problem_addition cause_high->problem_addition During Addition? solution_slow_addition Stop/Slow Reagent Addition Improve Cooling problem_addition->solution_slow_addition Yes problem_cooling Cooling System Failure? problem_addition->problem_cooling No solution_slow_addition->end Resolved solution_check_chiller Check Chiller Fluid/Connections Use Backup Cooling problem_cooling->solution_check_chiller Yes solution_exotherm Delayed Exotherm Maintain Vigorous Cooling problem_cooling->solution_exotherm No solution_check_chiller->end Resolved solution_exotherm->end Resolved problem_reagents problem_reagents cause_low->problem_reagents Reagents Added? solution_warm Gradually Warm Reaction Monitor for Exotherm problem_reagents->solution_warm Yes solution_check_setup Check Heating System Verify Probe Placement problem_reagents->solution_check_setup No solution_warm->end Resolved solution_check_setup->end Resolved

Caption: A flowchart for troubleshooting temperature deviations.

Section 4: Protocols & Methodologies

Protocol for Temperature-Controlled Addition of Thionyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 1,9-nonanediol, emphasizing temperature control.

1. Apparatus Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer/thermocouple probe (measuring internal temperature), and a pressure-equalizing addition funnel.
  • Place the flask in a cooling bath (ice-water or a cryo-cooler) capable of maintaining 0-5°C.
  • Attach a gas outlet from the top of the addition funnel to a gas scrubber (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
  • Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

2. Reagent Preparation:

  • Dissolve 1,9-nonanediol in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in the reaction flask.
  • Begin stirring and cool the solution to the target temperature of 0°C.
  • Charge the addition funnel with the calculated amount of thionyl chloride.

3. Controlled Addition:

  • Once the starting material solution is stable at 0°C, begin the dropwise addition of thionyl chloride from the addition funnel.
  • CRITICAL: Monitor the internal temperature closely. Adjust the addition rate to ensure the temperature does not rise more than 2-3°C above the setpoint (i.e., remains below 5°C).
  • If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming at a slower rate.

4. Reaction and Workup:

  • After the addition is complete, allow the reaction to stir at 0-5°C for a designated period (e.g., 1 hour).
  • Slowly and carefully allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
  • Once complete, the reaction must be quenched. This is also a highly exothermic step. Slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to decompose any remaining thionyl chloride.
  • Proceed with standard extraction and purification protocols.

Reaction Parameter Interdependency Diagram

This diagram shows how various experimental parameters are interconnected in managing reaction temperature.

G cluster_inputs Control Parameters cluster_process System Dynamics control control process process outcome outcome a Reagent Concentration e Heat Generation (Exotherm) a->e influences b Addition Rate b->e influences c Stirring Speed f Heat Removal (Cooling) c->f improves d Cooling Bath Temperature d->f drives g ACTUAL REACTION TEMPERATURE e->g increases f->g decreases

Caption: Interplay of parameters affecting reaction temperature.

Section 5: References

  • Thionyl chloride - Safety Data Sheet. (n.d.). Sigma-Aldrich. Retrieved from 3

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from 4

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013). Drexel University. Retrieved from 5

  • SAFETY DATA SHEET - Thionyl chloride. (2009). Fisher Scientific. Retrieved from 6

  • Thionyl chloride MSDS. (2010). Actylis Lab Solutions. Retrieved from 7

  • This compound - Physico-chemical Properties. (2024). ChemBK. Retrieved from 9

  • CAS 51308-99-7: this compound. (n.d.). CymitQuimica. Retrieved from 10

  • 1,9-Nonanediol - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from --INVALID-LINK--

  • 1-Nonanol - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from --INVALID-LINK--

  • Reactions of Alcohols. (n.d.). Course Hero. Retrieved from 1

  • 12.5a Reaction with HCl, HBr, and HI. (2018). Chad's Prep. Retrieved from --INVALID-LINK--

  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021). The Organic Chemistry Tutor. Retrieved from --INVALID-LINK--

  • Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. (2020). Organic Process Research & Development. Retrieved from --INVALID-LINK--

References

Technical Support Center: Deprotonation of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective deprotonation of 9-Chloro-1-nonanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we will address common challenges, explain the rationale behind procedural choices, and provide a reliable experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the deprotonation of this compound.

Question 1: I'm observing low yields of my desired product after deprotonation and subsequent reaction. What could be the primary cause?

Answer: Low yields in this reaction are most commonly attributed to a critical side reaction: intramolecular cyclization. Once this compound is deprotonated to form the alkoxide, the resulting nucleophilic oxygen can attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, a variation of the Williamson ether synthesis, forms a cyclic ether (oxecane), consuming your starting material.[1][2][3] The choice of base and reaction conditions are paramount to minimizing this undesired pathway.

Question 2: How do I choose the right base for deprotonating this compound?

Answer: The ideal base should be strong enough to quantitatively deprotonate the primary alcohol but should be non-nucleophilic to avoid competing reactions. The predicted pKa of this compound is approximately 15.19.[4] Therefore, a base whose conjugate acid has a pKa significantly higher than this value is required for efficient deprotonation.[5] Strong, sterically hindered bases are preferred to minimize nucleophilic attack on the alkyl chloride.

Question 3: Can I use common bases like sodium hydroxide or potassium carbonate?

Answer: While technically capable of deprotonating an alcohol to some extent, these bases are generally not recommended for this application. Their basicity may not be sufficient for complete and rapid deprotonation, leading to an equilibrium mixture. Furthermore, they can introduce water into the reaction, which can interfere with the desired chemistry. For this specific substrate, stronger bases are necessary to ensure the reaction proceeds efficiently and to suppress side reactions.

Question 4: My reaction is turning brown. What does this indicate?

Answer: A dark coloration can be indicative of decomposition. This could be caused by using a base that is too harsh for your substrate under the chosen reaction conditions (e.g., elevated temperatures with a very strong base). It could also suggest the presence of impurities in your starting material or solvent. Ensure your this compound is pure and that you are using anhydrous solvents.

In-Depth Guide to Base Selection

The choice of base is the most critical parameter for the successful deprotonation of this compound while avoiding the intramolecular Williamson ether synthesis. Below is a comparative analysis of suitable bases.

BasepKa of Conjugate AcidKey AdvantagesConsiderations & Potential Drawbacks
Sodium Hydride (NaH) ~36- Strong, non-nucleophilic base.[6] - Reaction is driven to completion by the evolution of hydrogen gas.[7][8]- Can act as a reducing agent in some cases.[9] - Heterogeneous reaction can sometimes be slow or require elevated temperatures.
Potassium tert-butoxide (KOtBu) ~19- Strong, sterically hindered, non-nucleophilic base.[10][11] - Soluble in many organic solvents.- Its bulkiness can sometimes hinder deprotonation of sterically crowded alcohols. - Can promote elimination reactions in other contexts, though less of a concern here.[12]
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26- Very strong, highly sterically hindered, and non-nucleophilic base.[13][14][15] - Excellent solubility in a range of aprotic solvents.[16]- Highly sensitive to moisture and air; requires stringent anhydrous and inert atmosphere techniques.

Visualizing the Reaction Pathway

The following diagram illustrates the desired deprotonation pathway versus the competing intramolecular cyclization.

G cluster_0 Reaction Pathways for this compound A This compound Cl-(CH2)9-OH B Alkoxide Intermediate Cl-(CH2)9-O- A->B Deprotonation (Strong, Non-nucleophilic Base) C Desired Product (Alkoxide ready for next step) B->C Successful Path D Side Product (Oxecane) B->D Intramolecular Cyclization (Williamson Ether Synthesis)

Caption: Reaction pathways for deprotonating this compound.

Recommended Experimental Protocol

This protocol is designed to favor the formation of the alkoxide of this compound while minimizing the formation of the cyclic ether byproduct. This procedure utilizes Sodium Hydride (NaH) for its reliability and effectiveness.

Materials:

  • This compound (ensure purity)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous solvent for quenching (e.g., isopropanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the desired amount of this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the this compound. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Base Addition: Carefully add Sodium Hydride (1.1 equivalents) portion-wise to the stirred solution. The 60% dispersion in mineral oil should be washed with anhydrous hexanes prior to use if desired, though for many applications this is not strictly necessary.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. The reaction progress can be monitored by the cessation of hydrogen gas evolution. The reaction is typically complete within 1-2 hours.

  • Quenching (if isolating the alkoxide is not the goal): Once the deprotonation is complete, the subsequent electrophile can be added to the reaction mixture. If the protocol requires quenching of excess NaH before workup, cool the mixture back to 0 °C and slowly add a small amount of anhydrous isopropanol.

  • Workup: Carefully and slowly add saturated aqueous NH₄Cl solution to the reaction mixture at 0 °C to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

References

Technical Support Center: Workup Procedures for 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 9-Chloro-1-nonanol in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted this compound from your reaction mixtures. Here, we move beyond generic protocols to offer targeted, scenario-based troubleshooting and frequently asked questions, grounded in the physicochemical properties of this unique bifunctional molecule.

Understanding the Challenge: The Dual Personality of this compound

This compound possesses a dual chemical nature that can complicate its removal. Its long nine-carbon chain and terminal chlorine atom lend it significant non-polar character, promoting solubility in organic solvents.[1] However, the primary alcohol group introduces polarity and the capacity for hydrogen bonding. This amphipathic nature means its separation from reaction products requires a carefully considered strategy based on the specific transformation you have performed.

PropertyValueSource
Molecular Formula C₉H₁₉ClO[1][2]
Molecular Weight 178.70 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~254.55 °C (estimated at atmospheric pressure)[3]
Solubility Soluble in organic solvents, limited in water[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to separate my product from unreacted this compound using a standard aqueous wash. What's going wrong?

This is a common issue stemming from the molecule's properties. A simple water or brine wash is often insufficient because this compound has limited water solubility due to its long hydrocarbon chain.[1] The success of a liquid-liquid extraction depends on the differential partitioning of your product and the starting material between two immiscible liquid phases.[4][5] If your product and the unreacted starting material have similar polarities, they will not separate effectively with a simple aqueous wash. You will likely need to employ a more sophisticated workup or a different purification technique like column chromatography.

Q2: Can I use a basic wash (e.g., aq. NaOH) to remove this compound, similar to how one might remove an unreacted alcohol?

While a basic wash can deprotonate the alcohol to form an alkoxide, making it more water-soluble, this is generally not a recommended strategy for removing this compound itself. The resulting alkoxide can be a potent nucleophile, potentially leading to unwanted side reactions with your product or other species in the mixture. Furthermore, as a primary alkyl halide, this compound is susceptible to elimination reactions under strongly basic conditions, which could generate undesired byproducts.[6] This method is more suitable for removing unreacted simple alcohols from a less polar product, such as in a Williamson ether synthesis workup.[7]

Q3: Is distillation a viable method for removing this compound?

Yes, but with an important consideration. This compound has a high boiling point (estimated at ~254.55 °C at atmospheric pressure).[3] Attempting to distill it at this temperature risks thermal decomposition of your product or the starting material itself.[8] Therefore, vacuum distillation is the recommended approach.[1][3][9] By reducing the pressure, the boiling point is significantly lowered, allowing for a safe and effective separation, provided there is a sufficient boiling point difference between your product and the unreacted this compound.[8][10][11]

Troubleshooting and Step-by-Step Guides

The optimal workup strategy is dictated by the change in polarity resulting from your chemical reaction. Below are guides for two common scenarios.

Scenario A: Your product is significantly MORE POLAR than this compound.

This situation arises when the terminal chlorine is replaced by a more polar functional group (e.g., via nucleophilic substitution with an amine, azide, or cyanide).

Troubleshooting Workflow: Scenario A

G start Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction (e.g., Hexane/Water or Ether/Water) start->extraction Goal: Partition non-polar starting material into organic phase chromatography Normal-Phase Column Chromatography extraction->chromatography If extraction is insufficient analysis Analyze Fractions (TLC/GC-MS) extraction->analysis If extraction is sufficient chromatography->analysis combine Combine Pure Fractions & Evaporate analysis->combine product Isolated Pure Product combine->product

Caption: Workflow for isolating a polar product.

Detailed Protocol: Normal-Phase Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.[12][13] In this scenario, the less polar this compound will elute from the column first.

  • Sample Preparation: After an initial aqueous workup to remove any water-soluble byproducts, concentrate your crude reaction mixture under reduced pressure.

  • Adsorbent and Column Packing: Use silica gel as the stationary phase, as it is a polar adsorbent suitable for separating compounds of varying polarity.[7] Pack the column using a slurry method with your initial, non-polar mobile phase to ensure a homogenous packing.

  • Choosing the Mobile Phase (Eluent):

    • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio.[14]

    • The optimal solvent system should provide a good separation on a Thin Layer Chromatography (TLC) plate, with the product having a lower Rf value than the this compound.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

    • Begin elution with the non-polar solvent system, collecting fractions. The unreacted this compound will elute first.

    • You can gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute your more polar product.[15]

  • Analysis: Monitor the collected fractions by TLC to identify which contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.

Scenario B: Your product is significantly LESS POLAR than this compound.

This is common in reactions where the polar hydroxyl group is modified, for instance, in an etherification (e.g., Williamson ether synthesis) or esterification reaction.

Troubleshooting Workflow: Scenario B

G start Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction (e.g., with a polar organic solvent like 1-Butanol) start->extraction Goal: Selectively extract the more polar starting material chromatography Reverse-Phase or Normal-Phase Column Chromatography extraction->chromatography If extraction fails analysis Analyze Fractions (TLC/GC-MS) extraction->analysis If extraction is successful chromatography->analysis combine Combine Pure Fractions & Evaporate analysis->combine product Isolated Pure Product combine->product

Caption: Workflow for isolating a non-polar product.

Detailed Protocol: Liquid-Liquid Extraction with a Polar Organic Solvent

In this case, the unreacted this compound is the more polar component due to its hydroxyl group. A specialized liquid-liquid extraction can be effective. While traditional extractions use a non-polar organic solvent and water, using a more polar organic solvent that is still immiscible with your primary non-polar solvent can help draw out the more polar starting material. 1-Butanol has been shown to be effective for extracting polar compounds from aqueous media and can be considered in a multi-step extraction process.

  • Initial Workup: Dissolve the reaction mixture in a non-polar solvent like diethyl ether or ethyl acetate. Wash with water to remove any highly polar, water-soluble impurities.

  • Selective Extraction:

    • Perform a series of extractions of the organic layer with a more polar solvent that has limited miscibility with your primary solvent but can solvate the hydroxyl group of the starting material.

    • The choice of solvent is critical and may require some optimization. The goal is to find a system where the this compound preferentially partitions into the polar extraction phase, leaving your non-polar product in the original organic layer.

  • Back Extraction (Optional): To recover any product that may have partitioned into the polar organic phase, you can perform a back-extraction of that phase with a fresh portion of the non-polar solvent.

  • Drying and Concentration: Dry the organic layer containing your purified product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator.

Alternative for Scenario B: Normal-Phase Column Chromatography

If extraction is not sufficient, normal-phase column chromatography is again a reliable option.

  • Setup: Follow the same general procedure as in Scenario A (silica gel, column packing).

  • Elution:

    • Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate). Your less polar product will elute from the column first.

    • After your product has been collected, the polarity of the eluent can be increased significantly (e.g., to 50:50 hexane:ethyl acetate) to quickly flush the more polar this compound from the column, saving time and solvent.

  • Analysis: Monitor fractions by TLC, combine the pure fractions of your product, and remove the solvent.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 9-Chloro-1-nonanol, a bifunctional organic compound featuring a nine-carbon chain with a hydroxyl group at one terminus and a chlorine atom at the other.[1] For researchers and professionals in drug development and chemical synthesis, NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and purity assessment. This document will delve into the interpretation of both ¹H and ¹³C NMR spectra, compare NMR with other analytical techniques, provide a detailed experimental protocol, and present the data in a clear, comparative format.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic compounds.[2] Unlike other methods that may provide information on functional groups or molecular weight, NMR reveals the precise connectivity of atoms within a molecule. For a molecule like this compound, with its long alkyl chain and distinct functional groups at each end, NMR allows us to "walk" through the carbon skeleton, assigning specific resonance signals to each proton and carbon atom. This detailed map is crucial for confirming the identity and purity of synthetic intermediates and final products.

The analysis hinges on three key pieces of information from the spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms like oxygen and chlorine "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value).[3][4][5]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[3]

  • Spin-Spin Splitting (Multiplicity): This phenomenon, governed by the "n+1 rule," reveals the number of protons on adjacent carbons, thereby establishing atomic connectivity. A signal is split into n+1 peaks, where n is the number of neighboring protons.[3][6]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on each of the nine carbon atoms. Due to the influence of the terminal hydroxyl and chloro groups, the signals for the protons at the ends of the chain (C1 and C9) will be the most downfield.

  • Hydroxymethyl Protons (-CH₂OH at C1): The two protons on the carbon adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. Their signal is expected to appear as a triplet in the range of 3.3-4.0 ppm.[7] The triplet multiplicity arises from coupling with the two protons on the adjacent C2 carbon (n=2, so 2+1=3 peaks).

  • Chloromethyl Protons (-CH₂Cl at C9): Similarly, the two protons on the carbon bonded to the chlorine atom are deshielded. Their signal is also expected to be a triplet (due to coupling with the two C8 protons) and typically appears around 3.5 ppm.

  • Methylene Chain Protons (-CH₂- at C2-C8): The protons on the central part of the alkyl chain are in more shielded, alkane-like environments and will resonate upfield, typically in a complex, overlapping region between 1.2 and 1.8 ppm.[8] The protons on C2 and C8, being adjacent to the functionalized carbons, will be slightly further downfield within this region compared to the protons on C3 through C7.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is characteristically a broad singlet and its chemical shift is highly variable (typically 0.5-5.0 ppm), depending on factors like solvent, concentration, and temperature, which affect hydrogen bonding.[2][7] To definitively identify this peak, a "D₂O shake" experiment can be performed; adding a drop of deuterium oxide (D₂O) to the NMR tube results in the exchange of the acidic -OH proton for a deuterium atom, causing the signal to disappear from the spectrum.[6][9]

Predicted ¹H NMR Data for this compound
PositionAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1Hₐ (-CH₂ OH)~ 3.63Triplet (t)2H
9Hᵢ (-CH₂ Cl)~ 3.53Triplet (t)2H
2Hᵦ (-CH₂-C H₂-OH)~ 1.57Multiplet (m)2H
8Hₕ (-CH₂-C H₂-Cl)~ 1.78Multiplet (m)2H
3,4,5,6,7Hc-g (-(CH₂)₅-)~ 1.2-1.4Multiplet (m)10H
-Hⱼ (-OH )VariableBroad Singlet (br s)1H

Note: Predicted values are based on established chemical shift ranges for primary alcohols and haloalkanes. Actual values may vary slightly based on experimental conditions.[7][10][11]

¹³C NMR Spectral Analysis of this compound

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. Since this compound is asymmetrical, nine distinct signals are expected.

  • Carbinol Carbon (-CH₂OH at C1): The carbon atom bonded to the hydroxyl group is significantly deshielded and typically appears in the 50-80 ppm range.[7] For this compound, this signal is predicted to be around 62.6 ppm.

  • Chlorinated Carbon (-CH₂Cl at C9): The carbon atom bonded to the chlorine atom is also deshielded, with its signal expected around 45.1 ppm.

  • Alkyl Chain Carbons (-CH₂- at C2-C8): The remaining seven methylene carbons will appear in the typical aliphatic region of the spectrum (20-35 ppm).[7] Their specific chemical shifts are influenced by their distance from the electron-withdrawing functional groups.

Predicted ¹³C NMR Data for this compound
PositionPredicted Chemical Shift (δ, ppm)
C1 (-C H₂OH)~ 62.6
C9 (-C H₂Cl)~ 45.1
C2~ 32.7
C8~ 32.6
C3~ 25.7
C7~ 28.8
C4~ 29.4
C6~ 26.8
C5~ 29.1

Note: Predicted values are based on additive models and comparison with similar structures like 1-nonanol and 1-chlorononane.[12][13]

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural analysis, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, atomic connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires more sample, more expensive instrumentation.
FTIR Spectroscopy Presence of functional groups (-OH, C-Cl, C-H).Fast, simple, requires minimal sample.Provides no information on the carbon skeleton or connectivity.[10]
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.High sensitivity, small sample size. Confirms Cl presence via isotopic pattern (³⁵Cl/³⁷Cl).Does not provide detailed structural connectivity; isomers are often indistinguishable.
GC-MS Separation of mixtures, purity assessment, identification by MS fragmentation.Excellent for purity analysis and identifying volatile impurities.Compound must be volatile and thermally stable.

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), using a pipette. CDCl₃ is a common choice as it dissolves many organic compounds and has a minimal, well-defined residual solvent peak.[14]

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample dissolves completely and the solution is homogeneous.

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Use a standard one-pulse sequence.

    • Acquisition Parameters: Typically, 8-16 scans are sufficient for a ¹H spectrum, with a relaxation delay of 1-2 seconds between scans.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: ¹³C is a less sensitive nucleus, requiring more scans (e.g., 128-1024 or more) and a longer relaxation delay (2-5 seconds) for quantitative results.

III. Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.

Visualizing the Workflow and Structure-Spectrum Correlation

The following diagrams illustrate the logical flow of the NMR analysis process and the direct relationship between the molecular structure and its spectral features.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Weigh Sample p2 Add Deuterated Solvent (e.g., CDCl3 + TMS) p1->p2 p3 Homogenize p2->p3 a1 Lock & Shim p3->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference to TMS d2->d3 d4 Integrate (1H) d3->d4 s1 Assign Signals d4->s1 s2 Confirm Structure s1->s2

Caption: Workflow for NMR sample analysis.

Caption: Structure-to-spectrum correlations.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, integration, and splitting patterns, researchers can confirm the presence and position of the terminal hydroxyl and chloro functional groups and verify the integrity of the nine-carbon alkyl chain. This level of detailed analysis is fundamental to ensuring the quality and identity of chemical entities in research and development.

References

Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Fragmentation Patterns

In the realm of structural elucidation, mass spectrometry stands as an indispensable tool, offering a window into the very fabric of molecules by meticulously dissecting them into charged fragments. For the researcher, scientist, or drug development professional, a nuanced understanding of fragmentation patterns is paramount for the confident identification of novel compounds and the characterization of complex mixtures. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 9-Chloro-1-nonanol, a bifunctional long-chain aliphatic compound.

This exploration is not merely a theoretical exercise. By juxtaposing the predicted fragmentation of this compound with the experimentally determined fragmentation patterns of its monofunctional analogues, 1-nonanol and 1-chlorononane, we can illuminate the intricate interplay of functional groups in directing fragmentation pathways. This comparative approach, grounded in the fundamental principles of mass spectrometry, equips the analyst with the predictive power to tackle even unfamiliar molecules.

The Foundation: Principles of Fragmentation in EI-MS

Electron ionization is an energetic process where a molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction dislodges an electron from the molecule, forming a molecular ion (M⁺˙), a radical cation that is often unstable. The excess energy imparted to the molecular ion induces a cascade of bond cleavages and rearrangements, generating a unique fingerprint of fragment ions. The resulting mass spectrum, a plot of relative abundance versus mass-to-charge ratio (m/z), is a direct reflection of the stability of the parent ion and its subsequent fragments.

For long-chain aliphatic compounds, several key fragmentation mechanisms dominate:

  • Alpha (α)-Cleavage: This is a prevalent pathway for compounds containing heteroatoms like oxygen or halogens. The cleavage occurs at the bond adjacent to the carbon bearing the functional group, leading to the formation of a resonance-stabilized cation.[1]

  • Dehydration: For alcohols, the loss of a water molecule (18 Da) is a characteristic fragmentation pathway, particularly in primary alcohols.[1]

  • Loss of Halogen: Alkyl halides readily undergo cleavage of the carbon-halogen bond, resulting in the loss of the halogen as a radical.[1]

  • Hydrocarbon Fragmentation: The aliphatic chain itself can fragment, typically producing a series of carbocations separated by 14 Da (a CH₂ group).

Predicting the Fragmentation of this compound: A Bifunctional Conundrum

The structure of this compound presents a fascinating case study. With a hydroxyl group at one terminus and a chlorine atom at the other, the fragmentation will be a competitive process influenced by both functionalities. The molecular formula is C₉H₁₉ClO, and the predicted monoisotopic mass of the molecular ion [M]⁺˙ is approximately 178.11 g/mol .

We can anticipate the following key fragmentation pathways:

  • Loss of Water ([M-18]⁺˙): The primary alcohol group is expected to readily undergo dehydration, leading to a significant peak at m/z 160.

  • Loss of HCl ([M-36]⁺˙): A rearrangement reaction involving the loss of a hydrogen atom and the chlorine atom can lead to the elimination of a neutral HCl molecule, resulting in a peak at m/z 142.

  • Alpha-Cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond is less likely to be a major pathway as it would result in the formation of a [CH₂OH]⁺ ion (m/z 31) and a large, less stable chloroalkyl radical. While a small m/z 31 peak might be observed, it is not expected to be a base peak in a long-chain alcohol.

  • Cleavage of the C-Cl Bond: The carbon-chlorine bond is susceptible to cleavage, leading to the loss of a chlorine radical (³⁵Cl or ³⁷Cl). This would result in a fragment ion at m/z 143. Due to the natural isotopic abundance of chlorine, a smaller peak at m/z 145 (for the ³⁷Cl isotope) would also be expected.

  • Hydrocarbon Fragmentation: The C₉ alkyl chain will likely produce a series of fragment ions corresponding to the loss of successive CH₂ units, leading to peaks at m/z values such as 43, 57, 71, 85, etc.

The interplay between these pathways will determine the final appearance of the mass spectrum. The relative abundance of the fragments will depend on the stability of the resulting ions and neutral species.

The Comparative Framework: Learning from Simpler Analogs

To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known mass spectra of 1-nonanol and 1-chlorononane, sourced from the NIST Mass Spectrometry Data Center.[2][3]

Case Study 1: The Simplicity of a Long-Chain Alcohol - 1-Nonanol

The mass spectrum of 1-nonanol (C₉H₂₀O, M⁺˙ = 144.15 g/mol ) is a classic example of the fragmentation of a primary alcohol.

Key Observed Fragments for 1-Nonanol:

m/zProposed FragmentFragmentation Pathway
126[M-H₂O]⁺˙Loss of water
43, 57, 71[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺Hydrocarbon chain fragmentation
31[CH₂OH]⁺Alpha-cleavage

The spectrum is characterized by a weak or absent molecular ion peak, a significant peak corresponding to the loss of water (m/z 126), and a series of hydrocarbon fragments. The base peak is often a smaller hydrocarbon fragment, reflecting the instability of the larger aliphatic chain.

Case Study 2: The Influence of a Halogen - 1-Chlorononane

The mass spectrum of 1-chlorononane (C₉H₁₉Cl, M⁺˙ ≈ 162.12 g/mol ) showcases the directing effect of the chlorine atom.

Key Observed Fragments for 1-Chlorononane:

m/zProposed FragmentFragmentation Pathway
91[C₇H₇]⁺ (Tropylium ion)Rearrangement and cleavage
43, 57, 71[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺Hydrocarbon chain fragmentation
126[M-HCl]⁺˙Loss of HCl

A notable feature in the fragmentation of long-chain alkyl chlorides is the formation of cyclic ions. The loss of HCl and subsequent cyclization can lead to stable fragment ions. The hydrocarbon fragmentation pattern remains a prominent feature.

Synthesizing the Comparison: A Predicted Spectrum for this compound

Based on the fragmentation of the monofunctional analogs, we can construct a more refined prediction for the mass spectrum of this compound.

Predicted Major Fragments for this compound:

Predicted m/zProposed FragmentRationale
160[M-H₂O]⁺˙Favored loss from the primary alcohol.
143[M-Cl]⁺Cleavage of the C-Cl bond.
142[M-HCl]⁺˙Elimination of neutral HCl.
43, 57, 71, 85Alkyl fragmentsGeneral hydrocarbon fragmentation.

The base peak is likely to be one of the smaller, stable hydrocarbon fragments (e.g., m/z 43 or 57). The relative intensities of the [M-H₂O]⁺˙, [M-Cl]⁺, and [M-HCl]⁺˙ peaks will provide crucial information about the competitive nature of the fragmentation pathways. The presence of the chlorine isotope pattern (M+2 peak) for any chlorine-containing fragments would be a definitive indicator.

Experimental Workflow and Data Interpretation

To experimentally verify these predictions, the following workflow would be employed:

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Scan Range: m/z 30-200.

Data Interpretation Workflow

A Acquire Total Ion Chromatogram (TIC) B Identify Peak of Interest A->B Locate analyte peak C Extract Mass Spectrum B->C Isolate spectrum D Identify Molecular Ion (M⁺˙) if present C->D Highest m/z F Identify Key Fragment Ions C->F Major peaks E Analyze Isotope Patterns (e.g., for Cl) D->E Check M+2 G Propose Fragmentation Pathways F->G Mechanistic analysis H Compare with Predicted Pattern & Analogs G->H Validate hypotheses I Confirm Structure H->I Final confirmation

Caption: Workflow for GC-MS data interpretation.

Conclusion: The Power of Predictive Fragmentation Analysis

While a definitive experimental spectrum for this compound is the ultimate arbiter of its fragmentation behavior, this comparative guide demonstrates the power of a systematic, principles-based approach to predict and interpret mass spectra. By understanding the characteristic fragmentation pathways of individual functional groups and considering their competitive interplay, researchers can confidently approach the structural elucidation of novel and complex molecules. The ability to anticipate fragmentation patterns is a critical skill for any scientist leveraging the analytical power of mass spectrometry, transforming it from a black box into a tool for insightful molecular exploration.

References

A Researcher's Guide to Reactivity: 9-Chloro-1-nonanol vs. 9-Bromo-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate work of designing synthetic pathways, particularly in pharmaceutical and materials science, the choice of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall process economy. Among the versatile bifunctional building blocks, ω-haloalcohols like 9-halononan-1-ols serve as invaluable linkers and intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 9-Chloro-1-nonanol and 9-Bromo-1-nonanol, supported by fundamental chemical principles and experimental frameworks.

Foundational Properties: A Comparative Overview

Before delving into reactivity, a review of the fundamental physicochemical properties of these two compounds is essential. These characteristics influence their handling, solubility, and behavior in reaction media.

PropertyThis compound9-Bromo-1-nonanol
CAS Number 51308-99-7[1]55362-80-6[2]
Molecular Formula C₉H₁₉ClO[1][3]C₉H₁₉BrO[2]
Molecular Weight 178.70 g/mol [3][4]223.15 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Off-white to light yellow solid/powder[2][5]
Boiling Point ~255 °C (estimated)[1]125-126 °C at 2 mmHg[2][5]
Melting Point N/A (Liquid at RT)33-35 °C[2][5]
Solubility Soluble in organic solvents[3]Soluble in dichloromethane, ethyl acetate, hexane[5]

The most notable physical difference is their state at room temperature, with the bromo- derivative being a low-melting solid and the chloro- analog being a liquid. This can have practical implications for storage and handling in a laboratory setting.

The Heart of the Matter: Unpacking Chemical Reactivity

The primary site of reactivity for these molecules in many synthetic applications is the terminal carbon-halogen bond (C-X). Reactions at this site typically proceed via a nucleophilic substitution mechanism, most commonly a bimolecular (Sₙ2) pathway for these primary alkyl halides.[6][7] The rate and success of such a reaction are fundamentally governed by one key factor: the leaving group ability of the halide .

Mechanism of Action: The Sₙ2 Pathway

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group.[8] This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group.

Caption: The concerted mechanism of an Sₙ2 reaction on a generic 9-halo-1-nonanol.

Why Bromide is the Better Leaving Group

In the context of Sₙ2 reactions, the rate is highly dependent on how easily the leaving group can depart. A good leaving group is a species that is stable on its own (i.e., with the electron pair from the former C-X bond). The superiority of bromide (Br⁻) over chloride (Cl⁻) as a leaving group is explained by two primary factors:

  • Basicity : A fundamental principle of nucleophilic substitution is that weaker bases are better leaving groups.[9][10] This is because weak bases are less inclined to share their electrons and are more stable holding a negative charge. When comparing the halide ions, basicity increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Therefore, bromide is a weaker base than chloride and consequently a better leaving group.[9]

  • Bond Strength : The reactivity order is inversely related to the strength of the carbon-halogen bond.[11] As you descend the halogen group, the atomic size increases, leading to longer and weaker C-X bonds.[12][13] The C-Br bond is weaker and requires less energy to break than the C-Cl bond, facilitating a faster reaction.[14][15]

BondAverage Bond Enthalpy (kJ/mol)
C-Cl~351[14]
C-Br~293[14]

This difference in bond enthalpy directly translates to a lower activation energy for the substitution reaction involving 9-Bromo-1-nonanol, making it the more reactive of the two compounds. The general reactivity trend for primary alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[11][16]

Experimental Validation: A Comparative Reactivity Protocol

To empirically validate the superior reactivity of 9-Bromo-1-nonanol, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the exchange of one halogen for another, provides a classic and effective framework for this comparison.[17][18]

Objective

To quantitatively compare the rate of nucleophilic substitution of this compound and 9-Bromo-1-nonanol with sodium iodide in acetone.

Protocol: The Finkelstein Reaction

This reaction is an Sₙ2 process where iodide (I⁻) acts as the nucleophile.[19] A key feature is the choice of acetone as the solvent. While sodium iodide (NaI) is soluble in acetone, the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[18][20] This insolubility drives the reaction forward by Le Châtelier's principle, and the formation of a precipitate provides a simple visual indicator of reaction progress.

Step-by-Step Methodology:

  • Preparation : Prepare equimolar solutions (e.g., 0.1 M) of this compound and 9-Bromo-1-nonanol in acetone. Prepare a 0.2 M solution of sodium iodide in acetone.

  • Reaction Setup : In two separate, identical reaction vessels (e.g., sealed test tubes or small flasks), place 5 mL of the sodium iodide solution.

  • Initiation : At time t=0, simultaneously add 5 mL of the this compound solution to one vessel and 5 mL of the 9-Bromo-1-nonanol solution to the other. Seal the vessels and begin stirring at a constant rate and temperature (e.g., 25°C).

  • Observation & Data Collection : Monitor both reaction mixtures for the first sign of turbidity (precipitation of NaCl or NaBr). Record the time at which the precipitate first becomes visible.

  • Quantitative Analysis (Optional) : For a more rigorous kinetic analysis, aliquots can be withdrawn at regular intervals. The reaction in the aliquot is quenched (e.g., by dilution with cold water), and the remaining iodide concentration can be determined by titration, or the product formation can be monitored by Gas Chromatography (GC).[21]

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 M solutions of This compound & 9-Bromo-1-nonanol in Acetone P2 Prepare 0.2 M solution of Sodium Iodide (NaI) in Acetone R1 Mix Haloalcohol and NaI solutions in separate, identical vessels P2->R1 Initiate R2 Start timer (t=0) Maintain constant T & stirring R1->R2 A1 Observe for precipitate formation (NaCl or NaBr) R2->A1 Monitor A2 Record time to first turbidity A1->A2 A3 Compare reaction times to determine relative reactivity A2->A3

Caption: Experimental workflow for comparing reactivity via the Finkelstein reaction.

Expected Results

The reaction with 9-Bromo-1-nonanol will proceed significantly faster. A precipitate of sodium bromide (NaBr) will be observed much sooner than the precipitate of sodium chloride (NaCl) in the other vessel.

ReactantExpected Time to Turbidity (at 25°C)Relative Rate
This compoundMinutes to HoursSlower
9-Bromo-1-nonanolSeconds to MinutesFaster

Note: These are illustrative times. Actual values depend on precise concentrations and temperature.

Practical Implications and Synthetic Strategy

The choice between this compound and 9-Bromo-1-nonanol is a classic trade-off between cost and reactivity.

  • This compound is typically less expensive and more suitable for large-scale syntheses where reaction time is less critical and harsher conditions (e.g., higher temperatures, stronger nucleophiles) can be tolerated to drive the reaction to completion.

  • 9-Bromo-1-nonanol is the preferred reagent when higher reactivity is paramount. It allows for reactions to be conducted under milder conditions, which is crucial when working with sensitive functional groups elsewhere in the molecule. Its use is justified for faster reaction rates, higher yields with weaker nucleophiles, and in syntheses where minimizing side reactions is a priority. For instance, in the pharmaceutical industry, it is a key intermediate in the synthesis of drugs like Fulvestrant.[2]

Conclusion

While structurally very similar, 9-Bromo-1-nonanol is a significantly more reactive substrate in nucleophilic substitution reactions than this compound. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion, which is attributed to its lower basicity and the weaker carbon-bromine bond. For the research scientist, understanding this fundamental difference is key to making informed decisions in synthetic design, balancing the need for reactivity and mild conditions against economic considerations. The bromo- derivative is the reagent of choice for speed and efficiency, while the chloro- analog represents a more economical, albeit more sluggish, alternative.

References

A Comparative Guide to Analytical Techniques for the Quantification of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. 9-Chloro-1-nonanol, a halogenated long-chain alcohol, often serves as a key intermediate or appears as a potential impurity in various synthetic pathways. Its quantification is critical for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering insights into experimental design, data interpretation, and method validation to support your analytical challenges.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is paramount in selecting an appropriate analytical technique. It is a long-chain alcohol with a terminal chlorine atom, giving it a relatively high boiling point (estimated around 254.55°C) and limited water solubility due to its nine-carbon aliphatic chain. These characteristics present specific challenges and opportunities for different analytical approaches.

Core Analytical Strategies: A Comparative Overview

The two most powerful and widely adopted analytical techniques for the quantification of compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not arbitrary and depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

  • Gas Chromatography (GC): GC is an ideal technique for separating and analyzing compounds that can be vaporized without decomposition. Given the volatility of this compound, GC is a strong candidate. However, the presence of the hydroxyl group can lead to poor peak shape and reduced sensitivity. Therefore, a derivatization step is often necessary to enhance its volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A significant challenge for quantifying this compound using HPLC with UV detection is its lack of a strong UV chromophore. To overcome this, pre-column derivatization to attach a UV-active moiety is a common and effective strategy.

The following sections will delve into the specifics of each technique, providing detailed experimental protocols and a comparative analysis of their performance based on established validation parameters outlined in the ICH Q2(R1) guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound, especially when dealing with complex matrices. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

The Rationale for Derivatization in GC Analysis

Direct injection of alcohols onto a GC column can result in tailing peaks due to the interaction of the polar hydroxyl group with the stationary phase. Derivatization masks this polar group, leading to several advantages:

  • Increased Volatility: Replacing the hydrogen of the hydroxyl group with a non-polar group reduces intermolecular hydrogen bonding, making the compound more volatile.

  • Improved Peak Shape: Derivatization leads to more symmetrical peaks, which are essential for accurate integration and quantification.

  • Enhanced Sensitivity: The derivatized compound may have better chromatographic properties and produce a stronger signal in the detector.

A common derivatization reaction for alcohols is silylation, where a trimethylsilyl (TMS) group is introduced. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

Experimental Protocol: GC-MS Quantification of this compound

This protocol outlines a robust method for the quantification of this compound in a reaction mixture, incorporating a pre-analysis derivatization step.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask and dissolve in a suitable solvent like dichloromethane.

  • Transfer a 1.0 mL aliquot of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) as the derivatizing agent.

  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Dissolve Dissolve in Dichloromethane Sample->Dissolve Aliquot Take 1 mL Aliquot Dissolve->Aliquot Derivatize Add BSTFA + 1% TMCS, Heat at 70°C for 30 min Aliquot->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Separation on DB-5ms column Inject->Separate Detect Detection by MS (SIM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

The Rationale for Derivatization in HPLC Analysis

Derivatization in HPLC serves a different purpose than in GC. Here, the goal is to attach a molecule with a strong chromophore to the analyte, making it detectable by a UV-Vis detector. A common derivatizing agent for alcohols in HPLC is benzoyl chloride, which introduces a benzoyl group that absorbs strongly in the UV region.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol details a method for quantifying this compound using HPLC with UV detection after pre-column derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Transfer a 1.0 mL aliquot of the sample solution to a reaction vial.

  • Add 0.5 mL of pyridine (to act as a catalyst and acid scavenger) and 0.2 mL of benzoyl chloride.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the vial to room temperature and add 2 mL of 2 M HCl to quench the reaction.

  • Extract the derivatized analyte with 5 mL of hexane.

  • Evaporate the hexane layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (for the benzoyl chromophore).

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample in Acetonitrile Derivatize Add Pyridine & Benzoyl Chloride, Heat at 60°C for 1 hr Sample->Derivatize Quench Quench with HCl Derivatize->Quench Extract Extract with Hexane Quench->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject 20 µL into HPLC Reconstitute->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC analysis of this compound with pre-column derivatization.

Performance Comparison and Method Validation

A critical aspect of selecting an analytical method is its performance, which is assessed through method validation. The following table provides a comparative summary of typical validation parameters for the GC-MS and HPLC-UV methods described. These values are representative and should be established for each specific application.

ParameterGC-MS with DerivatizationHPLC-UV with DerivatizationJustification for Performance
Specificity High (Mass specific detection)Moderate to HighGC-MS offers higher specificity due to the detection of characteristic mass fragments. HPLC specificity relies on chromatographic separation and the selectivity of the derivatization reaction.
Linearity (R²) >0.998>0.995Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 ppm~1 ppmGC-MS typically offers lower detection limits due to the high sensitivity of the mass spectrometer in SIM mode.
Limit of Quantitation (LOQ) ~0.3 ppm~3 ppmThe LOQ for GC-MS is generally lower, making it more suitable for trace-level impurity analysis.
Precision (%RSD) < 5%< 5%Both methods can achieve high precision when properly optimized.
Accuracy (% Recovery) 95-105%90-110%Accuracy is dependent on the efficiency of the sample preparation and derivatization steps for both methods.
Throughput ModerateModerateBoth methods involve a multi-step sample preparation process, which limits throughput.
Robustness GoodGoodBoth methods are generally robust, but the derivatization step can be a source of variability if not well-controlled.

Conclusion and Recommendations

Both GC-MS and HPLC with pre-column derivatization are viable and robust techniques for the quantification of this compound. The selection of the most appropriate method should be guided by the specific analytical requirements.

  • For high sensitivity and specificity, particularly for the analysis of trace-level impurities, GC-MS is the recommended technique. Its ability to provide structural information through mass spectrometry makes it a powerful tool for definitive identification and quantification.

  • HPLC with pre-column derivatization is a suitable alternative when GC-MS is not available or when dealing with matrices that are incompatible with GC analysis. This method can provide reliable quantification, although with slightly higher detection limits compared to GC-MS.

Regardless of the chosen method, thorough validation in accordance with ICH guidelines is essential to ensure that the analytical procedure is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and establishing appropriate detection and quantitation limits. By carefully considering the principles and protocols outlined in this guide, researchers can confidently develop and implement reliable analytical methods for the quantification of this compound.

A Comparative Guide to the Synthesis of ω-Haloalcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

ω-Haloalcohols are invaluable bifunctional molecules that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. Their unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-halogen bond, allows for a diverse range of subsequent transformations, making them key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the halogen and alcohol functionalities is critical, and the choice of synthetic route can significantly impact yield, purity, and scalability.

This guide provides an in-depth comparison of the most common and effective synthetic routes for preparing ω-haloalcohols. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

I. Ring-Opening of Cyclic Ethers: A Direct and Atom-Economical Approach

The cleavage of cyclic ethers, particularly epoxides, stands out as a highly efficient method for the synthesis of vicinal haloalcohols (where the halogen and hydroxyl groups are on adjacent carbons). This approach is attractive due to the ready availability of epoxides via well-established epoxidation reactions of alkenes. The inherent ring strain of epoxides provides the thermodynamic driving force for the reaction.

A. Acid-Catalyzed Ring-Opening

The reaction of an epoxide with a hydrohalic acid (HX) is a classic and straightforward method for producing halohydrins.[1] The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the halide ion.

Mechanism Insight: The regioselectivity of the acid-catalyzed ring-opening is a critical consideration. In the case of unsymmetrical epoxides, the halide ion will preferentially attack the more substituted carbon atom. This is because the transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. The reaction proceeds with anti-stereospecificity, resulting in a trans-configuration of the halogen and hydroxyl groups.[1][2]

Diagram: Acid-Catalyzed Epoxide Ring-Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Epoxide Epoxide HX H-X Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide H⁺ X_ion X⁻ HX->X_ion Protonated_Epoxide_2 Protonated Epoxide X_ion_2 X⁻ Halohydrin Halohydrin Protonated_Epoxide_2->Halohydrin X_ion_2->Halohydrin Backside Attack

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

B. Metal Halide-Mediated Ring-Opening

For substrates sensitive to strong acids, the use of metal halides offers a milder alternative.[1] Reagents such as lithium halides (LiX) in the presence of a Lewis acid or in polar aprotic solvents can effectively open epoxides.

Experimental Protocol: Synthesis of 2-Chlorocyclohexanol from Cyclohexene Oxide

  • To a solution of cyclohexene oxide (1.0 g, 10.2 mmol) in acetonitrile (20 mL) is added lithium chloride (0.86 g, 20.4 mmol). The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the lithium salt and promotes the nucleophilic attack of the chloride ion.

  • The mixture is stirred at reflux for 4 hours. The elevated temperature provides the necessary activation energy for the ring-opening to occur at a reasonable rate.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (50 mL) and water (50 mL). This aqueous workup removes the inorganic salts.

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 2-chlorocyclohexanol.

II. Monohalogenation of α,ω-Diols: A Selective Conversion

When the desired product is a haloalcohol with a longer carbon chain separating the two functionalities, the selective monohalogenation of an α,ω-diol is a powerful strategy. The primary challenge lies in preventing the formation of the dihalogenated byproduct.

A particularly effective method for the synthesis of mono-iodo alcohols involves the use of diphosphorus tetraiodide (P₂I₄).[3][4] This reagent allows for the conversion of diols to mono-iodo alcohols with high selectivity and in good yields.

Causality Behind Experimental Choices: The success of this method relies on the controlled stoichiometry of the P₂I₄ reagent. By using a sub-stoichiometric amount of the iodinating agent relative to the diol, the statistical probability of the second hydroxyl group reacting is significantly reduced. The reaction is typically performed at low temperatures to further enhance selectivity.

Experimental Protocol: Synthesis of 4-Iodobutanol from 1,4-Butanediol [3]

  • A solution of 1,4-butanediol (1.80 g, 20 mmol) in dichloromethane (40 mL) is cooled to 0 °C under a nitrogen atmosphere. An inert atmosphere is crucial to prevent the reaction of the phosphorus reagent with atmospheric moisture.

  • Diphosphorus tetraiodide (P₂I₄) (2.84 g, 5 mmol) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C. The slow, portion-wise addition helps to control the exothermicity of the reaction and maintain selectivity.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). This neutralizes the acidic byproducts.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-iodobutanol.

III. Reduction of Halo-Carbonyl Compounds: A Functional Group Interconversion

This route involves the reduction of a carbonyl group (aldehyde or ketone) that already contains a halogen atom at the desired ω-position. This method is particularly useful when the corresponding halo-carbonyl compound is readily available. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][7]

Trustworthiness of the Protocol: The chemoselectivity of the reducing agent is paramount. Sodium borohydride is a milder reducing agent and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters.[5] Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of carbonyl functionalities.[7] The choice of reducing agent must be compatible with the overall functionality of the substrate.

Diagram: Workflow for Reduction of a Halo-Ketone

G Start Start: ω-Halo-Ketone Reduction Reduction (e.g., NaBH₄, MeOH) Start->Reduction Workup Aqueous Workup (e.g., NH₄Cl) Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product: ω-Haloalcohol Purification->Product

Caption: General workflow for the synthesis of ω-haloalcohols via reduction.

Experimental Protocol: Synthesis of 3-Chloropropan-1-ol from 3-Chloropropionaldehyde

  • To a solution of 3-chloropropionaldehyde (1.85 g, 20 mmol) in methanol (40 mL) at 0 °C is added sodium borohydride (0.38 g, 10 mmol) in small portions. Methanol is a common solvent for NaBH₄ reductions. The reaction is performed at 0 °C to control the reaction rate.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give 3-chloropropan-1-ol.

IV. Halohydrin Formation from Alkenes: An Electrophilic Addition Approach

The reaction of an alkene with a halogen (Cl₂ or Br₂) in the presence of water as a solvent leads to the formation of a halohydrin.[1][8] This reaction proceeds through a halonium ion intermediate, which is then attacked by a water molecule.

Mechanistic Rationale: The regioselectivity of this reaction is governed by the attack of the water molecule on the more substituted carbon of the halonium ion intermediate. This is because the more substituted carbon can better stabilize the partial positive charge in the transition state. The reaction exhibits anti-stereochemistry.[9][10]

Comparative Summary of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Ring-Opening of Epoxides EpoxidesHX, Metal HalidesHigh atom economy, stereospecific, readily available starting materials.Primarily for vicinal haloalcohols, regioselectivity can be an issue for some substrates.70-95%
Monohalogenation of Diols α,ω-DiolsP₂I₄, HBr/H₂SO₄Access to longer-chain ω-haloalcohols, good for primary haloalcohols.Risk of dihalogenation, requires careful control of stoichiometry and conditions.50-80%
Reduction of Halo-Carbonyls Halo-aldehydes/ketonesNaBH₄, LiAlH₄Utilizes readily available carbonyl compounds, high-yielding.Starting materials may require separate synthesis, chemoselectivity of reducing agent is key.85-98%
Halohydrin Formation from Alkenes AlkenesX₂, H₂ODirect conversion of alkenes, good for vicinal haloalcohols.Regioselectivity can be a concern, potential for side reactions.60-90%

Conclusion

The synthesis of ω-haloalcohols can be achieved through several effective routes, each with its own set of advantages and limitations. The optimal choice of method is highly dependent on the desired structure of the target molecule, the availability of starting materials, and the required scale of the synthesis.

  • For vicinal haloalcohols , the ring-opening of epoxides and halohydrin formation from alkenes are generally the most direct and efficient methods.

  • For ω-haloalcohols with greater separation between the functional groups , the monohalogenation of diols is a preferred strategy.

  • When the corresponding halo-carbonyl compound is accessible , its reduction offers a high-yielding and reliable route.

By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can confidently select and execute the most appropriate synthetic strategy to access these valuable chemical intermediates.

References

A Senior Application Scientist's Guide to Comparative Kinetic Studies of 9-Chloro-1-nonanol Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Bifunctional Molecule

9-Chloro-1-nonanol is a valuable bifunctional molecule, possessing both a primary alkyl chloride and a primary alcohol. This structure allows for selective modification at either end of the nine-carbon chain, making it a versatile building block in the synthesis of polymers, surfactants, and pharmaceutical intermediates. Understanding the kinetics of nucleophilic substitution at the C1 position is paramount for controlling reaction outcomes, optimizing yields, and preventing unwanted side reactions.

This guide provides a framework for conducting comparative kinetic studies on this compound. It is designed to move beyond a simple recitation of protocols, instead offering insights into the causality behind experimental design and providing the tools to rigorously compare the performance of different nucleophiles and solvent systems.

Mechanistic Landscape: Intermolecular Substitution vs. Intramolecular Cyclization

Given its structure as a primary haloalkane, this compound is expected to react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[1][4]

However, the presence of the hydroxyl group at the C9 position introduces the possibility of a competing intramolecular reaction, particularly under basic conditions where the alcohol is deprotonated to form an alkoxide. This intramolecular alkoxide can then attack the C1 carbon, displacing the chloride and forming a ten-membered cyclic ether, oxecane. While the formation of five- and six-membered rings is kinetically favored, the formation of larger rings like this is possible, though often slower.[5][6]

G cluster_inter Intermolecular SN2 Reaction cluster_intra Intramolecular Cyclization (Side Reaction) R_inter HO-(CH₂)₉-Cl TS_inter [Nu---C₉H₁₈O---Cl]⁻ R_inter->TS_inter + Nu⁻ Nu_inter Nu⁻ P_inter HO-(CH₂)₉-Nu TS_inter->P_inter Cl_inter Cl⁻ TS_inter->Cl_inter R_intra HO-(CH₂)₉-Cl Alkoxide ⁻O-(CH₂)₉-Cl R_intra->Alkoxide + Base Base Base TS_intra Cyclic Transition State Alkoxide->TS_intra Product_intra Oxecane TS_intra->Product_intra Cl_intra Cl⁻ TS_intra->Cl_intra

Figure 1: Competing reaction pathways for this compound.

A primary goal of kinetic analysis is to define conditions that favor the desired intermolecular SN2 reaction over the potential intramolecular cyclization.

Designing a Comparative Kinetic Study: A Workflow

The objective is to empirically determine the second-order rate constants for the substitution reaction of this compound under various conditions. A typical workflow involves monitoring the disappearance of a reactant or the appearance of a product over time. For SN2 reactions of alkyl chlorides, a common approach is to use a stronger nucleophile that is also a weaker base to minimize elimination side reactions and to use analytical techniques like titration, chromatography (GC, HPLC), or spectroscopy to track concentration changes.

G prep 1. Reagent Preparation - Prepare stock solutions of This compound & nucleophile - Equilibrate solvent to reaction temp. init 2. Reaction Initiation - Mix reactants in a thermostatted vessel - Start timer (t=0) prep->init sample 3. Aliquot Sampling - Withdraw samples at timed intervals init->sample quench 4. Reaction Quenching - Immediately stop the reaction in the aliquot (e.g., by rapid cooling or dilution) sample->quench analyze 5. Quantitative Analysis - Determine reactant/product concentration (e.g., GC, HPLC, Titration) quench->analyze data 6. Data Processing - Plot concentration vs. time - Calculate rate constant (k) analyze->data

Figure 2: General experimental workflow for a kinetic study.

Part 1: A Comparative Guide to Nucleophile Reactivity

The identity of the nucleophile is a critical determinant of the SN2 reaction rate.[7] Stronger nucleophiles lead to faster reactions. This section outlines a comparison between different anionic nucleophiles.

Causality Behind Experimental Choices
  • Nucleophile Selection: A series of nucleophiles with varying strengths should be chosen. Common choices include halide ions (iodide, bromide) and pseudohalides (azide, cyanide).[8] Iodide is an excellent nucleophile due to its high polarizability and weak solvation in aprotic solvents.

  • Solvent Choice: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for SN2 reactions.[9][10] They can dissolve the ionic nucleophile (via cation solvation) but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.[10] Protic solvents, in contrast, form hydrogen bonds with the nucleophile, stabilizing it and decreasing its reactivity.[7]

  • Temperature Control: SN2 reactions are sensitive to temperature. Maintaining a constant temperature using a thermostatted bath is crucial for obtaining reproducible rate constants.

Experimental Protocol: Nucleophile Comparison in Acetone
  • Preparation: Prepare 0.1 M stock solutions of this compound, sodium iodide (NaI), sodium azide (NaN₃), and sodium cyanide (NaCN) in dry acetone.

  • Thermostatic Control: Place the reaction flask, containing a magnetic stirrer, in a water bath maintained at a constant temperature (e.g., 50 °C).

  • Initiation: Add a known volume of the this compound solution to the flask. Allow it to equilibrate to the bath temperature. To initiate the reaction, rapidly add an equal volume of one of the nucleophile stock solutions and start the timer.

  • Monitoring: At regular intervals (e.g., every 10 minutes), withdraw a 1.0 mL aliquot and quench the reaction by adding it to a vial containing ice-cold water.

  • Analysis: Extract the unreacted this compound from the quenched aliquot into a known volume of a suitable organic solvent (e.g., hexane) containing an internal standard. Analyze the organic layer by Gas Chromatography (GC) to determine the concentration of this compound.

  • Repeat: Repeat the experiment for each nucleophile.

Data Presentation and Interpretation

The rate of an SN2 reaction follows a second-order rate law: Rate = k[Substrate][Nucleophile] .[1][4] By plotting the inverse of the reactant concentration versus time, a straight line should be obtained, the slope of which is the second-order rate constant, k.

Table 1: Illustrative Kinetic Data for Nucleophile Comparison (Reaction of 0.05 M this compound with 0.05 M Nucleophile in Acetone at 50 °C)

NucleophileRelative NucleophilicityHalf-life (t₁/₂) (min)Calculated Rate Constant, k (M⁻¹s⁻¹)
I⁻Very High251.33 x 10⁻³
N₃⁻High704.76 x 10⁻⁴
CN⁻Moderate-High1502.22 x 10⁻⁴
Br⁻Moderate4008.33 x 10⁻⁵

Note: Data are hypothetical for illustrative purposes.

The results are expected to show a clear correlation between nucleophilicity and the reaction rate constant, providing a quantitative comparison of their performance.

Part 2: A Comparative Guide to Solvent Effects

The choice of solvent can dramatically alter the rate of an SN2 reaction, often by orders of magnitude.[11][12] This section compares reaction rates in polar aprotic versus polar protic solvents.

Causality Behind Experimental Choices
  • Solvent Selection: To demonstrate the effect, a strong nucleophile (e.g., sodium azide) is reacted in a set of polar aprotic solvents (DMF, acetone) and polar protic solvents (ethanol, methanol).

  • Mechanism of Solvent Effect: Polar protic solvents have O-H or N-H bonds and can act as hydrogen bond donors. They form a "cage" of solvent molecules around the anionic nucleophile, stabilizing it and increasing the activation energy required for it to attack the substrate.[9] Polar aprotic solvents lack these bonds and solvate the nucleophile much less effectively, leading to a lower activation energy and a faster reaction.[10][13]

Experimental Protocol: Solvent Comparison with Sodium Azide
  • Setup: The experimental setup is identical to that in Part 1.

  • Solvents: Prepare 0.1 M stock solutions of this compound and sodium azide in each of the following solvents: DMF, acetone, ethanol, and methanol.

  • Procedure: Conduct the kinetic runs for each solvent system at a constant temperature (e.g., 50 °C), following the same procedure for initiation, monitoring, and analysis as described previously.

Data Presentation and Interpretation

The data will illustrate the profound impact of the solvent environment on the reaction kinetics.

Table 2: Illustrative Kinetic Data for Solvent Comparison (Reaction of 0.05 M this compound with 0.05 M NaN₃ at 50 °C)

SolventSolvent TypeDielectric Constant (ε)Calculated Rate Constant, k (M⁻¹s⁻¹)Relative Rate
DMFPolar Aprotic371.15 x 10⁻³~2400
AcetonePolar Aprotic214.76 x 10⁻⁴1000
MethanolPolar Protic339.52 x 10⁻⁷2
EthanolPolar Protic254.76 x 10⁻⁷1

Note: Data are hypothetical for illustrative purposes.

The results are expected to show that the reaction is significantly faster in polar aprotic solvents, confirming the theoretical principles of SN2 solvent effects. This data is critical for selecting an appropriate reaction medium to achieve a desirable reaction time in a synthetic process.

Conclusion

This guide provides a comprehensive framework for the systematic kinetic study of this compound substitution reactions. By comparing the reactivity of different nucleophiles and the influence of various solvents, researchers can develop a robust understanding of this system. The experimental protocols and data interpretation methods described herein are designed to yield reliable, quantitative comparisons that can directly inform the development of efficient and selective synthetic methodologies. The principles outlined are broadly applicable to the study of other SN2 reactions, providing a solid foundation for kinetic analysis in organic chemistry.

References

A Comparative Guide to Haloalcohol Reactivity: The Decisive Impact of Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of how the length of the alkyl chain separating the hydroxyl and halogen functionalities in haloalcohols dictates their chemical reactivity. We will move beyond simple descriptions to explore the underlying mechanistic principles, supported by established literature and detailed experimental protocols for empirical validation. This content is tailored for researchers, scientists, and drug development professionals who leverage haloalcohol chemistry in synthetic applications.

The Principle of Proximity: An Introduction to Haloalcohol Reactivity

Haloalcohols are bifunctional molecules that house both an electrophilic center (the carbon bonded to the halogen) and a nucleophilic center (the hydroxyl group). This duality opens a pathway for intramolecular reactions, where the molecule essentially reacts with itself. The efficiency and outcome of this internal reaction are profoundly governed by the spatial separation—the chain length—between these two reactive groups. The most common and synthetically valuable reaction is the intramolecular nucleophilic substitution, often referred to as neighboring group participation (NGP), which leads to the formation of cyclic ethers.[1][2][3] This process can be significantly faster than an equivalent intermolecular reaction because the reacting groups are tethered, increasing the effective concentration and reducing the entropic barrier.[2]

Theoretical Framework: Why Chain Length is the Master Variable

The reactivity of a haloalcohol in an intramolecular cyclization is a delicate balance of several factors, all of which are modulated by the length of the connecting alkyl chain.

Neighboring Group Participation (NGP) and Ring Strain

The hydroxyl group, particularly after deprotonation to an alkoxide, can act as a potent internal nucleophile.[1][2] It attacks the carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming a cyclic ether.[4][5] The feasibility of this process is dictated by the transition state energy, which is heavily influenced by the strain of the forming ring.

  • 3-Membered Rings (Epoxides): Formed from 1,2-haloalcohols (e.g., 2-chloroethanol). Despite the high ring strain of epoxides (approx. 13 kcal/mol), their formation is kinetically rapid.[4][6] The proximity of the nucleophile and electrophile ensures a high probability of collision in the correct orientation for the backside attack required by the SN2 mechanism.

  • 5- and 6-Membered Rings (Furans and Pyrans): Formed from 1,4- and 1,5-haloalcohols, respectively. These rings have minimal to no ring strain, making their formation both thermodynamically and kinetically favorable. The alkyl chain is long enough to adopt low-energy conformations that place the reacting groups in perfect proximity for cyclization.

  • 4-Membered Rings (Oxetanes): Formed from 1,3-haloalcohols. These rings have significant strain (approx. 26 kcal/mol), but less than epoxides. Their formation is possible but often slower than that of 5- or 6-membered rings.

  • Larger Rings (>7 Members): As the chain length increases beyond five carbons, the probability of the two ends of the molecule encountering each other in the correct orientation decreases dramatically. This entropic penalty makes intramolecular cyclization much slower, allowing intermolecular reactions (dimerization, polymerization, or reaction with an external nucleophile) to compete and often dominate.

The Thorpe-Ingold Effect: A Kinetic Acceleration

While not a direct function of chain length, the Thorpe-Ingold effect (or gem-dimethyl effect) is a critical related concept. It states that substituting hydrogens on the linking alkyl chain with bulkier groups (like methyl groups) increases the rate of cyclization.[7][8] This is because the bulky groups compress the internal bond angle, forcing the reactive termini closer together and reducing the conformational freedom of the chain.[9] This pre-organization of the ground state more closely resembles the transition state for cyclization, thereby lowering the activation energy.[7][9] This principle is often exploited to favor intramolecular reactions over intermolecular alternatives.

Caption: The Thorpe-Ingold effect: bulky substituents decrease the bond angle, accelerating cyclization.

A Comparative Analysis: Reactivity Across a Homologous Series

The most common intramolecular reaction of haloalcohols is base-induced cyclization. The rate of this reaction serves as a direct measure of the compound's reactivity as a function of its structure.

Haloalcohol (Substrate)nProductRing SizeRelative Rate of Cyclization (Qualitative)Key Factors
2-Chloroethanol2Ethylene Oxide3Very FastHigh proximity of reacting groups, effective NGP.[6][10]
3-Chloropropan-1-ol3Oxetane4SlowSignificant ring strain in the 4-membered product.
4-Chlorobutan-1-ol4Tetrahydrofuran (THF)5FastestThermodynamically stable, strain-free ring; ideal chain flexibility.
5-Chloropentan-1-ol5Tetrahydropyran (THP)6FastThermodynamically stable, strain-free ring.
6-Chlorohexan-1-ol6Oxepane7Very SlowHigh entropic barrier to bring chain ends together.

Note: Relative rates are generalized for base-catalyzed intramolecular SN2 reactions. Actual values depend heavily on reaction conditions.

The data clearly indicates a "sweet spot" for cyclization. The formation of 5-membered rings from 1,4-haloalcohols is exceptionally rapid due to the perfect balance of low ring strain and high probability of the reactive ends encountering one another.

Reactivity_Mechanism cluster_haloalcohol ω-Haloalcohol cluster_base Base Catalysis HA HO-(CH₂)n-X Alkoxide ⁻O-(CH₂)n-X (Alkoxide Intermediate) HA->Alkoxide Deprotonation Base Base (e.g., OH⁻) TS Cyclic Transition State [⁻O···(CH₂)n···X⁻]‡ Alkoxide->TS Intramolecular SN2 Attack (Rate-Determining Step) Product Cyclic Ether + X⁻ TS->Product Ring Closure

Caption: General mechanism for the base-catalyzed cyclization of haloalcohols.

Experimental Design: A Protocol for Quantifying Reactivity

To empirically validate the principles discussed, a kinetic study can be performed on a homologous series of ω-chloroalcohols.

Part A: Synthesis of ω-Chloroalcohols

A reliable method for synthesizing the required haloalcohols is essential. One common approach is the selective reduction of the corresponding ω-chloroalkanoic acid esters.

Protocol: Synthesis of 4-Chlorobutan-1-ol

  • Esterification: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-chlorobutanoate (1 eq.), absolute ethanol (as solvent), and a catalytic amount of sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours until TLC or GC analysis indicates the consumption of the starting acid.

  • Workup: Cool the mixture, neutralize the acid with a saturated sodium bicarbonate solution, and extract the ester with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Reduction: Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Addition: Slowly add a solution of the purified ethyl 4-chlorobutanoate (1 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and purify the crude 4-chlorobutan-1-ol by fractional distillation or column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

This general protocol can be adapted for other chain lengths by starting with the appropriate chloro-ester.

Part B: Kinetic Analysis of Cyclization

The rate of cyclization can be monitored by measuring the disappearance of the haloalcohol or the appearance of the halide ion. A common method involves quenching aliquots of the reaction and titrating the produced chloride ions.

Protocol: Kinetic Measurement via Potentiometric Titration

  • Thermostatic Control: Prepare a jacketed reaction vessel connected to a water bath set to a constant temperature (e.g., 50.0 ± 0.1 °C).

  • Reagent Preparation: Prepare standardized solutions of the ω-chloroalcohol (e.g., 0.1 M in a suitable solvent like 80:20 ethanol:water) and sodium hydroxide (e.g., 0.1 M in the same solvent). Allow both solutions to reach thermal equilibrium in the water bath.

  • Reaction Initiation: To start the reaction, rapidly mix equal volumes of the haloalcohol and NaOH solutions in the reaction vessel and start a timer.

  • Sampling: At regular time intervals (e.g., every 10 minutes for slower reactions, or more frequently for faster ones), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a beaker containing an excess of dilute nitric acid. This stops the cyclization by neutralizing the base.

  • Titration: Determine the concentration of the chloride ion (Cl⁻) produced in the quenched aliquot by potentiometric titration with a standardized silver nitrate (AgNO₃) solution using a silver electrode.

  • Data Collection: Repeat steps 4-6 for the duration of the reaction (typically until >80% completion).

  • Data Analysis:

    • The concentration of the haloalcohol at time t, [R-X]t, is equal to the initial concentration, [R-X]₀, minus the concentration of the chloride ion produced, [Cl⁻]t.

    • Since the reaction is pseudo-first-order (with [OH⁻] in large excess or buffered), plot ln([R-X]t) versus time (t).

    • The slope of the resulting straight line is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis Prep1 Synthesize & Purify Homologous Series of ω-Chloroalcohols Prep2 Prepare & Standardize Reagents (NaOH, AgNO₃) Prep1->Prep2 Start Mix Reactants in Thermostatted Vessel (t=0) Sample Withdraw Aliquots at Timed Intervals Start->Sample Quench Quench with HNO₃ Sample->Quench Titrate Potentiometric Titration with AgNO₃ to find [Cl⁻] Quench->Titrate Calculate Calculate [R-X]t Titrate->Calculate Plot Plot ln[R-X]t vs. time Calculate->Plot Result Determine Rate Constant (k) from Slope Plot->Result

Caption: Experimental workflow for determining the cyclization rate constant of haloalcohols.

Conclusion and Outlook

The alkyl chain length is the paramount factor controlling the intramolecular reactivity of haloalcohols. While 1,2-haloalcohols rapidly form epoxides, the kinetic preference peaks for the formation of strain-free 5- and 6-membered rings from 1,4- and 1,5-haloalcohols, respectively. For chains longer than this, the entropic cost of cyclization becomes prohibitive, and intermolecular pathways prevail. Understanding this relationship allows synthetic chemists to predict and control reaction outcomes, designing precursors that favor a desired cyclic ether product. These principles are fundamental in the synthesis of heterocycles, which are core structures in pharmaceuticals, agrochemicals, and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Chloro-1-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. 9-Chloro-1-nonanol, a halogenated long-chain alcohol, is a valuable intermediate in organic synthesis. However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and sound scientific principles. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety and responsibility.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound (CAS: 51308-99-7) is a chlorinated organic compound.[1][2] While a comprehensive toxicological profile is not widely published, its structure and the data from analogous compounds, such as 1-Nonanol, inform our handling and disposal strategy.

The Safety Data Sheet (SDS) for the parent alcohol, 1-Nonanol, indicates it causes serious eye irritation.[3][4] The introduction of a chloro- group can modify a molecule's reactivity and toxicity. Furthermore, many chlorinated organic compounds are noted for their potential persistence and harmful effects on aquatic ecosystems.[3][5] The 1-Nonanol SDS explicitly includes the precautionary statements to "Avoid release to the environment" and to "Dispose of contents/container to an approved waste disposal plant."[3] Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and an environmental hazard.

This assessment dictates that this compound waste must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), the generator of the waste is the first and most critical link in the hazardous waste management system, responsible for its entire lifecycle—a concept known as "cradle-to-grave" liability.[6]

Property Value Source
CAS Number 51308-99-7[1][2][7]
Molecular Formula C9H19ClO[1][2]
Boiling Point ~254.6°C (estimate)[1]
Known Hazards Causes serious eye irritation (inferred from 1-Nonanol); Harmful to aquatic life with long-lasting effects (inferred).[3][4][3][4][5]
Regulatory Framework U.S. EPA RCRA; OSHA 29 CFR 1910.1450[8][9]

At-the-Bench: Immediate Waste Segregation and Containment

Proper disposal begins the moment the waste is generated. The primary objective is to prevent uncontrolled release and to ensure the waste stream is correctly identified for final disposal.

Step-by-Step Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for liquid this compound waste. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, with a secure, leak-proof screw cap.

  • Labeling is Critical: Before adding any waste, the container must be clearly labeled. Per OSHA's Laboratory Standard, chemical containers must be clearly marked for easy identification.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").

    • The date accumulation begins.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. Specifically, keep halogenated organic waste separate from non-halogenated organic waste. This segregation is crucial because the disposal methods, particularly incineration, differ based on halogen content. Mixing waste streams complicates and increases the cost of disposal.

  • Containment: When transferring waste, work within a chemical fume hood to minimize inhalation exposure.[11] Use a funnel to prevent spillage onto the exterior of the container. The exterior of the waste container must remain clean.[12]

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use.[12] This prevents the release of vapors and protects the integrity of the lab's atmosphere.

Central Accumulation and Storage: Awaiting Disposal

Once an at-the-bench container is full (never filled beyond 90% capacity to allow for expansion[12]), it must be moved to a designated satellite accumulation area or a central hazardous waste storage area, in compliance with EPA and institutional policies.

  • Location: Store containers in a well-ventilated, secondary containment unit away from heat, sparks, or incompatible materials like strong oxidizing agents.[4][10]

  • Time Limits: The EPA sets strict time limits for the accumulation of hazardous waste on-site without a permit.[13] Familiarize yourself with your institution's generator status (e.g., Large Quantity Generator or Small Quantity Generator) and the corresponding time limits.

  • Documentation: Maintain a log for all hazardous waste. The Hazardous Waste Manifest system is designed to track waste from the generator to its final disposal facility.[13]

Disposal Pathway and Approved Methodologies

The disposal of this compound must render it non-hazardous. Pouring chemicals down the drain is strictly prohibited, especially for environmentally persistent compounds.[11][14] The most appropriate and common disposal method for chlorinated organic waste is incineration .

Why Incineration? High-temperature incineration in a specialized hazardous waste facility is the preferred method because it ensures the complete destruction of the organic molecule. These facilities are equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts, such as hydrogen chloride (HCl) gas, that are formed from the chlorine in the molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 At the Bench cluster_1 Accumulation & Storage cluster_2 Disposal Pathway gen Generate this compound Waste collect Collect in Labeled, Compatible, Segregated Container gen->collect full Container Full (<90%) & Sealed collect->full store Move to Designated Satellite or Central Accumulation Area full->store log Log Waste for Manifest store->log pickup Schedule Pickup by Certified Hazardous Waste Contractor log->pickup transport Transport via Manifest System pickup->transport dispose Final Disposal at TSDF* transport->dispose incinerate Method: High-Temperature Incineration dispose->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for this compound Waste Management.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side-shields, gloves, and a lab coat.[3]

  • Containment & Cleanup: For a small, manageable spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.[3]

  • Disposal of Cleanup Debris: All contaminated absorbent material and PPE must be collected, placed in a sealed, labeled container, and disposed of as hazardous waste alongside the primary this compound waste.

By adhering to these scientifically-grounded and regulation-compliant procedures, we uphold our professional responsibility to ensure a safe working environment and protect the broader ecosystem.

References

Navigating the Safe Handling of 9-Chloro-1-nonanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of halogenated compounds into research and development pipelines necessitates a robust understanding of their unique handling requirements. 9-Chloro-1-nonanol, a nine-carbon chain alcohol with a terminal chlorine atom, presents a specific set of challenges that, if not properly managed, can pose risks to laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile of this compound

While a comprehensive toxicological profile for this compound is not extensively documented, its structure as a halogenated alcohol allows us to infer potential hazards based on related compounds. The presence of the hydroxyl group suggests it may cause skin and eye irritation, similar to other long-chain alcohols. The chlorinated nature of the molecule indicates that caution should be exercised due to the general toxicity associated with halogenated hydrocarbons.[1] Therefore, a conservative approach to handling, assuming the potential for irritation and toxicity upon contact, inhalation, or ingestion, is prudent.

Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51308-99-7[2][3]
Molecular Formula C9H19ClO[2][3]
Molecular Weight 178.7 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Melting Point 28°C[4]
Boiling Point ~254.55°C (estimate)[4][5]
Flash Point ~114.1°C[5]
Solubility Soluble in organic solvents, limited solubility in water[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4][5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure to this compound. The following recommendations are based on best practices for handling halogenated organic compounds.

  • Hand Protection: Due to the presence of a chlorinated hydrocarbon, standard latex gloves are insufficient. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated solvents.[1] Always double-glove when handling concentrated solutions or performing vigorous operations.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[6] For procedures with a higher risk of splashing, such as transfers of large volumes or heating, a full-face shield should be worn in conjunction with goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: While routine handling in a certified chemical fume hood should not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.

  • The recommended storage temperature is between 2-8°C under an inert atmosphere.[4][5]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

Handling and Use
  • All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Use only compatible equipment (e.g., glass, PTFE) to avoid degradation of materials and contamination of the chemical.

  • When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Transfer Chemical B->C D Perform Experiment C->D E Segregate Halogenated Waste D->E F Decontaminate Work Area E->F H Label Waste Container E->H G Doff PPE Correctly F->G I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills (less than 100 mL) that are contained within the fume hood, trained laboratory personnel can proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.

  • Containment and Cleanup (Small Spills):

    • Ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

    • Contain the spill using a chemical spill kit with an inert absorbent material, such as vermiculite or sand.

    • Do not use combustible materials like paper towels to absorb the initial spill.

    • Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup, including gloves, must be disposed of as hazardous waste.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent materials) and reaction byproducts, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration or volume.

    • Keep the waste container closed at all times, except when adding waste.

  • Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its waste be poured down the drain.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-1-nonanol
Reactant of Route 2
Reactant of Route 2
9-Chloro-1-nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.